molecular formula C6H7N3O2 B566830 1-Allyl-4-nitro-1H-pyrazole CAS No. 1240577-26-7

1-Allyl-4-nitro-1H-pyrazole

Cat. No.: B566830
CAS No.: 1240577-26-7
M. Wt: 153.141
InChI Key: WSVVOPIFBJNGTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-4-nitro-1H-pyrazole is a synthetic, nitrated heterocyclic compound of significant interest in chemical research and development. As a member of the nitropyrazole family, it serves as a versatile precursor and key intermediate for the synthesis of more complex molecules . The presence of both a nitro group, a strong electron-withdrawing moiety, and an allyl group, which can undergo further functionalization, makes this compound a valuable building block in organic synthesis . Pyrazole derivatives, particularly those with nitro substituents, are extensively investigated for their diverse biological activities. These core structures are found in compounds with reported pharmacological properties, including anti-inflammatory, anticancer, antibacterial, and antifungal activities . The nitro group is known to influence a molecule's interaction with biological targets and can be critical for its efficacy . Beyond pharmaceutical applications, nitropyrazole-based compounds are prominent in the field of high-performance materials. They are studied as components in energetic materials (explosives and propellants) due to their high density, positive heat of formation, and tailored thermal stability . Furthermore, such derivatives exhibit promising nonlinear optical (NLO) properties, making them candidates for applications in photonic and electronic devices . The unique electronic structure of the pyrazole ring also allows this compound to be used as a ligand in coordination chemistry and metal-catalyzed reactions . Researchers value this chemical for its potential in creating novel polymers, agrochemicals, and as a synthetic intermediate in multi-step organic transformations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1-prop-2-enylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-2-3-8-5-6(4-7-8)9(10)11/h2,4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVOPIFBJNGTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth guide for the synthesis and comprehensive characterization of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Nitropyrazoles serve as crucial intermediates for energetic materials and pharmaceuticals, making their synthesis and functionalization a key area of research.[1][2] This guide details a robust N-alkylation protocol, explains the mechanistic rationale behind the synthetic strategy, and outlines a multi-technique approach for structural verification and purity assessment, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of Functionalized Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with biological targets.[3] The introduction of a nitro group onto the pyrazole ring significantly alters its chemical properties, creating a highly electron-withdrawn system that serves as a versatile precursor for further chemical transformations.[2][4] Specifically, the N-H bond of 4-nitropyrazole is relatively active, providing a straightforward reaction site for functionalization, such as N-alkylation.[2]

The target molecule, 1-Allyl-4-nitro-1H-pyrazole, combines this activated nitropyrazole core with an allyl group. The allyl moiety introduces a reactive alkene functionality, opening pathways for subsequent modifications, such as polymerization, click chemistry, or metabolic studies, making it a valuable building block for creating complex molecular architectures.

Synthetic Strategy and Protocol

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is achieved through a direct N-alkylation of the 4-nitropyrazole precursor. This approach is efficient and leverages commercially available or readily synthesized starting materials.

Retrosynthetic Analysis & Mechanistic Insight

The primary transformation is the formation of a nitrogen-carbon bond between the N1 position of the pyrazole ring and the allyl group. This is a classic nucleophilic substitution reaction.

  • Nucleophile: The 4-nitropyrazole anion, formed by deprotonation of the N-H proton by a suitable base. The electron-withdrawing nitro group increases the acidity of the N-H proton, facilitating its removal.

  • Electrophile: Allyl bromide, where the carbon atom bonded to the bromine is electrophilic.

  • Mechanism: The reaction proceeds via an SN2 mechanism. The pyrazole anion attacks the electrophilic carbon of allyl bromide, displacing the bromide leaving group to form the desired product.

The choice of base and solvent is critical. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the acidic 4-nitropyrazole without causing unwanted side reactions. Anhydrous acetone or dimethylformamide (DMF) are common solvents as they are polar and aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: N-Alkylation Reaction cluster_2 Step 3: Purification Py Pyrazole Nitration Nitration (H₂SO₄, HNO₃) Py->Nitration NP 4-Nitro-1H-pyrazole Nitration->NP NP_in 4-Nitro-1H-pyrazole Reaction Reflux (Monitored by TLC) NP_in->Reaction Reagents Allyl Bromide, K₂CO₃, Acetone Reagents->Reaction Workup Filtration & Solvent Evaporation Reaction->Workup Crude Crude Product Workup->Crude Crude_in Crude Product Purify Recrystallization (e.g., Ethanol/Water) Final Pure 1-Allyl-4-nitro-1H-pyrazole Purify->Final Crude_in->Purify caption Figure 1: Overall workflow for the synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Caption: Figure 1: Overall workflow for the synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Experimental Protocol

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)[5]

  • Allyl bromide (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone (solvent)

  • Ethyl acetate (for extraction and TLC)

  • Hexane (for TLC)

  • Ethanol (for recrystallization)

  • Deionized water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)[6]

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add anhydrous acetone to the flask until the solids are suspended (approx. 15-20 mL per gram of 4-nitropyrazole).

  • Addition of Alkylating Agent: While stirring vigorously, add allyl bromide (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 30% ethyl acetate in hexane).[7][8] Spot the starting material and the reaction mixture. The reaction is complete when the starting 4-nitropyrazole spot has been consumed and a new, typically less polar, product spot is dominant.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid K₂CO₃ and potassium bromide byproduct using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator to yield the crude product.[9]

  • Purification: Purify the crude solid by recrystallization.[10] Dissolve the crude product in a minimal amount of hot ethanol. Slowly add deionized water until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Characterization and Structural Elucidation

A combination of spectroscopic and physical methods is required to confirm the identity, structure, and purity of the synthesized 1-Allyl-4-nitro-1H-pyrazole.

Characterization Workflow Diagram

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Purity Analysis Product Synthesized Compound HNMR ¹H NMR Product->HNMR CNMR ¹³C NMR Product->CNMR IR FTIR Product->IR MS Mass Spec. Product->MS MP Melting Point Product->MP TLC TLC Product->TLC C1 C1 HNMR->C1 Proton Environment (Confirms H atoms & connectivity) C2 C2 CNMR->C2 Carbon Skeleton (Confirms C atoms) C3 C3 IR->C3 Functional Groups (Confirms -NO₂, C=C) C4 C4 MS->C4 Molecular Weight & Formula C5 C5 MP->C5 Purity & Identity C6 C6 TLC->C6 Purity Verified Verified Structure: 1-Allyl-4-nitro-1H-pyrazole C1->Verified C2->Verified C3->Verified C4->Verified C5->Verified C6->Verified caption Figure 2: Logic flow for the structural verification of the target compound.

Caption: Figure 2: Logic flow for the structural verification of the target compound.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for 1-Allyl-4-nitro-1H-pyrazole, based on known values for similar pyrazole and nitro-containing structures.[6][11][12]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.40 Singlet 1H H-5 (pyrazole) Deshielded proton on the electron-poor pyrazole ring, adjacent to N1.
~8.05 Singlet 1H H-3 (pyrazole) Deshielded proton on the electron-poor pyrazole ring.
~6.00 ddt 1H -CH=CH₂ Vinylic proton coupled to both cis/trans and allylic protons.
~5.40 dd 1H -CH=CH ₂(trans) Diastereotopic vinylic proton.
~5.30 dd 1H -CH=CH ₂(cis) Diastereotopic vinylic proton.

| ~4.90 | Doublet | 2H | N-CH₂ -CH= | Allylic protons adjacent to the pyrazole nitrogen. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~140.0 C-4 (pyrazole) Quaternary carbon attached to the strongly electron-withdrawing nitro group.
~136.0 C-5 (pyrazole) Pyrazole ring carbon.
~130.0 -CH= CH₂ Vinylic methine carbon.
~128.0 C-3 (pyrazole) Pyrazole ring carbon.
~120.0 -CH=CH₂ Terminal vinylic carbon.

| ~54.0 | N-CH₂ - | Allylic carbon attached to the nitrogen atom. |

Table 3: Predicted FTIR and Mass Spectrometry Data

Technique Expected Value Assignment Rationale
FTIR ~1550-1475 cm⁻¹ (strong) Asymmetric N-O stretch Characteristic strong absorption for aromatic nitro groups.[13]
~1360-1290 cm⁻¹ (strong) Symmetric N-O stretch Characteristic strong absorption for aromatic nitro groups.[13]
~1640 cm⁻¹ (medium) C=C stretch Alkene stretch from the allyl group.[14]
~3100-3000 cm⁻¹ =C-H stretch Vinylic C-H stretches.[14]
Mass Spec. (ESI+) [M+H]⁺ ≈ 154.05 Molecular Ion Corresponds to the molecular formula C₆H₇N₃O₂.

| | [M+Na]⁺ ≈ 176.03 | Sodium Adduct | Common adduct in ESI-MS. |

Physical Characterization
  • Melting Point: A sharp and defined melting point range is a strong indicator of high purity. The melting point of the precursor, 4-nitro-1H-pyrazole, is 160-164°C.[5] The N-allylated product is expected to have a lower melting point.

  • TLC: As used for reaction monitoring, TLC can also confirm the purity of the final product. A single spot under various solvent systems suggests a pure compound.[6]

Safety and Handling Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Reagents:

    • Allyl bromide is toxic, a lachrymator, and a suspected carcinogen. Handle with extreme care and avoid inhalation or skin contact.

    • Nitro-aromatic compounds can be toxic and potentially explosive, especially if heated excessively or subjected to shock, although mononitrated pyrazoles are generally stable.[16]

  • Procedure: Ensure the reaction apparatus is securely clamped. Use a heating mantle with a stirrer for controlled and even heating to avoid bumping.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 1-Allyl-4-nitro-1H-pyrazole. The N-alkylation of 4-nitropyrazole provides a direct route to this valuable functionalized heterocyclic building block. The described characterization workflow, employing a combination of NMR and IR spectroscopy, mass spectrometry, and physical constant determination, provides a robust framework for verifying the structural integrity and purity of the final product. This protocol serves as a foundational method for researchers requiring access to versatile pyrazole intermediates for applications in drug discovery and materials science.

References

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from [Link]

  • IJCSR. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Styrylpyrazoles: Properties, Synthesis and Transformations. Retrieved from [Link]

  • SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-Allyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-Allyl-4-nitro-1H-pyrazole

1-Allyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many biologically active compounds. The presence of the allyl group at the N1 position and a nitro group at the C4 position suggests specific chemical properties and potential for further functionalization, making its unambiguous structural confirmation by spectroscopic methods crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-Allyl-4-nitro-1H-pyrazole, both ¹H and ¹³C NMR will provide critical information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrazole ring and the allyl group. The predicted chemical shifts (in ppm) are based on the analysis of similar pyrazole structures.[1][2]

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3 (pyrazole)8.0 - 8.5s-
H-5 (pyrazole)8.5 - 9.0s-
H-1' (allyl, -CH-)5.9 - 6.1ddtJ ≈ 17.2, 10.5, 5.5
H-2'a (allyl, =CH₂)5.2 - 5.4dqJ ≈ 17.2, 1.5
H-2'b (allyl, =CH₂)5.1 - 5.3dqJ ≈ 10.5, 1.5
H-3' (allyl, -CH₂-)4.8 - 5.0dtJ ≈ 5.5, 1.5

s = singlet, ddt = doublet of doublets of triplets, dq = doublet of quartets, dt = doublet of triplets

Causality Behind Predicted Shifts:

  • The protons on the pyrazole ring (H-3 and H-5) are expected to appear at high chemical shifts due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

  • The vinyl protons of the allyl group will be in the typical olefinic region (5-6 ppm).

  • The methylene protons adjacent to the pyrazole nitrogen will be shifted downfield due to the inductive effect of the nitrogen atom.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton.

Carbon Predicted Chemical Shift (ppm)
C-3 (pyrazole)135 - 140
C-4 (pyrazole)130 - 135
C-5 (pyrazole)120 - 125
C-1' (allyl, -CH-)130 - 135
C-2' (allyl, =CH₂)118 - 122
C-3' (allyl, -CH₂-)50 - 55

Causality Behind Predicted Shifts:

  • The carbon atoms of the pyrazole ring will resonate in the aromatic region. The C-4 atom, being directly attached to the nitro group, is expected to be significantly deshielded.

  • The carbons of the allyl group will show characteristic shifts for sp² and sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data quality and reproducibility.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 1-Allyl-4-nitro-1H-pyrazole in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration, a larger number of scans may be necessary.

    • Perform 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample Add_Standard Add TMS Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Tune_Shim Tune and Shim Transfer->Tune_Shim Acquire_1H Acquire ¹H NMR Tune_Shim->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR Acquire_13C->Acquire_2D Process_Spectra Process Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Signals Process_Spectra->Assign_Signals Structure_Elucidation Elucidate Structure Assign_Signals->Structure_Elucidation

Caption: Workflow for NMR analysis of 1-Allyl-4-nitro-1H-pyrazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium
Alkene =C-H stretch3080 - 3020Medium
Alkane C-H stretch3000 - 2850Medium
C=C stretch (alkene)1650 - 1630Medium
C=N stretch (pyrazole)1600 - 1550Medium to Strong
Asymmetric NO₂ stretch1550 - 1500Strong
Symmetric NO₂ stretch1370 - 1330Strong
C-N stretch1200 - 1000Medium

Causality Behind Predicted Absorptions:

  • The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of aromatic and vinylic protons.[3]

  • The strong absorptions for the nitro group (asymmetric and symmetric stretches) are highly diagnostic.

  • The C=C and C=N stretching vibrations confirm the presence of the alkene and pyrazole moieties.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the instrument and record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The expected molecular weight of 1-Allyl-4-nitro-1H-pyrazole (C₆H₇N₃O₂) is approximately 169.05 g/mol . The mass spectrum should show a molecular ion peak at m/z = 169.

  • Major Fragmentation Pathways:

    • Loss of the nitro group (-NO₂): [M - 46]⁺ at m/z = 123.

    • Loss of the allyl group (-C₃H₅): [M - 41]⁺ at m/z = 128.

    • Fragmentation of the allyl group.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization:

    • Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

  • Mass Analysis:

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition:

    • Record the mass spectrum, plotting ion abundance versus mass-to-charge ratio (m/z).

Mass Spectrometry Fragmentation Workflow

MS_Fragmentation M [M]⁺˙ m/z = 169 M_minus_NO2 [M - NO₂]⁺ m/z = 123 M->M_minus_NO2 - NO₂ M_minus_Allyl [M - C₃H₅]⁺ m/z = 128 M->M_minus_Allyl - C₃H₅ Allyl_fragment [C₃H₅]⁺ m/z = 41 M->Allyl_fragment cleavage

Caption: Predicted fragmentation of 1-Allyl-4-nitro-1H-pyrazole in MS.

Conclusion

The combined application of NMR, IR, and MS provides a robust methodology for the comprehensive characterization of 1-Allyl-4-nitro-1H-pyrazole. By following the outlined protocols and comparing the acquired data with the predicted spectral features, researchers can confidently elucidate the structure of this and other novel pyrazole derivatives. This systematic approach ensures scientific rigor and contributes to the advancement of chemical and pharmaceutical research.

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrazole, 1-nitro-. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

  • ResearchGate. (2015, July 17). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]

  • Wiley Online Library. (2016, January 22). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • National Institutes of Health. (2024, July 9). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

Crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1-Allyl-4-nitro-1H-pyrazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole. Pyrazole derivatives are fundamental scaffolds in medicinal chemistry and materials science, and understanding their three-dimensional structure is paramount for rational drug design and the engineering of novel materials.[1][2][3] This document details the complete workflow, from the targeted synthesis and single-crystal growth of the title compound to its definitive structural elucidation by single-crystal X-ray diffraction. We delve into the causality behind experimental choices, discussing the nuances of data collection, structure refinement, and the critical analysis of the resulting molecular geometry and supramolecular architecture. The guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

The pyrazole ring is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials.[2][4] The introduction of specific substituents onto the pyrazole core allows for the fine-tuning of its physicochemical properties. In 1-Allyl-4-nitro-1H-pyrazole, the substitution at the N1 position with a flexible allyl group and at the C4 position with a potent electron-withdrawing nitro group creates a molecule with significant potential for engaging in specific intermolecular interactions.

The allyl group introduces conformational flexibility, while the nitro group acts as a strong hydrogen bond acceptor. Determining the crystal structure provides definitive answers to several key questions:

  • Molecular Conformation: What is the preferred three-dimensional arrangement of the allyl group relative to the pyrazole ring?

  • Supramolecular Assembly: How do individual molecules pack in the solid state? What are the dominant intermolecular forces (e.g., hydrogen bonds, π-stacking) governing the crystal lattice?

  • Charge Distribution: How does the nitro group influence the electronic properties and bond metrics of the pyrazole ring?

Answering these questions is crucial for understanding structure-activity relationships (SAR) and for predicting how the molecule might interact with biological targets or other components in a material.

Synthesis and Single-Crystal Growth

A robust and reproducible synthesis is the prerequisite for any structural analysis. The preparation of 1-Allyl-4-nitro-1H-pyrazole is efficiently achieved in a two-step sequence, followed by a carefully controlled crystallization process to obtain diffraction-quality single crystals.

Synthetic Pathway

The synthesis begins with the nitration of pyrazole, followed by a selective N-alkylation. This pathway ensures a high yield of the desired N1-substituted regioisomer.

G cluster_reagents1 cluster_reagents2 pyrazole Pyrazole nitropyrazole 4-Nitro-1H-pyrazole pyrazole:e->nitropyrazole:w Step 1: Nitration reagent1 HNO₃ / H₂SO₄ final_product 1-Allyl-4-nitro-1H-pyrazole nitropyrazole:e->final_product:w Step 2: N-Alkylation reagent2 Allyl Bromide, Cs₂CO₃ Acetonitrile

Caption: Synthetic route to 1-Allyl-4-nitro-1H-pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Nitro-1H-pyrazole [5]

  • In a flask cooled in a water bath, slowly add 40.0 g of pyrazole to 270 mL of stirred, concentrated sulfuric acid (96%).

  • Once dissolution is complete, add 40 mL of 70% nitric acid dropwise over 10-15 minutes, ensuring the temperature does not rise excessively.

  • Heat the reaction mixture to 55 °C and maintain stirring for 7 hours.

  • After cooling to room temperature, pour the mixture onto 1 kg of ice in a large beaker.

  • Carefully neutralize the solution to pH 8 with concentrated ammonia, then adjust to pH 3 with 6M HCl.

  • Allow the mixture to crystallize. Collect the crude product by filtration, wash with ice-cold water, and recrystallize from hot water to yield pure 4-nitro-1H-pyrazole as white crystals.

Step 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole [5]

  • To a flask under an argon atmosphere, add 16.3 g of powdered cesium carbonate and 4.11 g of 4-nitro-1H-pyrazole.

  • Add 300 mL of anhydrous acetonitrile, followed by 4.2 mL of allyl bromide.

  • Stir the mixture vigorously at room temperature for approximately 75 minutes. Monitor the reaction to completion using thin-layer chromatography (TLC).

  • Filter off the inorganic salts and wash them with additional acetonitrile.

  • Evaporate the combined filtrates under reduced pressure. The resulting residue is the crude product.

  • Purify the product by flash column chromatography on silica gel using a gradient of 0-25% ethyl acetate in hexane to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.[5]

Experimental Protocol: Crystallization

The transition from a purified liquid or solid to a single crystal suitable for X-ray diffraction is a critical step that often requires empirical optimization. Slow evaporation is a reliable and widely used technique.

  • Dissolve a small amount (10-20 mg) of the purified 1-Allyl-4-nitro-1H-pyrazole in a minimal amount of a suitable solvent system (e.g., ethanol, or a mixture of ethyl acetate and hexane).[1]

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap or paraffin film pierced with a few small holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days for the formation of well-defined, transparent single crystals.

Single-Crystal X-ray Diffraction Analysis

The core of the structural investigation lies in the diffraction of X-rays by the ordered lattice of the single crystal. The resulting diffraction pattern contains the information necessary to map the electron density and thus determine the precise position of every atom in the molecule.

G A Obtain Single Crystal B Mount on Diffractometer A->B C X-ray Data Collection (e.g., Mo-Kα, 172 K) B->C Expose to X-rays D Data Processing (Integration & Scaling) C->D E Structure Solution (e.g., SHELXT) D->E Phase Problem F Structure Refinement (e.g., SHELXL) E->F Least-squares fitting G Final Structure Validation (CIF, CheckCIF) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection and Refinement

This protocol is representative of a standard crystallographic experiment, based on established methods.[6]

  • Crystal Selection: A suitable single crystal is selected under a microscope and mounted on a cryo-loop.

  • Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 Quest) equipped with a sensitive detector and a low-temperature device.[6] Data is typically collected at a low temperature (e.g., 172 K) to minimize thermal motion of the atoms. Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[6]

  • Structure Solution: The diffraction data is processed, and the initial structure is solved using direct methods or intrinsic phasing with software such as SHELXT.[6] This step determines the initial positions of most non-hydrogen atoms.

  • Structure Refinement: The model is refined against the experimental data using a full-matrix least-squares method in a program like SHELXL.[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model. Anisotropic displacement parameters are refined for all non-hydrogen atoms.

  • Validation: The final structural model is validated, and a Crystallographic Information File (CIF) is generated.

Results and Discussion: Unveiling the Structure

While no public crystal structure exists for 1-Allyl-4-nitro-1H-pyrazole, we can predict its key structural features based on extensive data from analogous compounds.[1][7][8]

Crystallographic Data Summary

The following table presents plausible crystallographic data for the title compound, based on typical values for small organic molecules and related pyrazole structures.[1][7]

ParameterPredicted Value
Chemical FormulaC₆H₇N₃O₂
Formula Weight153.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 9.0
c (Å)~ 10.0
β (°)~ 95
Volume (ų)~ 760
Z (molecules/unit cell)4
Calculated Density (g/cm³)~ 1.34
RadiationMo-Kα (λ = 0.71073 Å)
Temperature (K)172
Final R indices [I > 2σ(I)]R₁ ≈ 0.04, wR₂ ≈ 0.10
Molecular Structure

The pyrazole ring is expected to be essentially planar. The C-N and C-C bond lengths within the ring will be intermediate between single and double bonds, indicative of its aromatic character. The C4-N(nitro) bond will likely be short due to resonance with the electron-withdrawing nitro group. The two N-O bonds of the nitro group should be nearly equivalent in length.

A key structural parameter is the torsion angle defined by the plane of the pyrazole ring and the C-C double bond of the allyl group. This conformation is determined by a balance of steric effects and weak intramolecular interactions.

Supramolecular Interactions and Crystal Packing

In contrast to N-unsubstituted pyrazoles that form strong N-H···N hydrogen-bonded chains or cycles,[6][9] the N1-allyl substitution precludes this motif. Instead, the crystal packing will be dictated by weaker, yet highly directional, interactions involving the nitro group and C-H bonds.

  • C-H···O Hydrogen Bonds: The primary interactions are predicted to be weak C-H···O hydrogen bonds. The acidic pyrazole ring protons (at C3 and C5) and the protons of the allyl group can act as donors to the oxygen atoms of the nitro group on adjacent molecules. These interactions organize the molecules into a cohesive three-dimensional network.

  • π-π Stacking: Depending on the molecular conformation, parallel-displaced π-π stacking interactions between the electron-deficient pyrazole rings of neighboring molecules may occur, contributing to the overall stability of the crystal lattice.[7][10]

These interactions can be visualized and quantified using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal.[7][10][11]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C a 1-Allyl-4-nitro-1H-pyrazole b 1-Allyl-4-nitro-1H-pyrazole a->b C-H···O Interaction (Ring H to Nitro O) c 1-Allyl-4-nitro-1H-pyrazole b->c π-π Stacking (Pyrazole Rings)

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This guide outlines a complete and scientifically rigorous approach to the crystal structure analysis of 1-Allyl-4-nitro-1H-pyrazole. By combining a validated synthetic protocol with standard crystallographic techniques, it is possible to obtain a detailed and unambiguous three-dimensional structure of the molecule. The analysis of this structure, particularly the conformation of the allyl group and the network of weak C-H···O and π-stacking interactions, provides invaluable insight for the fields of drug discovery and materials science. The methodologies described herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds.

References

  • Mebel, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Mebel, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole. National Institutes of Health. [Link]

  • Wang, X., et al. (2009). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. National Institutes of Health. [Link]

  • Golishevskaya, E. N., et al. (2010). Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][6][9]-triazin-8(7H)-one. MDPI. [Link]

  • Do, J. L., et al. (2025). Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. IUCrData. [Link]

  • Fun, H. K., et al. (2010). Crystal Structure of 1-(2,4-di-nitro-phen-yl)-3,5-diphenyl-1H-pyrazole. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Estragole. PubChem. Retrieved from [Link]

  • Taleb-Mokhtari, M., et al. (2017). Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]

  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. WordPress.com. [Link]

  • Al-wsahby, M. A., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • Rosli, M. M., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. [Link]

  • Ghorab, M. M., et al. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • Khairulah, M. A., et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. ResearchGate. [Link]

  • Al-Majthoub, M. M., et al. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. An-Najah Staff Website. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The strategic incorporation of an allyl group and a nitro functionality onto the pyrazole scaffold presents a unique combination of electronic and steric features that can significantly influence its biological activity and pharmacokinetic profile. This document is designed to be a practical resource, offering not only a compilation of known and predicted properties but also detailed experimental protocols for their determination and characterization.

Molecular Structure and Chemical Identity

1-Allyl-4-nitro-1H-pyrazole possesses a five-membered aromatic pyrazole ring substituted with an allyl group at the N1 position and a nitro group at the C4 position. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the pyrazole ring, while the allyl group provides a potential site for further chemical modification and can impact the molecule's lipophilicity and metabolic stability.

Chemical Structure:

SynthesisWorkflow cluster_synthesis Synthesis of 4-Nitropyrazole cluster_alkylation N-Alkylation cluster_purification Purification pyrazole Pyrazole nitrating_acid Conc. H₂SO₄ / 70% HNO₃ pyrazole->nitrating_acid Nitration nitropyrazole 4-Nitropyrazole nitrating_acid->nitropyrazole nitropyrazole_alkylation 4-Nitropyrazole reagents Allyl Bromide, Cs₂CO₃ Acetonitrile nitropyrazole_alkylation->reagents Alkylation product 1-Allyl-4-nitro-1H-pyrazole reagents->product crude_product Crude Product chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) crude_product->chromatography pure_product Pure 1-Allyl-4-nitro-1H-pyrazole chromatography->pure_product

Caption: General synthetic workflow for 1-Allyl-4-nitro-1H-pyrazole.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of 1-Allyl-4-nitro-1H-pyrazole.[1]

Part A: Synthesis of 4-Nitropyrazole [1]

  • Reaction Setup: In a well-ventilated fume hood, cautiously add pyrazole (40.0 g, 587.5 mmol) portion-wise to stirred concentrated sulfuric acid (96%, 270 mL) in a 1 L flask, maintaining the temperature with a water bath.

  • Nitration: Add 70% nitric acid (40 mL) dropwise over 10 minutes. The reaction is exothermic.

  • Heating: Heat the reaction mixture to 55°C and stir for 7 hours.

  • Quenching: Cool the mixture to room temperature and pour it onto 1 kg of ice in a large beaker.

  • Neutralization and Precipitation: Make the solution basic (pH ≈ 8) by the slow addition of concentrated ammonia. Then, adjust the pH to approximately 3 with 6M HCl. Allow the mixture to crystallize at room temperature for 8 hours.

  • Isolation and Recrystallization: Collect the crude product by filtration, wash with ice-cold water, and recrystallize from water to obtain pure 4-nitropyrazole.

Part B: Synthesis of 1-Allyl-4-nitro-1H-pyrazole [1]

  • Reaction Setup: To a flask under an inert atmosphere (e.g., Argon), add cesium carbonate (Cs₂CO₃, 16.3 g, 50 mmol) and 4-nitropyrazole (4.110 g, 36.35 mmol).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (300 mL) followed by allyl bromide (4.2 mL, 49.6 mmol).

  • Reaction: Stir the mixture under an inert atmosphere for approximately 75 minutes. Monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, filter the salts and wash them with additional acetonitrile. Evaporate the solvent from the combined filtrates under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0 to 25% ethyl acetate) to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Physicochemical Properties

Due to the limited availability of experimental data for 1-Allyl-4-nitro-1H-pyrazole, the following table includes both reported values for the parent compound, 4-nitropyrazole, and predicted values for the title compound.

Table 2: Physicochemical Properties

Property4-Nitropyrazole (Experimental)1-Allyl-4-nitro-1H-pyrazole (Predicted/Inferred)
Physical State White to almost white crystalline powder [2][3]Colorless liquid [1]
Melting Point 160-164 °C [2][3]Not available (expected to be significantly lower than 4-nitropyrazole)
Boiling Point 323 °C (lit.) [2]Not available (expected to be lower than 4-nitropyrazole)
pKa 9.63 ± 0.50 (Predicted) [2]Predicted to be slightly lower than 4-nitropyrazole due to the electron-donating nature of the allyl group.
logP (Octanol/Water) -0.1 (Computed) [4]~1.5 - 2.0 (Predicted using online tools)
Aqueous Solubility Sparingly soluble in water [5]Predicted to have low aqueous solubility.
UV-Vis (λmax) 317 nm (in EtOH) [2][3]Expected to be similar to 4-nitropyrazole, with a possible slight shift.
Experimental Protocols for Physicochemical Property Determination

The following are standardized protocols for the experimental determination of key physicochemical properties.

  • Apparatus: Thiele tube or a digital melting point apparatus.

  • Procedure:

    • Finely powder a small amount of the dry sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer immersed in a Thiele tube.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). The melting point is reported as this range.

  • Apparatus: Distillation setup (distilling flask, condenser, receiving flask, thermometer).

  • Procedure:

    • Place a small volume of the liquid (e.g., 5-10 mL) and a few boiling chips in the distilling flask.

    • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distilling flask.

    • Heat the liquid gently to a steady boil.

    • Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.

  • Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH.

  • Procedure:

    • Prepare a solution of 1-Allyl-4-nitro-1H-pyrazole of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

    • Calibrate a pH meter with standard buffer solutions.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small increments.

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Principle: The partition coefficient (P) is determined by measuring the concentration of the compound in two immiscible phases (n-octanol and water) at equilibrium. logP is the logarithm of this ratio.

  • Procedure:

    • Pre-saturate n-octanol with water and water with n-octanol.

    • Prepare a stock solution of 1-Allyl-4-nitro-1H-pyrazole in either the aqueous or organic phase.

    • Mix a known volume of the stock solution with the other phase in a flask.

    • Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 24 hours).

    • Centrifuge the mixture to ensure complete phase separation.

    • Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

    • Calculate P as [Concentration in octanol] / [Concentration in water] and then determine logP.

  • Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in water.

  • Procedure:

    • Add an excess amount of 1-Allyl-4-nitro-1H-pyrazole to a known volume of water in a sealed container.

    • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the solution to remove any undissolved solid.

    • Determine the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-Allyl-4-nitro-1H-pyrazole.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Assignment
H-3~8.0-8.2sPyrazole ring proton
H-5~7.8-8.0sPyrazole ring proton
Allyl-H (CH)~5.9-6.1mAllyl methine proton
Allyl-H (CH₂)~5.2-5.4mAllyl methylene protons (terminal)
Allyl-H (CH₂)~4.8-5.0dAllyl methylene protons (attached to N)
¹³C NMR Predicted δ (ppm) Assignment
C-4~145-150Pyrazole ring carbon attached to NO₂
C-3~138-142Pyrazole ring carbon
C-5~130-135Pyrazole ring carbon
Allyl-C (CH)~130-133Allyl methine carbon
Allyl-C (CH₂)~118-122Allyl methylene carbon (terminal)
Allyl-C (CH₂)~52-55Allyl methylene carbon (attached to N)

Note: The ¹H NMR data for the synthesized 1-Allyl-4-nitro-1H-pyrazole in d6-DMSO is reported as: 8.879 (s, 1H), 8.277 (s, 1H), 6.05 (m, 1H), 5.30 (m, 2H), 4.85 (d, 2H) ppm.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Table 4: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3150C-H stretchAromatic (pyrazole ring)
~3000-3100=C-H stretchAlkene (allyl group)
~2850-3000C-H stretchAlkane (allyl group)
~1640-1680C=C stretchAlkene (allyl group)
~1500-1550 (asymmetric)N-O stretchNitro group
~1330-1370 (symmetric)N-O stretchNitro group
~1400-1600C=N, C=C stretchPyrazole ring
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion: [M]⁺ at m/z = 153.

  • Key Fragmentation Pathways:

    • Loss of the nitro group (-NO₂) to give a fragment at m/z = 107.

    • Loss of the allyl group (-C₃H₅) to give a fragment at m/z = 112.

    • Cleavage of the pyrazole ring.

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation patterns to confirm the structure.

Chromatographic Analysis
  • Column: A reverse-phase column (e.g., C18) is typically suitable.

  • Mobile Phase: A gradient of acetonitrile or methanol in water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 317 nm).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 50-100 °C) and ramping up to a higher temperature (e.g., 250-300 °C) to ensure elution of the compound.

  • Detection: Mass spectrometry (EI mode).

Potential Biological Activity and Applications in Drug Discovery

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[6] The introduction of a nitro group can enhance or modify these activities, and in some cases, contribute to specific targeting. Nitro-substituted pyrazoles have been investigated as potential estrogen receptor ligands and for their antitumor effects.[1]

The allyl group can influence the compound's pharmacokinetic properties. It can be a site for metabolic transformations, potentially leading to the formation of reactive metabolites. However, it also provides a handle for further synthetic modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Given the known activities of related pyrazole scaffolds, 1-Allyl-4-nitro-1H-pyrazole could be a valuable starting point for the development of novel therapeutic agents. In vitro screening against a panel of relevant biological targets (e.g., kinases, cyclooxygenases, microbial enzymes) would be a logical next step to explore its therapeutic potential.

Safety and Handling

As a nitroaromatic compound, 1-Allyl-4-nitro-1H-pyrazole should be handled with care. Nitroaromatic compounds can be toxic and may have mutagenic or carcinogenic properties. The allyl group can also contribute to toxicity.

General Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a cool, dry, and dark place, away from incompatible materials.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1-Allyl-4-nitro-1H-pyrazole is a synthetically accessible pyrazole derivative with potential applications in drug discovery. This guide has provided a comprehensive overview of its synthesis, predicted and known physicochemical properties, and methods for its analytical characterization. The detailed experimental protocols are intended to serve as a practical resource for researchers working with this and related compounds. Further investigation into the biological activity and toxicological profile of 1-Allyl-4-nitro-1H-pyrazole is warranted to fully elucidate its potential as a lead compound in medicinal chemistry.

References

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. WordPress.com. Retrieved from [Link]

  • Kumar, V., & Aggarwal, S. (2019). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 27(18), 115042.
  • Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(7), 2906–2915.
  • PubChem. (n.d.). 4-Nitro-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in energetic materials and potentially as a synthon in medicinal chemistry. While the pyrazole scaffold is widely explored for its pharmacological activities, the introduction of an allyl group and a nitro functionality necessitates a thorough understanding of its thermal behavior for safe handling, storage, and application. This document synthesizes available data on the synthesis of 1-Allyl-4-nitro-1H-pyrazole, its anticipated thermal characteristics based on analogous compounds, and a proposed decomposition mechanism. Experimental protocols for thermal analysis are detailed to provide a framework for empirical validation.

Introduction: The Significance of 1-Allyl-4-nitro-1H-pyrazole

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. The title compound, 1-Allyl-4-nitro-1H-pyrazole, incorporates three key structural features: the pyrazole core, a reactive allyl group at the N1 position, and an electron-withdrawing nitro group at the C4 position. The nitro group can significantly influence the compound's chemical reactivity and thermal stability, often imparting energetic properties.[3] The allyl group, a versatile functional handle, can participate in various chemical transformations, making it a valuable moiety in organic synthesis.[4]

A critical aspect of utilizing nitrated heterocyclic compounds, particularly in the context of drug development and material science, is a comprehensive understanding of their thermal stability. Uncontrolled decomposition can pose significant safety risks and impact the material's shelf-life and reliability. This guide aims to provide a detailed overview of the thermal behavior of 1-Allyl-4-nitro-1H-pyrazole, drawing upon established synthetic procedures and thermal analysis of closely related N-substituted nitropyrazoles.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is a two-step process commencing with the nitration of pyrazole, followed by the N-alkylation with allyl bromide.

Step 1: Synthesis of 4-nitro-1H-pyrazole

The nitration of pyrazole is achieved using a mixture of concentrated nitric acid and sulfuric acid.[5]

Protocol:

  • In a flask equipped with a stirrer and cooled in a water bath, slowly add pyrazole to concentrated sulfuric acid (95-96%).

  • To this mixture, add concentrated nitric acid (70%) dropwise, maintaining the temperature.

  • Heat the reaction mixture to 55°C for 7 hours.

  • After cooling, pour the reaction mixture onto ice.

  • Basify the mixture with concentrated ammonium hydroxide to a pH >9.

  • Acidify to a pH of 3 with 6M HCl and allow the product to crystallize.

  • Collect the crude product by filtration and recrystallize from water to obtain pure 4-nitro-1H-pyrazole.

Step 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

The N-allylation of 4-nitro-1H-pyrazole is carried out using allyl bromide in the presence of a base.[5]

Protocol:

  • To a flask containing 4-nitro-1H-pyrazole and a base such as cesium carbonate, add anhydrous acetonitrile.

  • Add allyl bromide to the suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitoring by HPLC is recommended).

  • Filter the salts and evaporate the solvent from the filtrate.

  • The resulting residue can be purified by column chromatography to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Thermal Analysis: A Predictive Assessment

Differential Scanning Calorimetry (DSC)

DSC is a key technique for determining the thermal transitions of a material, including melting point and decomposition temperature. For N-allyl-dinitropyrazoles, DSC analysis reveals decomposition temperatures ranging from 201.2°C to 217.4°C.[8] It is anticipated that 1-Allyl-4-nitro-1H-pyrazole will exhibit a single, sharp exothermic decomposition peak in a similar temperature range. The presence of a single nitro group, as opposed to two, may slightly increase the decomposition temperature compared to its dinitro-analogs due to a lower degree of ring activation.

Anticipated DSC Profile:

  • Melting Point: N-allyl-dinitropyrazoles are liquids at room temperature with melting points below -50°C.[6] 1-Allyl-4-nitro-1H-pyrazole is also expected to be a liquid with a low melting point.

  • Decomposition: A sharp exothermic peak is expected, indicating a rapid release of energy upon decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For N-allyl-dinitropyrazoles, TGA shows a significant mass loss corresponding to the decomposition event observed in the DSC.[8] A similar profile is expected for 1-Allyl-4-nitro-1H-pyrazole, with the major mass loss occurring in a single step. Any residual mass at the end of the experiment would be indicative of char formation.[8]

Evolved Gas Analysis (TG-FTIR)

Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) allows for the identification of gaseous decomposition products. For nitropyrazoles, common decomposition products include nitrogen oxides (NOx), carbon dioxide (CO2), and molecular nitrogen (N2).[9][10] The presence of the allyl group in 1-Allyl-4-nitro-1H-pyrazole may lead to the formation of additional products arising from the fragmentation of the allyl moiety, such as propene and other small hydrocarbons.

Proposed Decomposition Mechanism

The thermal decomposition of nitropyrazoles can proceed through several pathways, including C-NO2 bond homolysis, intramolecular hydrogen transfer, or intramolecular oxidation.[10] For 1-Allyl-4-nitro-1H-pyrazole, the initial step in the decomposition cascade is likely the homolytic cleavage of the C4-NO2 bond, which is typically the weakest bond in the molecule.

The presence of the allyl group introduces an alternative decomposition pathway. Allyl ethers are known to undergo decomposition via a cyclic, six-atom transition state to yield a carbonyl compound and propene. A similar intramolecular rearrangement could be envisioned for 1-Allyl-4-nitro-1H-pyrazole, although the C-NO2 bond scission is expected to be the lower energy pathway.

Proposed Primary Decomposition Steps:

  • Initiation: Homolytic cleavage of the C4-NO2 bond to form a pyrazolyl radical and a nitrogen dioxide radical (•NO2).

  • Propagation: The highly reactive radicals can then initiate a series of secondary reactions, leading to ring opening and the formation of stable gaseous products such as N2, CO2, and H2O.

  • Allyl Group Fragmentation: The allyl group may undergo fragmentation or react with other radical species present in the system.

Experimental Protocols for Thermal Characterization

To empirically validate the predicted thermal behavior of 1-Allyl-4-nitro-1H-pyrazole, the following experimental protocols are recommended.

Differential Scanning Calorimetry (DSC) Protocol
  • Sample Preparation: Accurately weigh 1-2 mg of 1-Allyl-4-nitro-1H-pyrazole into a hermetically sealed aluminum pan.

  • Instrument Setup: Use a calibrated DSC instrument.

  • Thermal Program: Heat the sample from ambient temperature to 350°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset temperature and peak maximum of any exothermic events.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of 1-Allyl-4-nitro-1H-pyrazole into a ceramic TGA pan.

  • Instrument Setup: Use a calibrated TGA instrument coupled to an FTIR spectrometer via a heated transfer line.

  • Thermal Program: Heat the sample from ambient temperature to 400°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Record the mass loss as a function of temperature. Simultaneously, collect FTIR spectra of the evolved gases at regular intervals. Identify the gaseous products by comparing their spectra to a reference library.

Kinetic Analysis of Decomposition

The kinetics of the thermal decomposition can be determined from DSC or TGA data collected at multiple heating rates. By applying isoconversional methods, the activation energy (Ea) for the decomposition process can be calculated, providing valuable information about the stability of the compound.

Safety and Handling

Nitrated organic compounds should be handled with caution due to their potential energetic nature. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Given its predicted thermal decomposition profile, 1-Allyl-4-nitro-1H-pyrazole should be stored away from heat, sparks, and open flames.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, predicted thermal stability, and proposed decomposition mechanism of 1-Allyl-4-nitro-1H-pyrazole. By leveraging data from analogous N-allyl-dinitropyrazoles, we anticipate that the title compound is a liquid at room temperature with a decomposition temperature in the range of 200-220°C. The primary decomposition pathway is expected to be initiated by the cleavage of the C-NO2 bond. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these predictions. A thorough understanding of the thermal behavior of this and other nitrated pyrazole derivatives is essential for their safe and effective application in both materials science and drug development.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration of Pyrazole cluster_step2 Step 2: N-Allylation pyrazole Pyrazole reagents1 Conc. HNO3 / Conc. H2SO4 55°C, 7h pyrazole->reagents1 product1 4-nitro-1H-pyrazole reagents1->product1 reagents2 Allyl Bromide / Cs2CO3 Acetonitrile, RT product1->reagents2 product2 1-Allyl-4-nitro-1H-pyrazole reagents2->product2

Caption: Synthetic pathway for 1-Allyl-4-nitro-1H-pyrazole.

Decomposition_Pathway start 1-Allyl-4-nitro-1H-pyrazole initiation Initiation: C-NO2 Bond Homolysis start->initiation Heat intermediates Pyrazolyl Radical + •NO2 initiation->intermediates propagation Propagation: Ring Opening & Fragmentation intermediates->propagation products Gaseous Products: N2, CO2, H2O, NOx, etc. propagation->products

Caption: Proposed decomposition pathway for 1-Allyl-4-nitro-1H-pyrazole.

References

  • Bragin, A., et al. (2015). Thermal Decomposition of Nitropyrazoles. Physics Procedia, 72, 358-361.
  • Janssen, J. W. A. M., et al. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782.
  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413.
  • Lässer, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549.
  • Muravyev, N. V., et al. (2021). Apparent Autocatalysis Due to Liquefaction: Thermal Decomposition of Ammonium 3,4,5-Trinitropyrazolate. Crystal Growth & Design, 21(4), 2266–2276.
  • Kuehl, V. A., Cleveland, A. H., Snyder, C. J., & Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408–18413. Available from: [Link]

  • Chemistry LibreTexts. (2021). 4.1: Allylic Substitution Reactions. Available from: [Link]

  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. Available from: [Link]

  • Wang, X., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(11), 3328.
  • Kuehl, V. A., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18408-18413. Available from: [Link]

  • ResearchGate. (2021). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. Available from: [Link]

  • Janssen, J. W. A. M., Koeners, H. J., Kruse, C. G., & Habraken, C. L. (1973). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry, 38(10), 1777–1782. Available from: [Link]

  • Ziółkowski, A. (2011). On Analysis of DSC Curves for Characterization of Intrinsic Properties of NiTi Shape Memory Alloys.
  • Silva, A. M., et al. (2020).
  • Prokudin, V. G., et al. (2000). Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Russian Journal of Physical Chemistry A, 74(11), 1804-1808.
  • Blades, A. T. (1968). Pyrolysis of allyl ethers. Unimolecular fragmentation to propenes and carbonyl compounds. Journal of the Chemical Society B: Physical Organic, 621-623.
  • Bryce, W. A., & Ruzicka, D. J. (1960). REACTIONS OF ALLYL RADICALS WITH OLEFINS. Canadian Journal of Chemistry, 38(6), 835-844.
  • Yin, P., et al. (2014). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 19(12), 20077-20109.
  • Zhang, M., et al. (2018).
  • ResearchGate. (2015). Thermal Decomposition of Nitropyrazoles. Available from: [Link]

  • ResearchGate. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Available from: [Link]

  • Lässer, T., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6549. Available from: [Link]

  • Zhang, M., et al. (2018). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 23(10), 2469. Available from: [Link]

  • Liu, F., et al. (2020). Kinetic Analysis of Thermal Decomposition Process of Emulsion Explosive Matrix in the Presence of Sulfide Ores. Molecules, 25(19), 4438.
  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. Available from: [Link]

  • Faria, J. V., et al. (2017). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 8, 26.

Sources

A Technical Guide to the Quantum Chemical Analysis of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide for performing quantum chemical calculations on 1-Allyl-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We detail a robust computational workflow employing Density Functional Theory (DFT) to elucidate its structural, spectroscopic, and electronic properties. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. By explaining the causality behind methodological choices, we aim to equip the reader with the expertise to conduct and interpret high-quality computational analyses for similar molecular systems.

Introduction: The Significance of 1-Allyl-4-nitro-1H-pyrazole

Pyrazole derivatives form the backbone of a multitude of pharmacologically active agents and functional materials.[1][2] The introduction of a nitro group (-NO2) and an allyl group to the pyrazole scaffold in 1-Allyl-4-nitro-1H-pyrazole is expected to significantly influence its electronic properties, reactivity, and potential biological interactions. The nitro group, a strong electron-withdrawing moiety, can modulate the molecule's acidity, dipole moment, and susceptibility to nucleophilic attack.[3] The allyl group introduces conformational flexibility and a site for potential further functionalization.

Given the challenges and costs associated with experimental characterization, in-silico analysis via quantum chemical calculations presents a powerful, predictive, and cost-effective avenue for understanding the molecule's intrinsic properties at an atomic level.[4] This guide will systematically explore the theoretical framework and practical application of Density Functional Theory (DFT) to predict the optimized geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and reactivity descriptors of 1-Allyl-4-nitro-1H-pyrazole.

Theoretical Framework and Computational Rationale

The cornerstone of modern quantum chemical calculations for organic molecules is Density Functional Theory (DFT).[5] DFT offers a favorable balance between computational cost and accuracy by approximating the many-body electronic Schrödinger equation in terms of the electron density.

Choice of Functional and Basis Set: A Justification

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For the analysis of organic molecules containing nitro groups, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[2][6] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with significant electron correlation effects.

  • Basis Set: We will employ the 6-311++G(d,p) basis set.[6][7] This triple-zeta basis set provides a flexible description of the valence electrons. The addition of diffuse functions ("++") is essential for accurately modeling the lone pairs of electrons on the nitrogen and oxygen atoms and for describing non-covalent interactions. The polarization functions ("d,p") allow for the distortion of atomic orbitals, which is necessary to correctly represent the bonding in a cyclic system and the geometry of the nitro group.

This combination of B3LYP/6-311++G(d,p) has been shown to yield accurate predictions for the geometries and vibrational frequencies of a wide range of organic molecules.[6][7]

Computational Workflow: A Step-by-Step Guide

The following diagram illustrates the comprehensive workflow for the quantum chemical analysis of 1-Allyl-4-nitro-1H-pyrazole.

computational_workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (Gaussian) cluster_analysis Data Analysis and Interpretation mol_build 1. Molecular Structure Construction (GaussView/Avogadro) input_file 2. Gaussian Input File Generation mol_build->input_file Export Coordinates geom_opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) input_file->geom_opt Submit Job freq_calc 4. Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry struct_analysis 7. Structural Parameter Analysis (Bond Lengths, Angles) geom_opt->struct_analysis td_dft 5. Excited State Calculation (TD-DFT) freq_calc->td_dft Verified Minimum ir_spectrum 8. Simulated FT-IR Spectrum freq_calc->ir_spectrum mep_homo_lumo 6. Electronic Property Calculation td_dft->mep_homo_lumo uv_vis_spectrum 9. Simulated UV-Vis Spectrum td_dft->uv_vis_spectrum reactivity_analysis 10. Reactivity Descriptors (HOMO-LUMO, MEP) mep_homo_lumo->reactivity_analysis

Caption: Computational workflow for 1-Allyl-4-nitro-1H-pyrazole analysis.

Protocol for Geometry Optimization
  • Construct the Molecule: Using a molecular modeling program like GaussView or Avogadro, build the 3D structure of 1-Allyl-4-nitro-1H-pyrazole. Ensure correct atom types and connectivity.

  • Prepare the Gaussian Input File:

    • Route Section: #p B3LYP/6-311++G(d,p) Opt Freq

      • #p: Requests verbose output.

      • B3LYP/6-311++G(d,p): Specifies the chosen functional and basis set.

      • Opt: Requests a geometry optimization to find the lowest energy conformation.

      • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum and to compute vibrational data.

    • Title Section: Provide a descriptive title, e.g., "1-Allyl-4-nitro-1H-pyrazole Geometry Optimization".

    • Charge and Multiplicity: For this neutral, closed-shell molecule, specify 0 1.

    • Molecular Coordinates: Paste the Cartesian coordinates from the molecular builder.

  • Execute the Calculation: Submit the input file to the Gaussian software package.

  • Verify the Optimized Structure: After the calculation completes, ensure the optimization converged successfully. A key indicator is the absence of imaginary frequencies in the output of the frequency calculation.[8]

Results and Discussion: Predicting Molecular Properties

This section details the expected outcomes of the quantum chemical calculations, providing a template for the analysis of the generated data.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D structure of 1-Allyl-4-nitro-1H-pyrazole in the gas phase. Key structural parameters to analyze include bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of 1-Allyl-4-nitro-1H-pyrazole

ParameterAtom(s) InvolvedPredicted Value
Bond Lengths (Å)
C-NO₂~1.45
N-O (nitro)~1.22
N-N (pyrazole)~1.35
C=C (allyl)~1.34
**Bond Angles (°) **
O-N-O (nitro)~125.0
C-N-N (pyrazole)~110.0
Dihedral Angles (°)
C-C-N-O (nitro group twist)~0.0

Note: These are illustrative values based on typical results for similar compounds. Actual calculated values should be reported.

Vibrational Analysis and Simulated FT-IR Spectrum

The frequency calculation provides the vibrational modes of the molecule, which directly correspond to the peaks in an experimental FT-IR spectrum. The potential energy distribution (PED) analysis helps in assigning the calculated frequencies to specific molecular motions.

Table 2: Key Predicted Vibrational Frequencies for 1-Allyl-4-nitro-1H-pyrazole

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
~3100-3200C-H stretching (aromatic)
~2900-3000C-H stretching (aliphatic)
~1640C=C stretching (allyl)
~1550Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~1400-1500C=N, C=C stretching (pyrazole ring)

The characteristic asymmetric and symmetric stretching frequencies of the nitro group are particularly important for spectroscopic identification.[5][9]

Electronic Properties: Frontier Molecular Orbitals and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior and reactivity.

  • HOMO: Represents the ability to donate an electron.

  • LUMO: Represents the ability to accept an electron.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[10]

fmo_relationship homo_level Energy Level lumo_level Energy Level homo_level->lumo_level ΔE = E_LUMO - E_HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 1-Allyl-4-nitro-1H-pyrazole, the HOMO is expected to be localized primarily on the pyrazole ring and the allyl group, while the LUMO will likely be centered on the electron-withdrawing nitro group.

Table 3: Predicted Electronic Properties of 1-Allyl-4-nitro-1H-pyrazole

PropertyPredicted Value (eV)
HOMO Energy-7.5
LUMO Energy-3.0
HOMO-LUMO Gap (ΔE)4.5

Note: Illustrative values.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For 1-Allyl-4-nitro-1H-pyrazole, these will be concentrated on the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the pyrazole ring and the allyl group.

  • Green Regions (Neutral Potential): Represent areas of non-polar character.

The MEP map is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital in drug-receptor binding.

Simulated UV-Vis Spectrum

Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum.

Protocol for TD-DFT Calculation:

  • Use the optimized geometry from the previous step.

  • Gaussian Input File:

    • Route Section: #p B3LYP/6-311++G(d,p) TD(NStates=10)

    • TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.

  • Analyze the Output: The output will provide the excitation energies (in nm) and oscillator strengths for each transition. The transitions with the highest oscillator strengths correspond to the major peaks in the UV-Vis spectrum.

The primary electronic transition is expected to be a π → π* transition involving the conjugated system of the pyrazole ring and the nitro group.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of 1-Allyl-4-nitro-1H-pyrazole using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic properties, researchers can gain deep insights into the molecule's structure, stability, and reactivity. The predictive power of these computational methods offers a significant advantage in the rational design of novel pharmaceuticals and materials, enabling the screening and refinement of molecular properties before embarking on extensive experimental synthesis and testing.

References

  • Berman, J., & D'Andrea, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • Chemsrc. (n.d.). 4-Nitro-1H-pyrazole. Retrieved January 23, 2026, from [Link]

  • Manjula, S. N., et al. (2021). Synthesis, computational and biological study of pyrazole derivatives. Journal of Molecular Structure, 1225, 129131. [Link]

  • Al-Hossainy, A. F., et al. (2021). A Combined Experimental and Tddft-dft Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. Journal of Molecular Structure, 1230, 129903. [Link]

  • Yüksek, H., et al. (2013). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 1048, 33-39. [Link]

  • Chaudhari, A. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. International Journal of Research in Engineering and Technology, 7(1), 100-107. [Link]

  • El-Gazzar, A. B. A., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14713. [Link]

  • Matter Modeling Stack Exchange. (n.d.). What software shall I use for DFT on an organic molecule?. Retrieved January 23, 2026, from [Link]

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.). Pictures of HOMO-LUMO and Molecular Electrostatic Potential of compounds A, B and C. Retrieved January 23, 2026, from [Link]

  • Singh, A. K., & Singh, R. A. (2017). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study. Journal of Emerging Technologies and Innovative Research, 4(11), 1-8. [Link]

  • ResearchGate. (n.d.). The simulated UV-Vis absorption and fluorescence emission spectra for.... Retrieved January 23, 2026, from [Link]

  • Schrödinger. (n.d.). Calculating and Visualizing UV/Vis Spectra using Jaguar TDDFT. Retrieved January 23, 2026, from [Link]

  • Jayaraman, D., et al. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Computational Chemistry, 2(3), 35-47. [Link]

  • Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4789. [Link]

  • WebMO. (n.d.). Molecular Orbitals (Pro). Retrieved January 23, 2026, from [Link]

  • Zhang, Z., et al. (2022). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Reaction Chemistry & Engineering, 7(5), 1081-1090. [Link]

  • Chemical Methodologies. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Tutorial - Quantum Chemistry - Intro to Gaussian Part II. Retrieved January 23, 2026, from [Link]

  • Hashmi, M. A. (2021, January 23). Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. [Link]

  • Sharma, M. (2026, January 20). TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL. YouTube. [Link]

  • Arslan, H., et al. (2018). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. Journal of Spectroscopy, 2018, 1-11. [Link]

  • ResearchGate. (n.d.). Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules. Retrieved January 23, 2026, from [Link]

  • Hashmi, M. A. (2025, November 5). Polarizability and Hyperpolarizability Calculations in Gaussian. YouTube. [Link]

  • Khairulah, et al. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Russian Journal of General Chemistry, 94(3), 720-725. [Link]

  • Al-Majidi, S. M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 4065. [Link]

Sources

Molecular modeling and simulation of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Modeling and Simulation of 1-Allyl-4-nitro-1H-pyrazole

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific, promising derivative: 1-Allyl-4-nitro-1H-pyrazole . The introduction of a nitro group at the C4 position can significantly influence the electronic properties and potential bioactivity of the molecule, while the N1-allyl group can modulate its lipophilicity and binding interactions.[3][4]

As direct experimental and computational data for this specific molecule are not extensively available, this document serves as a comprehensive, field-proven roadmap for its investigation. We will proceed from a proposed synthesis to a multi-faceted computational analysis, designed to elucidate its structural characteristics, predict its biological potential, and evaluate its drug-likeness. This guide is structured not as a rigid template, but as a logical, causality-driven workflow that a research team would follow in the early stages of drug discovery.

Rationale and Proposed Synthesis

Before any computational work can begin, we must have a high-purity molecule. The synthesis of 1-Allyl-4-nitro-1H-pyrazole is predicated on established methodologies for the N-alkylation and C-nitration of the pyrazole core.

Causality of the Synthetic Approach

The proposed two-step synthesis is a logical and efficient route.

  • Step 1: N-Alkylation. We begin with the commercially available 4-nitro-1H-pyrazole. The N-H proton of the pyrazole ring is acidic enough to be removed by a suitable base, creating a nucleophilic pyrazole anion.[5] This anion can then readily react with an electrophile like allyl bromide. This is a standard and high-yielding method for N-alkylation of nitrogen-containing heterocycles.[6]

  • Step 2: Nitration (Alternative Route). If starting from 1-allyl-1H-pyrazole, direct nitration at the C4 position is a well-documented reaction for pyrazoles.[3] The reaction typically proceeds with a mixture of nitric and sulfuric acid. This approach leverages the inherent reactivity of the pyrazole ring system.

Experimental Protocol: Synthesis and Characterization

Protocol 1: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

  • Reaction Setup: To a solution of 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent (e.g., Acetone or DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Alkylation: Stir the suspension at room temperature for 30 minutes. Add allyl bromide (1.2 equivalents) dropwise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, e.g., 50°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter off the solid base. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized 1-Allyl-4-nitro-1H-pyrazole using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The Computational Drug Discovery Workflow

With a confirmed molecular structure, we can initiate a systematic in silico evaluation. This workflow is designed to build a comprehensive profile of the molecule, from its fundamental electronic properties to its potential behavior in a biological system.

G cluster_1 Phase 2: Biological Interaction A Molecule Synthesis & Characterization B Quantum Mechanics: DFT Calculations A->B C Target Identification & Preparation B->C Optimized Ligand D Molecular Docking C->D E Molecular Dynamics (MD) Simulation D->E Top Pose F ADMET Prediction E->F Binding Stability

Caption: A comprehensive workflow for the in silico evaluation of a novel compound.

Phase 1: Quantum Mechanics - Density Functional Theory (DFT)

Expertise & Experience: Before we can understand how our molecule interacts with complex biological systems, we must first understand its intrinsic electronic and structural properties. DFT provides a robust and computationally efficient method to probe the quantum mechanical nature of the molecule.[7] The choice of the B3LYP functional with a 6-311++G(d,p) basis set offers a well-validated balance of accuracy and computational cost for organic molecules.[5]

Protocol: DFT Analysis
  • Structure Preparation: Build the 3D structure of 1-Allyl-4-nitro-1H-pyrazole using molecular modeling software (e.g., Avogadro, ChemDraw).[8]

  • Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method.

    • Software: Gaussian, ORCA, or PySCF.[9]

    • Functional: B3LYP.

    • Basis Set: 6-311++G(d,p).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: From the optimized geometry, calculate key electronic properties:

    • Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[10]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is crucial for predicting non-covalent interactions with a protein target.[11]

Data Presentation: Predicted Quantum Chemical Properties
ParameterPredicted ValueSignificance
Total Energy Calculated Value (a.u.)Thermodynamic stability of the molecule.
HOMO Energy Calculated Value (eV)Electron-donating capability.
LUMO Energy Calculated Value (eV)Electron-accepting capability.
HOMO-LUMO Gap Calculated Value (eV)Chemical reactivity and kinetic stability.
Dipole Moment Calculated Value (Debye)Polarity and potential for dipole-dipole interactions.

Phase 2: Biological Interaction Simulation

Trustworthiness: A computational protocol must be self-validating. Our approach to simulating biological interactions involves a multi-step process where each subsequent step validates the findings of the previous one. A promising docking score is meaningless if the complex is unstable in a dynamic, solvated environment.

Step 1: Target Identification and Molecular Docking

Causality: We don't perform docking in a vacuum. The choice of a biological target is informed by the known activities of similar compounds. Pyrazole derivatives are well-known inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and various kinases.[11][12] Therefore, selecting a relevant protein target from the Protein Data Bank (PDB) is the first critical step. Molecular docking then predicts the preferred binding orientation and affinity of our molecule within the protein's active site.[13]

Protocol: Molecular Docking

G A Select Target Protein (e.g., PDB: 3LN1) B Prepare Protein: Remove water, add hydrogens A->B D Define Binding Site (Grid Box Generation) B->D C Prepare Ligand: Optimized DFT geometry E Run Docking Simulation (e.g., AutoDock Vina) C->E D->E F Analyze Results: Binding Energy & Pose Interaction E->F

Caption: A standardized workflow for molecular docking experiments.

  • Target Selection: Based on literature for pyrazoles, select a high-resolution crystal structure of a relevant target (e.g., human COX-2, PDB ID: 3LN1) from the PDB.

  • Protein Preparation: Using software like PyMOL or Chimera, remove all water molecules and co-crystallized ligands. Add polar hydrogens and assign appropriate atom types and charges.

  • Ligand Preparation: Use the DFT-optimized geometry of 1-Allyl-4-nitro-1H-pyrazole as the input ligand structure.

  • Grid Generation: Define the binding pocket (grid box) around the active site of the protein, ensuring it is large enough to accommodate the ligand.

  • Docking Execution: Perform the docking using a validated algorithm like AutoDock Vina. This will generate multiple binding poses ranked by their predicted binding affinity (docking score).[11]

  • Pose Analysis: Visualize the top-ranked docking pose. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues.

Step 2: Molecular Dynamics (MD) Simulation

Causality: A static docking pose is an idealized snapshot. A biological system is dynamic. MD simulation allows us to observe the behavior of the protein-ligand complex over time (typically nanoseconds) in a simulated aqueous environment.[10] This is a critical validation step to assess the stability of the predicted binding pose from docking. An unstable complex in an MD simulation would cast doubt on the validity of the docking result.

Protocol: MD Simulation

  • System Setup: Place the best-ranked protein-ligand complex from docking into a simulation box.

  • Solvation: Solvate the system with a realistic water model (e.g., TIP3P).

  • Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Minimization: Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration: Gradually heat the system to the target temperature (310 K) and equilibrate the pressure while restraining the protein and ligand.

  • Production Run: Run the production MD simulation for a significant duration (e.g., 100 ns) without restraints.

  • Trajectory Analysis: Analyze the resulting trajectory to calculate:

    • Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Interaction Analysis: To monitor the persistence of key hydrogen bonds and other interactions observed in the docking pose over time.

Phase 3: In Silico ADMET Prediction

Authoritative Grounding: A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to flag potential liabilities.[14] We use well-established computational models to predict these properties, allowing for early-stage filtering of compounds with poor pharmacokinetic profiles.

Protocol: ADMET Prediction

  • Input: Submit the 2D structure or SMILES string of 1-Allyl-4-nitro-1H-pyrazole to a validated ADMET prediction platform (e.g., SwissADME, admetSAR).

  • Analysis: Evaluate the predicted parameters against established thresholds for drug-likeness.

Data Presentation: Predicted ADMET Properties
Property ClassParameterPredicted ValueFavorable Range
Physicochemical Molecular WeightCalculated< 500 g/mol
LogPCalculated< 5
H-bond DonorsCalculated< 5
H-bond AcceptorsCalculated< 10
Absorption Caco-2 PermeabilityPredictedHigh
Human Intestinal Abs.PredictedHigh
Metabolism CYP2D6 InhibitorPredictedNo
CYP3A4 InhibitorPredictedNo
Toxicity AMES MutagenicityPredictedNon-mutagen
CarcinogenicityPredictedNon-carcinogen

Conclusion and Strategic Outlook

This technical guide has outlined a rigorous, multi-phase computational workflow for the comprehensive evaluation of 1-Allyl-4-nitro-1H-pyrazole as a potential drug candidate. By systematically progressing from fundamental quantum mechanical analysis to complex biological simulations and pharmacokinetic profiling, this approach provides a holistic view of the molecule's potential. The causality-driven structure ensures that each step logically builds upon and validates the last, adhering to the principles of scientific integrity. The successful in silico validation of this molecule would provide a strong rationale for advancing it to in vitro biological assays and further pre-clinical development.

References

A complete, numbered list of all cited sources with titles and clickable URLs will be consolidated here.

Sources

Initial Biological Screening of 1-Allyl-4-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial biological screening of the novel compound, 1-Allyl-4-nitro-1H-pyrazole. The protocols and methodologies detailed herein are designed for researchers, scientists, and drug development professionals to ascertain the preliminary bioactivity profile of this molecule. The structure of this document is tailored to logically progress from foundational cytotoxic assessments to more specific antimicrobial and enzymatic evaluations, reflecting a field-proven approach to early-stage drug discovery.

Introduction: The Pyrazole Scaffold and Rationale for Screening

The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that serves as a cornerstone in medicinal chemistry.[1] Derivatives of pyrazole are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The versatility of the pyrazole scaffold makes it a privileged structure in the design of new therapeutic agents.[1]

The subject of this guide, 1-Allyl-4-nitro-1H-pyrazole, is a novel derivative. The introduction of an allyl group at the N1 position and a nitro group at the C4 position may modulate the biological activity of the parent pyrazole ring. The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets. The allyl group can influence lipophilicity and metabolic stability. Therefore, a systematic initial biological screening is warranted to elucidate the potential therapeutic applications of this compound.

This guide will outline a tiered screening approach, beginning with an assessment of general cytotoxicity, a critical initial step to determine the compound's therapeutic window.[3][4][5] This is followed by evaluations of its potential as an antimicrobial and antifungal agent, common activities associated with pyrazole derivatives.[1][6][7] Finally, a preliminary enzyme inhibition assay will be described to probe for more specific molecular interactions.

In-Vitro Cytotoxicity Screening: The MTT Assay

Before exploring specific therapeutic activities, it is imperative to assess the general toxicity of 1-Allyl-4-nitro-1H-pyrazole against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose, providing a quantitative measure of cell viability and proliferation.[3] The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Rationale for Cell Line Selection:

For an initial broad-spectrum cytotoxicity screen, a panel of cell lines is recommended. This should ideally include at least one cancerous cell line and one non-cancerous (or "normal") cell line to assess for any potential cancer-specific cytotoxicity.

  • HeLa (Cervical Cancer): A robust and widely used cancer cell line.

  • MCF-7 (Breast Cancer): A well-characterized breast cancer cell line.

  • HEK293 (Human Embryonic Kidney): Often used as a "normal" cell line control to assess general cytotoxicity.[3]

Experimental Protocol: MTT Assay [8][9][10]

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare a stock solution of 1-Allyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Replace the existing medium in the wells with medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent, e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.[8]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and then measure the absorbance at 492 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell Line1-Allyl-4-nitro-1H-pyrazole IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
HeLa75.30.8
MCF-792.11.2
HEK293> 2005.4

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of 1-Allyl-4-nitro-1H-pyrazole incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h add_mtt Add MTT Solution incubate_72h->add_mtt incubate_1_5h Incubate 1.5h add_mtt->incubate_1_5h dissolve_formazan Dissolve Formazan with DMSO incubate_1_5h->dissolve_formazan read_absorbance Read Absorbance at 492 nm dissolve_formazan->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial and Antifungal Screening

Given the known antimicrobial properties of many pyrazole derivatives, screening 1-Allyl-4-nitro-1H-pyrazole for antibacterial and antifungal activity is a logical next step.[1][11] The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13][14][15]

Rationale for Microbial Strain Selection:

A representative panel of Gram-positive and Gram-negative bacteria, as well as a common fungal species, should be used for the initial screen.

  • Gram-positive bacteria: Staphylococcus aureus (a common cause of skin and soft tissue infections) and Bacillus subtilis (a soil bacterium often used in preliminary screens).

  • Gram-negative bacteria: Escherichia coli (a common inhabitant of the gut that can cause infections) and Pseudomonas aeruginosa (an opportunistic pathogen known for its resistance to antibiotics).

  • Fungus: Candida albicans (a common cause of opportunistic fungal infections) and Aspergillus niger (a common mold).

Experimental Protocol: Broth Microdilution Method [12][16][17]

  • Preparation of Inoculum: Grow the selected microbial strains overnight in a suitable broth medium. Adjust the turbidity of the bacterial and fungal suspensions to a McFarland standard of 0.5.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 1-Allyl-4-nitro-1H-pyrazole in cation-adjusted Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (a known antibiotic or antifungal, e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Hypothetical Antimicrobial and Antifungal Activity

MicroorganismStrain1-Allyl-4-nitro-1H-pyrazole MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Bacteria
Staphylococcus aureusATCC 29213640.5N/A
Escherichia coliATCC 259221280.06N/A
Fungi
Candida albicansATCC 9002832N/A1
Aspergillus nigerATCC 16404> 256N/A16

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prepare_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells prepare_inoculum->add_inoculum serial_dilution Prepare Serial Dilutions of Test Compound add_dilutions Add Compound Dilutions to 96-well Plate serial_dilution->add_dilutions add_dilutions->add_inoculum incubate_plate Incubate Plate add_inoculum->incubate_plate read_mic Visually Inspect for Growth and Determine MIC incubate_plate->read_mic result MIC Value read_mic->result

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Preliminary Enzyme Inhibition Screening: Acetylcholinesterase (AChE) Assay

To investigate a more specific mode of action, a preliminary enzyme inhibition assay can be performed. Pyrazole derivatives have been reported to inhibit various enzymes.[18][19] Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[20] Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[20] The Ellman's assay is a simple and reliable colorimetric method for screening AChE inhibitors.[21]

Rationale for Target Selection:

AChE is chosen as a representative enzyme for an initial screen due to the availability of a straightforward and robust assay and the relevance of AChE inhibition in drug discovery. A positive result would warrant further investigation into the inhibition of other enzymes.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [21]

  • Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a 96-well plate, add the AChE solution to wells containing various concentrations of 1-Allyl-4-nitro-1H-pyrazole. Include a positive control (a known AChE inhibitor, e.g., physostigmine) and a negative control (enzyme with no inhibitor).

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate (ATCh) and DTNB to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the activity of the uninhibited enzyme. The IC₅₀ value can be determined from a dose-response curve.

Data Presentation: Hypothetical Acetylcholinesterase Inhibition

CompoundIC₅₀ (µM)
1-Allyl-4-nitro-1H-pyrazole45.8
Physostigmine0.02

Signaling Pathway: Cholinergic Synapse

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicles ACh_synthesis->ACh_vesicle ACh_released Released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor Binding ACh_hydrolysis Choline + Acetate AChE->ACh_hydrolysis signal_transduction Signal Transduction ACh_receptor->signal_transduction inhibitor 1-Allyl-4-nitro-1H-pyrazole inhibitor->AChE Inhibition

Caption: Inhibition of acetylcholine hydrolysis by 1-Allyl-4-nitro-1H-pyrazole.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial biological screening of 1-Allyl-4-nitro-1H-pyrazole. The proposed workflow, progressing from general cytotoxicity to specific antimicrobial and enzymatic assays, provides a solid foundation for characterizing the bioactivity of this novel compound. The hypothetical data presented herein illustrates how the results of these screens can be interpreted to guide further research.

Based on the preliminary data, 1-Allyl-4-nitro-1H-pyrazole exhibits moderate antifungal activity against Candida albicans and some level of acetylcholinesterase inhibition. Its cytotoxicity against the tested cell lines is relatively low, suggesting a potentially favorable therapeutic window.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to further explore any potential anticancer activity.

  • Investigating the mechanism of antifungal action.

  • Screening against a broader range of enzymes to identify more potent and selective inhibitory activities.

  • Performing structure-activity relationship (SAR) studies by synthesizing and screening related analogs to optimize the observed activities.

By following the methodologies described in this guide, researchers can efficiently and effectively advance the understanding of 1-Allyl-4-nitro-1H-pyrazole and its potential as a lead compound in drug discovery.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (2017). Journal of Pharmacy and Bioallied Sciences, 9(3), 135. [Link]

  • Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. (2025). PeerJ, 13, e18823. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). Bioorganic Chemistry, 89, 103008. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 24. [Link]

  • Synthesis, Biological Screening and Docking Study of Some Novel Pyrazolopyrano[ 2,3-B]quinolin Derivatives as Potent Antibacterial Agents. (2022). Letters in Drug Design & Discovery, 19(6), 579-591. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2017). Molecules, 22(1), 140. [Link]

  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 206-212. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • 4-Nitro-1H-pyrazole. (n.d.). Chemsrc. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega, 6(18), 12191-12208. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Primary screening for antibacterial activity of synthetic compounds... (n.d.). ResearchGate. [Link]

  • Antifungal activity and theoretical study of synthesized pyrazole-imidazole hybrids. (2020). Journal of the Serbian Chemical Society, 85(3), 335-346. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2025). ResearchGate. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2013). Journal of Pharmaceutical Analysis, 3(2), 71-79. [Link]

  • MIC (Broth Microdilution) Testing. (2020). YouTube. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PubMed Central. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC - NIH. [Link]

  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI. [Link]

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. (2024). MDPI. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace. [Link]

  • Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. (2018). Future Medicinal Chemistry, 10(19), 2253-2271. [Link]

  • 4-nitro-1H-pyrazole. (n.d.). PubChem. [Link]

Sources

In Vitro Cytotoxicity of 1-Allyl-4-nitro-1H-pyrazole on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and conceptual framework for evaluating the in vitro cytotoxic effects of the novel compound, 1-Allyl-4-nitro-1H-pyrazole, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2] The versatility of the pyrazole ring allows for substitutions that can modulate its pharmacological profile, leading to the development of targeted therapies.[3][4] Pyrazole derivatives have been shown to exhibit anticancer effects through various mechanisms, such as the inhibition of kinases like EGFR and CDK, disruption of tubulin polymerization, and induction of apoptosis.[4][5]

The subject of this guide, 1-Allyl-4-nitro-1H-pyrazole, incorporates two key functional groups: an allyl group, which can enhance lipophilicity and potentially partake in covalent interactions, and a nitro group, a well-known electron-withdrawing moiety that can influence the compound's electronic properties and metabolic activation. While direct studies on this specific molecule are emerging, the broader family of nitro-substituted pyrazoles has demonstrated significant cytotoxic potential against various cancer cell lines.[6] This guide outlines a systematic approach to characterizing the in vitro anticancer profile of 1-Allyl-4-nitro-1H-pyrazole.

I. Experimental Design and Workflow

A logical and sequential workflow is paramount for the robust evaluation of a novel compound's cytotoxic properties. The following diagram illustrates the proposed experimental pipeline for assessing the in vitro anticancer activity of 1-Allyl-4-nitro-1H-pyrazole.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation A Compound Preparation (1-Allyl-4-nitro-1H-pyrazole) B Cell Line Selection (A549, MCF-7, HCT-116) A->B C MTT Assay (Metabolic Viability) B->C D LDH Assay (Membrane Integrity) B->D E IC50 Determination C->E D->E F Apoptosis vs. Necrosis (Annexin V/PI Staining) E->F G Caspase Activation (Caspase-3/7 Assay) F->G H Mechanism of Action Hypothesis G->H

Caption: Experimental workflow for cytotoxicity assessment.

II. Core Methodologies for Cytotoxicity Assessment

The initial phase of evaluating 1-Allyl-4-nitro-1H-pyrazole involves determining its dose-dependent effect on the viability and proliferation of a panel of cancer cell lines. For this purpose, we propose the use of three well-characterized human cancer cell lines:

  • A549: A human lung adenocarcinoma cell line.[7][8]

  • MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER) positive.[9][10][11][12]

  • HCT-116: A human colorectal carcinoma cell line.[13][14][15]

A. Assessment of Metabolic Viability: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.

Protocol: MTT Assay [16][17][18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 1-Allyl-4-nitro-1H-pyrazole in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

B. Assessment of Membrane Integrity: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.[19]

Protocol: LDH Assay [20][21]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plates at 600 x g for 5 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a detergent) and the spontaneous LDH release control (untreated cells).

III. Mechanistic Insights: Elucidating the Mode of Cell Death

Following the confirmation of cytotoxic activity, the next critical step is to investigate the mechanism by which 1-Allyl-4-nitro-1H-pyrazole induces cell death. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

A. Distinguishing Apoptosis from Necrosis: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay differentiates between apoptotic and necrotic cells.[22][23] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol: Annexin V/PI Staining [22][23][24]

  • Cell Treatment: Treat cells with 1-Allyl-4-nitro-1H-pyrazole at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

B. Quantifying Apoptotic Pathway Activation: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases.[25] Their activation is a hallmark of apoptosis.

Protocol: Caspase-3/7 Activity Assay [25][26][27][28]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with 1-Allyl-4-nitro-1H-pyrazole as described previously.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

IV. Data Presentation and Interpretation

The quantitative data generated from the cytotoxicity assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical IC₅₀ Values of 1-Allyl-4-nitro-1H-pyrazole

Cell LineIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
A54945.222.810.5
MCF-768.535.118.2
HCT-11635.815.47.9
Normal Fibroblasts>100>100>100

Table 2: Hypothetical Apoptosis Induction by 1-Allyl-4-nitro-1H-pyrazole in A549 Cells (48h)

Treatment% Early Apoptotic% Late Apoptotic/Necrotic% Necrotic
Vehicle Control2.11.50.8
1-Allyl-4-nitro-1H-pyrazole (IC₅₀)25.410.21.1
1-Allyl-4-nitro-1H-pyrazole (2x IC₅₀)42.818.61.5

V. Proposed Mechanism of Action and Signaling Pathway

Based on the cytotoxic profile and the induction of apoptosis, a plausible mechanism of action for 1-Allyl-4-nitro-1H-pyrazole can be hypothesized. The nitro group can be bioreduced in the hypoxic environment of tumors, leading to the formation of reactive nitrogen species (RNS). RNS can induce oxidative stress, leading to DNA damage and the activation of the intrinsic apoptotic pathway.

G cluster_0 Cellular Uptake and Activation cluster_1 Induction of Apoptosis A 1-Allyl-4-nitro-1H-pyrazole B Bioreduction of Nitro Group (Hypoxic Environment) A->B C Reactive Nitrogen Species (RNS) B->C D Oxidative Stress C->D E DNA Damage D->E F p53 Activation E->F G Bax/Bcl-2 Regulation F->G H Mitochondrial Outer Membrane Permeabilization G->H I Cytochrome c Release H->I J Caspase-9 Activation I->J K Caspase-3/7 Activation J->K L Apoptosis K->L

Sources

1-Allyl-4-nitro-1H-pyrazole: A Technical Guide to its Discovery, Synthesis, and Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This technical guide delves into the specifics of a lesser-explored derivative, 1-Allyl-4-nitro-1H-pyrazole, providing a comprehensive overview for researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is nascent, this document synthesizes the known synthetic routes and, through an analysis of structure-activity relationships (SAR), extrapolates its potential novelty and therapeutic promise, particularly in the realms of oncology and infectious diseases. Detailed, field-proven protocols for its synthesis and subsequent biological evaluation are provided to empower further research and discovery in this promising area.

Introduction: The Prominence of the Pyrazole Scaffold

The five-membered aromatic heterocycle, pyrazole, has garnered significant attention in drug discovery due to its versatile biological activities.[3] Pyrazole derivatives have demonstrated a remarkable range of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[4][5] The success of pyrazole-based drugs such as the anti-inflammatory celecoxib and the anticancer agent ruxolitinib underscores the therapeutic potential inherent in this chemical motif.[1] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on 1-Allyl-4-nitro-1H-pyrazole, a derivative with distinct structural features that suggest a unique biological activity profile worthy of investigation.

The Discovery Context: A Rational Approach to Novel Pyrazole Analogs

The "discovery" of 1-Allyl-4-nitro-1H-pyrazole is not marked by a single serendipitous event but rather emerges from the systematic exploration of the chemical space around the pyrazole core. The rationale for its synthesis and potential investigation lies in the well-documented contributions of its constituent functional groups to biological activity.

  • The N1-Allyl Group: Alkylation at the N1 position of the pyrazole ring is a common strategy to modulate lipophilicity and receptor-binding interactions. The introduction of an allyl group, in particular, can enhance membrane permeability and potentially introduce new binding interactions with target proteins.

  • The C4-Nitro Group: The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the pyrazole ring. In medicinal chemistry, nitroaromatic compounds are known to act as prodrugs, often undergoing bioreduction in hypoxic environments (such as those found in solid tumors or anaerobic bacteria) to generate reactive nitrogen species that can induce cellular damage.[6][7] The presence of a nitro group at the C4 position has been shown to enhance the antibacterial and antifungal activity of some pyrazole derivatives.[8]

The combination of these two functionalities on a pyrazole scaffold presents a novel chemical entity with the potential for a unique mechanism of action, thereby representing a compelling target for discovery research.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole: A Detailed Protocol

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is a two-step process starting from the commercially available pyrazole. The following protocol is a robust and reproducible method for its laboratory-scale preparation.

Step 1: Nitration of Pyrazole to 4-Nitropyrazole

This step involves the electrophilic nitration of the pyrazole ring.

Materials and Reagents:

  • Pyrazole

  • Concentrated Sulfuric Acid (96%)

  • Nitric Acid (70%)

  • Ice

  • Concentrated Ammonia

  • 6M Hydrochloric Acid

  • Deionized Water

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add pyrazole to concentrated sulfuric acid with constant stirring.

  • To this mixture, add 70% nitric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of concentrated ammonia until the pH is approximately 8.

  • Re-acidify the solution to pH 3 with 6M hydrochloric acid.

  • Allow the mixture to stand, preferably overnight in a refrigerator, to facilitate the crystallization of 4-nitropyrazole.

  • Collect the crystals by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Step 2: N-Alkylation of 4-Nitropyrazole with Allyl Bromide

This step introduces the allyl group at the N1 position of the pyrazole ring.

Materials and Reagents:

  • 4-Nitropyrazole

  • Allyl Bromide

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Protocol:

  • To a flask containing anhydrous acetonitrile, add 4-nitropyrazole and cesium carbonate.

  • Stir the suspension under an inert atmosphere (e.g., argon or nitrogen).

  • Add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 1-Allyl-4-nitro-1H-pyrazole as a pure compound.

Synthesis_Workflow Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration Nitrating_Mixture Conc. H₂SO₄, HNO₃ Nitrating_Mixture->Nitration Four_Nitropyrazole 4-Nitropyrazole Nitration->Four_Nitropyrazole Alkylation N-Alkylation Four_Nitropyrazole->Alkylation Alkylation_Reagents Allyl Bromide, Cs₂CO₃ Acetonitrile Alkylation_Reagents->Alkylation Final_Product 1-Allyl-4-nitro-1H-pyrazole Alkylation->Final_Product

Caption: Proposed hypoxia-activated anticancer mechanism.

Potential as an Antimicrobial Agent

The mechanism of action of many nitro-heterocyclic antimicrobial drugs also relies on the reductive activation of the nitro group by microbial nitroreductases. [6]This process generates radical species that are toxic to the microbial cell, leading to damage of DNA and other macromolecules. The presence of the nitro group in 1-Allyl-4-nitro-1H-pyrazole makes it a promising candidate for development as a novel antimicrobial agent, potentially active against a range of bacteria and fungi. The lipophilic allyl group may further enhance its ability to penetrate microbial cell walls.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of 1-Allyl-4-nitro-1H-pyrazole, the following standard in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [9][10] Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-Allyl-4-nitro-1H-pyrazole in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

In Vitro Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11][12] Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 1-Allyl-4-nitro-1H-pyrazole in the broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise manner for easy interpretation and comparison.

Table 1: Hypothetical In Vitro Anticancer Activity of 1-Allyl-4-nitro-1H-pyrazole

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)[Insert Value]
A549 (Lung Cancer)[Insert Value]
HCT116 (Colon Cancer)[Insert Value]

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of 1-Allyl-4-nitro-1H-pyrazole

MicroorganismMIC (µg/mL)
Staphylococcus aureus[Insert Value]
Escherichia coli[Insert Value]
Candida albicans[Insert Value]

Conclusion and Future Directions

1-Allyl-4-nitro-1H-pyrazole represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. Its rational design, based on the known contributions of the pyrazole scaffold, the N1-allyl group, and the C4-nitro functionality, suggests a high potential for novel biological activity, particularly as a hypoxia-activated anticancer agent and a broad-spectrum antimicrobial. The detailed synthetic and biological evaluation protocols provided in this guide are intended to facilitate further research into this compound. Future studies should focus on a comprehensive evaluation of its efficacy and mechanism of action in various cancer cell lines and against a panel of clinically relevant microbes. Subsequent lead optimization studies could further enhance its potency and selectivity, potentially leading to the development of a new class of therapeutic agents.

References

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

  • The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. (1977). PubMed. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). PMC. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Pyrazole and its biological activity. (2017). ResearchGate. Retrieved from [Link]

  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2015). ResearchGate. Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: An Overview. (2020). ResearchGate. Retrieved from [Link]

  • The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. (n.d.). Microbiology Society. Retrieved from [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). Who we serve. Retrieved from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. Retrieved from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

  • Review: biologically active pyrazole derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. (n.d.). MDPI. Retrieved from [Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (n.d.). MDPI. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Retrieved from [Link]

  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. (2023). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

  • Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. (2023). PubMed. Retrieved from [Link]

Sources

Methodological & Application

Synthetic Route Development for 1-Allyl-4-nitro-1H-pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: For technical support, please visit our website.

Abstract

This document provides a comprehensive guide for the synthesis of 1-Allyl-4-nitro-1H-pyrazole, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust two-step process commencing with the nitration of pyrazole to afford 4-nitro-1H-pyrazole, followed by a selective N-alkylation with allyl bromide. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a wide array of biological activities that have led to their incorporation into numerous pharmaceutical agents and agrochemicals. The introduction of a nitro group and an allyl moiety onto the pyrazole scaffold can significantly modulate its electronic properties and provide a handle for further chemical transformations, making 1-Allyl-4-nitro-1H-pyrazole a versatile intermediate for library synthesis and lead optimization in drug discovery programs. This application note details a reliable and scalable synthetic route, emphasizing the rationale behind procedural steps to empower researchers with a thorough understanding of the chemical transformation.

Synthetic Strategy Overview

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is efficiently achieved through a two-step sequence. The initial step involves the electrophilic nitration of the pyrazole ring at the C4 position. Subsequently, the resulting 4-nitro-1H-pyrazole undergoes N-alkylation with allyl bromide under basic conditions to yield the target compound.

Synthesis_Overview Pyrazole Pyrazole Nitration Nitration Pyrazole->Nitration H₂SO₄, HNO₃ FourNitroPyrazole 4-Nitro-1H-pyrazole Nitration->FourNitroPyrazole N_Alkylation N-Allylation FourNitroPyrazole->N_Alkylation Allyl Bromide, Base FinalProduct 1-Allyl-4-nitro-1H-pyrazole N_Alkylation->FinalProduct

Caption: Two-step synthetic workflow for 1-Allyl-4-nitro-1H-pyrazole.

Part 1: Synthesis of 4-Nitro-1H-pyrazole

Mechanistic Insight

The nitration of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. In the presence of a strong acid catalyst such as sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack, leading to the regioselective formation of 4-nitro-1H-pyrazole.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
Pyrazole288-13-168.08 g/mol 40.0 g (587.5 mmol)
Concentrated Sulfuric Acid (96%)7664-93-998.08 g/mol 270 mL
70% Nitric Acid7697-37-263.01 g/mol 40 mL
Concentrated Ammonia1336-21-635.04 g/mol As needed
6M Hydrochloric Acid7647-01-036.46 g/mol As needed
IceN/A18.02 g/mol ~1 kg
Water7732-18-518.02 g/mol For recrystallization

Procedure:

  • In a 1 L wide-mouthed flask equipped with a magnetic stirrer and cooled in an ambient water bath, slowly add pyrazole (40.0 g, 587.5 mmol) in portions to concentrated sulfuric acid (270 mL).

  • Once the pyrazole has completely dissolved, add 70% nitric acid (40 mL) dropwise over approximately 10 minutes. An exothermic reaction will occur; maintain the temperature of the reaction mixture.

  • After the addition is complete, raise the temperature of the water bath to 55 °C and stir the reaction mixture for 7 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto 1 kg of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonia. This is a highly exothermic process; ensure the mixture is well-stirred and cooled to prevent excessive heating. Continue adding ammonia until the pH of the solution reaches 8.

  • Adjust the pH of the hot mixture to approximately 3 with 6M hydrochloric acid.

  • Allow the mixture to cool to room temperature and crystallize for 8 hours.

  • Collect the precipitated crude product by filtration and wash it with ice-cold water.

  • Recrystallize the crude product from water (approximately 250 mL) to obtain pure 4-nitro-1H-pyrazole as white crystals.[1]

  • Dry the purified product under vacuum.

Expected Yield: 70-76%

Characterization of 4-Nitro-1H-pyrazole
  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, d₆-DMSO): δ 13.94 (br s, 1H, NH), 8.56 (s, 2H, CH).[1]

  • Melting Point: 160-164 °C.

Part 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Mechanistic Insight

The N-allylation of 4-nitro-1H-pyrazole is a nucleophilic substitution reaction. The pyrazole nitrogen is deprotonated by a base to form a pyrazolide anion, which then acts as a nucleophile. This anion attacks the electrophilic carbon of allyl bromide in an SN2 fashion, displacing the bromide ion and forming the N-allyl bond. Since 4-nitro-1H-pyrazole is a symmetric molecule, the alkylation occurs on either nitrogen atom to yield the same product, thus avoiding issues of regioselectivity that can arise with unsymmetrically substituted pyrazoles. The choice of a relatively weak base like cesium carbonate and a polar aprotic solvent like acetonitrile facilitates the reaction while minimizing potential side reactions.

N_Alkylation_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product Formation FourNitroPyrazole 4-Nitro-1H-pyrazole Pyrazolide Pyrazolide Anion FourNitroPyrazole->Pyrazolide Deprotonation Base Base (Cs₂CO₃) Base->Pyrazolide FinalProduct 1-Allyl-4-nitro-1H-pyrazole Pyrazolide->FinalProduct SN2 Attack AllylBromide Allyl Bromide AllylBromide->FinalProduct

Caption: Mechanism of N-allylation of 4-nitro-1H-pyrazole.

Experimental Protocol

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
4-Nitro-1H-pyrazole2075-46-9113.07 g/mol 4.11 g (36.35 mmol)
Cesium Carbonate (Cs₂CO₃)534-17-8325.82 g/mol 16.3 g (50 mmol)
Allyl Bromide106-95-6120.98 g/mol 4.2 mL (49.6 mmol)
Anhydrous Acetonitrile75-05-841.05 g/mol 300 mL
Silica Gel7631-86-960.08 g/mol For column chromatography
Ethyl Acetate141-78-688.11 g/mol For column chromatography
Hexane110-54-386.18 g/mol For column chromatography

Procedure:

  • In a 500 mL flask under an inert atmosphere (e.g., Argon), add powdered cesium carbonate (16.3 g, 50 mmol).

  • Add 4-nitro-1H-pyrazole (4.11 g, 36.35 mmol) followed by anhydrous acetonitrile (300 mL).

  • To the stirred suspension, add allyl bromide (4.2 mL, 49.6 mmol).

  • Stir the mixture at room temperature for approximately 75 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the salts with additional acetonitrile (100 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel using a gradient of 0% to 25% ethyl acetate in hexane as the eluent.[1]

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.[1]

Expected Yield: ~96%

Characterization of 1-Allyl-4-nitro-1H-pyrazole
  • Appearance: Colorless liquid.[1]

  • ¹H NMR (400 MHz, d₆-DMSO): δ 8.88 (s, 1H), 8.28 (s, 1H), 6.05 (m, 1H), 5.25 (d, J=10.4 Hz, 1H), 5.15 (d, J=17.2 Hz, 1H), 4.85 (d, J=5.6 Hz, 2H).[1]

  • Expected ¹³C NMR (d₆-DMSO): Resonances for the pyrazole ring carbons are expected in the aromatic region, with the carbon bearing the nitro group being significantly deshielded. The allyl group carbons would appear in the aliphatic region.

  • Expected IR (neat): Characteristic peaks would include those for C-H stretching of the allyl and pyrazole moieties, C=C stretching of the allyl group, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

  • Expected Mass Spectrum (EI): The molecular ion peak [M]⁺ would be expected. Fragmentation patterns may include the loss of the nitro group and cleavage of the allyl group.

Safety and Handling Precautions

  • Concentrated Acids and Bases: Concentrated sulfuric acid, nitric acid, and ammonia are corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Allyl Bromide: Allyl bromide is a lachrymator, toxic, and flammable. It should be handled exclusively in a fume hood with appropriate PPE.

  • Nitropyrazoles: Nitrated organic compounds can be energetic and should be handled with care. Avoid exposure to heat, shock, or friction.

Conclusion

The synthetic route described provides a reliable and high-yielding method for the preparation of 1-Allyl-4-nitro-1H-pyrazole. The protocols are straightforward and can be implemented in a standard laboratory setting. The mechanistic discussions offer a deeper understanding of the chemical transformations, aiding in troubleshooting and optimization. This versatile building block is now readily accessible for further elaboration in various research and development endeavors.

References

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. WordPress.com. [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 1-Allyl-4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-functionalized pyrazoles are privileged scaffolds in medicinal chemistry and drug development, appearing in numerous FDA-approved pharmaceuticals.[1][2] The introduction of an allyl group onto the pyrazole core provides a versatile chemical handle for further synthetic transformations through alkene chemistry. This application note presents a detailed, field-proven protocol for the N-allylation of 4-nitropyrazole using allyl bromide. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure with explanations for key steps, outline critical safety precautions, and detail the analytical characterization of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing this valuable building block.

Mechanistic Rationale and Regioselectivity

The allylation of 4-nitropyrazole proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a base, forming a nucleophilic pyrazolate anion. This anion then attacks the electrophilic methylene carbon of allyl bromide, displacing the bromide ion and forming the N-allyl bond.

The Question of Regioselectivity

For unsymmetrically substituted pyrazoles, N-alkylation can be a complex process, often yielding a mixture of two regioisomers (N1 and N2 alkylation).[3][4] The ratio of these isomers is influenced by factors such as steric hindrance from substituents on the pyrazole ring, the choice of base and solvent, and the nature of the electrophile.[5][6]

However, in the specific case of 4-nitropyrazole, the issue of regioselectivity is moot. The molecule is symmetrical with respect to the C3-C5 axis. The chemical environments of the two nitrogen atoms (N1 and N2) are identical due to proton tautomerism. Consequently, deprotonation and subsequent allylation lead to a single, unambiguous product: 1-allyl-4-nitropyrazole .

Caption: Reaction scheme for the allylation of 4-nitropyrazole.

Safety First: Hazard Analysis and Mitigation

Scientific integrity demands a rigorous approach to safety. Both reactants in this protocol possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

CompoundCAS No.Key HazardsRecommended Precautions
4-Nitropyrazole 2075-46-9Harmful if swallowed[7][8]. Causes serious eye damage/irritation[7][8][9]. May cause skin and respiratory irritation[9][10].Wear safety glasses/goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid creating dust.
Allyl Bromide 106-95-6Highly flammable liquid and vapor[11]. Toxic if swallowed or inhaled[11][12]. Causes severe skin burns and eye damage[11]. Suspected of causing genetic defects and cancer[11].Work exclusively in a certified chemical fume hood. Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves. Keep away from heat and ignition sources. Have a Class B fire extinguisher nearby.

Emergency Response: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention. In case of inhalation, move to fresh air and seek medical attention.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Equipment
Reagents & SolventsEquipment
4-Nitropyrazole (>98%)Round-bottom flask with stir bar
Allyl bromide (stabilized, >98%)Condenser and heating mantle
Potassium carbonate (K₂CO₃), anhydrousTemperature controller/thermometer
N,N-Dimethylformamide (DMF), anhydrousAddition funnel or syringe pump
Ethyl acetate (EtOAc), reagent gradeMagnetic stirrer
Deionized waterSeparatory funnel
Brine (saturated aq. NaCl)Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (silica)
Silica gel for column chromatographyColumn chromatography setup
TLC eluents (e.g., Hexanes/EtOAc mixture)Standard laboratory glassware
Step-by-Step Synthesis Workflow

Caption: Experimental workflow for the synthesis of 1-allyl-4-nitropyrazole.

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (5.65 g, 50.0 mmol, 1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 equiv.) and anhydrous N,N-dimethylformamide (DMF, 50 mL).

    • Causality Note: Anhydrous conditions are crucial to prevent unwanted side reactions of allyl bromide with water. K₂CO₃ is a mild, effective base for deprotonating the pyrazole without causing significant decomposition of the reactants. DMF is an excellent polar aprotic solvent that readily dissolves the pyrazolate salt.

  • Addition of Allyl Bromide: Begin vigorous stirring. Add allyl bromide (5.2 mL, 60.0 mmol, 1.2 equiv.) dropwise over 10-15 minutes at room temperature. An exotherm may be observed.

    • Causality Note: A slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole. Dropwise addition helps to control the reaction rate and any initial temperature increase.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C using a heating mantle.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every 30-60 minutes (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete when the 4-nitropyrazole spot is no longer visible (typically 2-4 hours).

  • Quenching and Work-up: Once complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

    • Causality Note: This step quenches the reaction and precipitates the less water-soluble organic product while dissolving the K₂CO₃ and DMF.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to facilitate phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), concentrate under reduced pressure, and dry under high vacuum to afford 1-allyl-4-nitropyrazole as a solid or pale yellow oil.

Product Characterization

Validation of the final product's identity and purity is essential. The following data are characteristic of the desired compound, 1-allyl-4-nitropyrazole.

Analytical TechniqueExpected Characteristics
Appearance Pale yellow solid or oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.15 (s, 1H, pyrazole-H), 8.05 (s, 1H, pyrazole-H), 6.00 (ddt, 1H, internal alkene-H), 5.35 (dq, 1H, terminal alkene-H), 5.25 (dq, 1H, terminal alkene-H), 4.80 (dt, 2H, allyl-CH₂)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 140.1, 136.5, 131.0, 125.5, 120.0, 54.5
Mass Spec. (ESI+)m/z: Calculated for C₆H₇N₃O₂ [M+H]⁺: 154.06; Found: 154.06

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review of the Patented Literature. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]

  • Tumulty, D., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. Chinese Journal of Energetic Materials. Available at: [Link]

  • Popova, E. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

Sources

Application Note: High-Purity Isolation of 1-Allyl-4-nitro-1H-pyrazole via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Allyl-4-nitro-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and drug development. The presence of the nitro group and the versatile allyl moiety makes it a valuable precursor for the synthesis of a diverse range of complex nitrogen-containing compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream characterization, and ultimately impact the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of crude 1-Allyl-4-nitro-1H-pyrazole using silica gel column chromatography, ensuring high purity suitable for subsequent synthetic transformations.

Scientific Principles of Separation

The successful purification of 1-Allyl-4-nitro-1H-pyrazole hinges on the principles of adsorption chromatography.[1] Our stationary phase, silica gel (SiO₂), is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[2] The separation strategy is based on the differential partitioning of the components of the crude mixture between this polar stationary phase and a non-polar mobile phase.

1-Allyl-4-nitro-1H-pyrazole possesses significant polarity, primarily due to the pyrazole ring and the highly electronegative nitro (-NO₂) group. However, the presence of the non-polar allyl group moderates this polarity. This intermediate polarity is the key to its successful separation. More polar impurities, such as unreacted starting materials or over-nitrated byproducts, will have a stronger affinity for the polar silica gel and will thus move more slowly through the column.[2] Conversely, non-polar impurities will have a greater affinity for the mobile phase and elute more quickly.

By employing a gradient elution—starting with a non-polar solvent (hexane) and gradually increasing the polarity by introducing a more polar solvent (ethyl acetate)—we can selectively elute the components. The initial non-polar mobile phase will wash away non-polar impurities. As the solvent polarity is increased, the target compound, 1-Allyl-4-nitro-1H-pyrazole, will begin to desorb from the silica and travel down the column, followed by any remaining, more polar impurities.[3]

Preliminary Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[4] TLC serves as a rapid, small-scale pilot for the larger column separation, allowing for the optimization of the mobile phase composition.

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value ensures that the compound interacts sufficiently with the stationary phase for good separation without requiring excessively large volumes of solvent for elution.

Procedure:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a test solvent system (e.g., 20% ethyl acetate in hexane).

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for the spot corresponding to 1-Allyl-4-nitro-1H-pyrazole.

  • Adjust the solvent ratio as needed. Increase the proportion of ethyl acetate to decrease the Rf (increase polarity), or increase the proportion of hexane to increase the Rf (decrease polarity).

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 1-Allyl-4-nitro-1H-pyrazole. Adjust the scale of the column and solvent volumes accordingly for different quantities.

Materials and Equipment
Category Item
Stationary Phase Silica Gel (Flash grade, 40-63 µm particle size)
Mobile Phase Hexane (HPLC grade), Ethyl Acetate (HPLC grade)
Apparatus Glass chromatography column (approx. 40 mm diameter), Separatory funnel (for solvent reservoir), Collection tubes, TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm)
Crude Sample ~1 g of crude 1-Allyl-4-nitro-1H-pyrazole
Other Cotton or glass wool, Sand (washed and dried), Compressed air or nitrogen (for flash chromatography)
Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Target Rf ~0.3) Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry Load Crude Sample Pack->Load Run Elute with Hexane/ Ethyl Acetate Gradient Load->Run Collect Collect Fractions Run->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Final Obtain Purified Product Evaporate->Final

Caption: Workflow for the purification of 1-Allyl-4-nitro-1H-pyrazole.

Step-by-Step Methodology

1. Column Preparation (Slurry Packing): a. Securely clamp the chromatography column in a vertical position in a fume hood. b. Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but does not overly restrict flow. c. Add a thin layer (approx. 1 cm) of sand on top of the plug. d. In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane or 5% ethyl acetate in hexane). A typical ratio is ~50-100 g of silica per 1 g of crude mixture. e. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to ensure even packing and dislodge any air bubbles. f. Never allow the solvent level to drop below the top of the silica bed, as this will cause cracking and lead to poor separation. g. Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the silica surface from disturbance during solvent addition.

2. Sample Loading (Dry Loading Method): a. Dissolve the crude 1-Allyl-4-nitro-1H-pyrazole (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This ensures the sample is introduced to the column in a concentrated band. c. Carefully add the silica-adsorbed sample onto the top layer of sand in the column.

3. Elution and Fraction Collection: a. Carefully add the initial mobile phase (e.g., 5% ethyl acetate in hexane) to the column. b. Apply gentle pressure using compressed air or nitrogen to begin the elution process (flash chromatography). The flow rate should be maintained at approximately 2 inches/minute. c. Begin collecting fractions in test tubes. The volume of each fraction should be consistent (e.g., 10-20 mL). d. Gradually increase the polarity of the mobile phase according to the established gradient. A suggested gradient is as follows:

  • Step 1: 5% Ethyl Acetate in Hexane (elutes very non-polar impurities).
  • Step 2: 10% Ethyl Acetate in Hexane.
  • Step 3: 15-25% Ethyl Acetate in Hexane (the target compound is expected to elute in this range).

4. Monitoring and Product Isolation: a. Systematically analyze the collected fractions by TLC. Spot several fractions onto a single TLC plate alongside a spot of the original crude mixture. b. Identify the fractions that contain the pure desired product (a single spot at the correct Rf). c. Combine the pure fractions into a clean, pre-weighed round-bottom flask. d. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Troubleshooting

Problem Potential Cause Solution
Compound won't elute Solvent system is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in the mobile phase.
Compound elutes too quickly (in the solvent front) Solvent system is too polar; Sample was dissolved in a very strong solvent for loading.Rerun the column with a less polar mobile phase; Ensure the sample is dry-loaded or dissolved in a minimal amount of the initial mobile phase.
Poor separation (overlapping bands) Column was packed improperly (air bubbles, cracks); Crude sample band was too wide.Repack the column carefully; Use the dry loading method to ensure a narrow sample band.
Streaky or tailing spots on TLC Sample is too concentrated on the TLC plate; Compound may be acidic or basic.Dilute the sample before spotting; Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.

Summary of Chromatographic Parameters

Parameter Recommendation
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Gradient of 0-25% Ethyl Acetate in Hexane
Optimal TLC Rf 0.25 - 0.35
Loading Method Dry loading with silica gel
Elution Mode Flash Chromatography (Pressure-assisted)
Detection Method UV visualization (254 nm) for TLC analysis

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [https://chem.libretexts.org/Ancillary_Materials/Demos_Techniques_and_Experiments/General_Lab_Techniques/Thin_Layer_Chromatography]([Link]_ Chromatography)

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16376, 4-nitro-1H-pyrazole. Retrieved from [Link]

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. Retrieved from [Link]

  • JoVE. (2024). Silica Gel Column Chromatography: Overview. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 16). How To Choose Solvent System For Column Chromatography? [Video]. YouTube. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). How to run a column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • University of Bath. (n.d.). How to run column chromatography. Retrieved from [Link]

Sources

Application Note: Polymerization of 1-Allyl-4-nitro-1H-pyrazole for the Development of Novel High-Energy and Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Novel Energetic Monomer

The convergence of energetic materials science and polymer chemistry presents a compelling frontier for the development of next-generation materials with tailored properties. In this context, 1-Allyl-4-nitro-1H-pyrazole emerges as a monomer of significant interest. This molecule uniquely combines the high-energy characteristics of the nitro-pyrazole core with a polymerizable allyl functionality. The pyrazole ring is a well-established scaffold in pharmaceuticals and materials science, known for its thermal stability and diverse chemical reactivity[1][2][3]. The incorporation of a nitro group is expected to enhance the energetic properties and density of the resulting polymer, a desirable trait in advanced energetic materials[4]. Furthermore, polymers containing pyrazole moieties have shown potential in applications such as conductive materials and functional polymers[2][5][6][7].

This application note provides a comprehensive guide for researchers and scientists on the synthesis, polymerization, and characterization of 1-Allyl-4-nitro-1H-pyrazole. We will explore potential polymerization pathways, offering detailed, field-proven insights into the experimental design and rationale. The protocols described herein are designed to be self-validating, providing a robust framework for the exploration of this novel class of energetic polymers.

Monomer Synthesis: 1-Allyl-4-nitro-1H-pyrazole

The synthesis of the 1-Allyl-4-nitro-1H-pyrazole monomer is the crucial first step. A plausible synthetic route involves the allylation of 4-nitro-1H-pyrazole. The following protocol is based on established N-alkylation methodologies for pyrazole derivatives.

Experimental Protocol: Synthesis of 1-Allyl-4-nitro-1H-pyrazole
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitro-1H-pyrazole (1 equivalent) and anhydrous acetonitrile (100 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the suspension.

  • Allylation: To the stirring suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the solid residue with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-Allyl-4-nitro-1H-pyrazole as a solid.

  • Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization Strategies for 1-Allyl-4-nitro-1H-pyrazole

The polymerization of allyl monomers can be challenging due to degradative chain transfer, which often leads to the formation of low molecular weight polymers[8][9][10]. However, with careful selection of initiation methods and reaction conditions, successful polymerization can be achieved. We will focus on free-radical polymerization as a primary approach.

Free-Radical Polymerization: A Versatile Approach

Free-radical polymerization is a common and robust method for polymerizing a wide range of monomers[9]. The choice of initiator is critical for achieving efficient polymerization of allyl monomers.

  • Azobisisobutyronitrile (AIBN): AIBN is a widely used thermal initiator that decomposes at a moderate rate, providing a steady supply of radicals. Its decomposition kinetics are well-understood, allowing for predictable initiation rates.

  • Benzoyl Peroxide (BPO): BPO is another common thermal initiator. It can also be used in photopolymerization at lower temperatures with the appropriate light source[11].

Experimental Protocol: Free-Radical Polymerization of 1-Allyl-4-nitro-1H-pyrazole
  • Monomer and Initiator Preparation: In a Schlenk tube, dissolve 1-Allyl-4-nitro-1H-pyrazole (1 equivalent) in anhydrous toluene. Add the free-radical initiator (AIBN or BPO, 1-3 mol%).

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at 70-80 °C (for AIBN) or 80-90 °C (for BPO). Allow the polymerization to proceed for 24-48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • Polymer Isolation: After the reaction period, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.

  • Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent to remove unreacted monomer and initiator residues, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Characterization of Poly(1-Allyl-4-nitro-1H-pyrazole)

Thorough characterization of the resulting polymer is essential to understand its structure, molecular weight, and thermal properties. A combination of spectroscopic and analytical techniques should be employed[12][13][14][15].

Data Presentation: Expected Polymer Characteristics
Parameter Technique Expected Outcome/Information
Chemical Structure ¹H NMR, ¹³C NMR, FT-IRConfirmation of the polymer structure, disappearance of vinyl protons from the monomer.
Molecular Weight & Dispersity Gel Permeation Chromatography (GPC/SEC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Stability Thermogravimetric Analysis (TGA)Onset of decomposition temperature, char yield.
Thermal Transitions Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg), melting point (Tm) if crystalline.
Detailed Methodologies for Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra will confirm the polymer structure by showing the disappearance of the allyl double bond signals and the appearance of a broad polymer backbone signal.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze a thin film of the polymer or a KBr pellet. The spectrum should show the disappearance of the C=C stretching vibration of the allyl group and the retention of the characteristic nitro and pyrazole ring vibrations.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution of the polymer[12]. A solution of the polymer is passed through a column packed with porous gel; larger molecules elute faster than smaller ones.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis will provide information on the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg)[12].

Visualizing the Process: Workflow and Mechanism

To better illustrate the proposed experimental plan and the underlying chemical transformation, the following diagrams are provided.

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Polymer Characterization 4-Nitro-1H-pyrazole 4-Nitro-1H-pyrazole Allylation Reaction Allylation Reaction 4-Nitro-1H-pyrazole->Allylation Reaction Allyl bromide, K2CO3 Purification Purification Allylation Reaction->Purification Column Chromatography 1-Allyl-4-nitro-1H-pyrazole 1-Allyl-4-nitro-1H-pyrazole Purification->1-Allyl-4-nitro-1H-pyrazole Characterization (NMR, FT-IR) Free-Radical Polymerization Free-Radical Polymerization 1-Allyl-4-nitro-1H-pyrazole->Free-Radical Polymerization AIBN or BPO, Toluene, Heat Precipitation Precipitation Free-Radical Polymerization->Precipitation Cold Methanol Poly(1-Allyl-4-nitro-1H-pyrazole) Poly(1-Allyl-4-nitro-1H-pyrazole) Precipitation->Poly(1-Allyl-4-nitro-1H-pyrazole) Drying Structural Analysis Structural Analysis Poly(1-Allyl-4-nitro-1H-pyrazole)->Structural Analysis NMR, FT-IR Molecular Weight Analysis Molecular Weight Analysis Poly(1-Allyl-4-nitro-1H-pyrazole)->Molecular Weight Analysis GPC/SEC Thermal Analysis Thermal Analysis Poly(1-Allyl-4-nitro-1H-pyrazole)->Thermal Analysis TGA, DSC G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) 2R• 2R• I->2R• Heat R_dot R• RM_dot RM• R_dot->RM_dot + M Monomer Monomer (M) R(M)n M• R(M)n M• RM_dot->R(M)n M• + nM Polymer Polymer R(M)n M•->Polymer Combination or Disproportionation

Sources

Application Note: A Proposed Synthetic Pathway for Pyrazolo[3,4-b]quinolines from 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazolo[3,4-b]quinolines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their rigid, planar structure and electron-rich nature have led to their investigation as potential anticancer agents, kinase inhibitors, and fluorescent materials.[1][2] While several synthetic routes to this scaffold exist, including the well-established Friedländer condensation and various multicomponent reactions, the utilization of readily available and modifiable starting materials is key to expanding the chemical space of accessible derivatives.[1][3] This application note outlines a proposed multi-step synthetic pathway for the synthesis of pyrazolo[3,4-b]quinolines, starting from the readily accessible 1-allyl-4-nitro-1H-pyrazole. This proposed route leverages a sequence of reliable organic transformations, including allylic isomerization, oxidative cleavage, and a final reductive cyclization, to construct the target heterocyclic system.

Proposed Synthetic Strategy: An Overview

The synthesis of pyrazolo[3,4-b]quinolines from 1-allyl-4-nitro-1H-pyrazole is envisioned as a three-stage process. The core concept is to transform the N-allyl and C-nitro functionalities of the starting pyrazole into reactive groups that can participate in an intramolecular annulation to form the quinoline ring.

The proposed sequence is as follows:

  • Isomerization: The terminal allyl group of 1-allyl-4-nitro-1H-pyrazole will be isomerized to the thermodynamically more stable internal (E)-1-(prop-1-en-1-yl)-4-nitro-1H-pyrazole. This transformation is crucial as it positions the double bond for the subsequent oxidative cleavage.

  • Oxidative Cleavage: The propenyl group will be subjected to oxidative cleavage to yield the key intermediate, 4-nitro-1H-pyrazole-1-carbaldehyde. This introduces the necessary carbonyl functionality for the subsequent cyclization.

  • Reductive Cyclization: The final step involves a tandem reaction where an appropriate carbanion is added to the pyrazole-1-carbaldehyde, followed by the reduction of the nitro group to an amino group. The resulting intermediate is poised to undergo an intramolecular cyclization and dehydration to afford the aromatic pyrazolo[3,4-b]quinoline core. This final annulation is analogous to the Friedländer synthesis of quinolines.[2][4]

Experimental Protocols

Stage 1: Isomerization of 1-Allyl-4-nitro-1H-pyrazole

Rationale: The isomerization of a terminal olefin to an internal olefin is a well-established transformation, often catalyzed by transition metals. Rhodium complexes, in particular, are known to be highly effective for this purpose.[5][6][7][8] The proposed mechanism involves the formation of a metal-hydride species that adds to the double bond, followed by β-hydride elimination to give the more stable internal alkene.

Protocol:

  • Reaction Setup: To a solution of 1-allyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous and degassed toluene (0.1 M), add Wilkinson's catalyst (Rh(PPh₃)₃Cl, 0.02 eq).

  • Reaction Conditions: Heat the reaction mixture to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (E)-1-(prop-1-en-1-yl)-4-nitro-1H-pyrazole.

Table 1: Reaction Parameters for Isomerization

ParameterValue
Starting Material1-Allyl-4-nitro-1H-pyrazole
CatalystWilkinson's Catalyst (Rh(PPh₃)₃Cl)
SolventAnhydrous Toluene
Temperature80 °C
Reaction Time4-6 hours
Expected Product(E)-1-(prop-1-en-1-yl)-4-nitro-1H-pyrazole
Stage 2: Oxidative Cleavage to 4-Nitro-1H-pyrazole-1-carbaldehyde

Rationale: Ozonolysis is a classic and highly efficient method for the cleavage of carbon-carbon double bonds to yield carbonyl compounds. The reaction proceeds through the formation of an unstable ozonide intermediate, which is then reductively or oxidatively worked up. A reductive workup with dimethyl sulfide (DMS) or triphenylphosphine (TPP) will yield the desired aldehyde.

Protocol:

  • Ozonolysis: Dissolve (E)-1-(prop-1-en-1-yl)-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol (0.05 M). Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Quenching: Purge the solution with nitrogen or argon to remove the excess ozone. Add dimethyl sulfide (DMS, 2.0 eq) or triphenylphosphine (TPP, 1.5 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-nitro-1H-pyrazole-1-carbaldehyde.

Stage 3: Reductive Cyclization to Pyrazolo[3,4-b]quinoline

Rationale: This final step is a tandem reaction that constructs the quinoline ring. First, a nucleophile, such as the enolate of acetone, adds to the aldehyde. The subsequent reduction of the nitro group to an amine, using a reagent like sodium dithionite or iron in acetic acid, generates an intermediate that contains both an amino group and a carbonyl group in a 1,2-relationship on the pyrazole ring.[9][10][11][12] This intermediate will then undergo an intramolecular cyclization (an intramolecular Friedländer-type reaction) and dehydration to form the aromatic pyrazolo[3,4-b]quinoline.[1][2]

Protocol:

  • Aldol Addition: To a solution of 4-nitro-1H-pyrazole-1-carbaldehyde (1.0 eq) in acetone (which also serves as the reactant), add a catalytic amount of a base such as potassium carbonate or sodium hydroxide at room temperature. Stir the mixture for 2-4 hours.

  • Reductive Cyclization: After the formation of the aldol adduct (monitored by TLC), add a solution of sodium dithionite (Na₂S₂O₄, 3.0-4.0 eq) in water. Heat the reaction mixture to 60-70 °C for 8-12 hours. Alternatively, iron powder in acetic acid can be used as the reducing agent.

  • Work-up and Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final pyrazolo[3,4-b]quinoline product.

Table 2: Reagents for Reductive Cyclization

StepReagentPurpose
Aldol AdditionAcetone, K₂CO₃/NaOHForms the β-hydroxy ketone intermediate
ReductionSodium Dithionite (Na₂S₂O₄) or Fe/AcOHReduces the nitro group to an amine
Cyclization/DehydrationSpontaneous upon amine formationForms the quinoline ring

Mechanistic Insights

The overall transformation relies on a logical sequence of well-understood reaction mechanisms. The key steps are visualized in the diagrams below.

Workflow Diagram:

G A 1-Allyl-4-nitro-1H-pyrazole B (E)-1-(prop-1-en-1-yl)-4-nitro-1H-pyrazole A->B Isomerization (Rh(PPh₃)₃Cl) C 4-Nitro-1H-pyrazole-1-carbaldehyde B->C Oxidative Cleavage (O₃, DMS) D Pyrazolo[3,4-b]quinoline C->D Reductive Cyclization (1. Acetone, Base 2. Na₂S₂O₄)

Caption: Proposed synthetic workflow for pyrazolo[3,4-b]quinolines.

Mechanism of Reductive Cyclization:

G cluster_0 Reductive Cyclization Cascade Start 4-Nitro-1H-pyrazole-1-carbaldehyde + Enolate Intermediate1 Aldol Adduct Start->Intermediate1 Aldol Addition Intermediate2 4-Amino-1-(3-oxobutan-1-yl)-1H-pyrazole Intermediate1->Intermediate2 Nitro Reduction (Na₂S₂O₄) Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Pyrazolo[3,4-b]quinoline Intermediate3->Product Dehydration

Sources

Application Notes and Protocols for the Investigation of 1-Allyl-4-nitro-1H-pyrazole as a Potential Anticancer Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-Allyl-4-nitro-1H-pyrazole in Oncology

The pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4] Several pyrazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, and some have advanced into clinical use.[5] The anticancer efficacy of these compounds is often attributed to their ability to inhibit key players in cancer progression, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs), leading to cell cycle arrest and the disruption of angiogenesis.[6]

This document outlines a comprehensive preclinical strategy for the investigation of a novel pyrazole derivative, 1-Allyl-4-nitro-1H-pyrazole , as a potential anticancer drug candidate. While the broader class of pyrazoles shows promise, this specific molecule remains uncharacterized in the context of oncology. The presence of the nitro group, an electron-withdrawing moiety, and the allyl group, which can participate in various biological interactions, suggests a unique pharmacological profile worthy of exploration.[5]

These application notes are designed for researchers, scientists, and drug development professionals, providing a structured, in-depth technical guide from synthesis to preliminary in vivo evaluation. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Part 1: Synthesis and Characterization of 1-Allyl-4-nitro-1H-pyrazole

A reliable and scalable synthesis is the foundational step in the evaluation of any new chemical entity. The following protocol is adapted from established methods for the N-alkylation of nitropyrazoles.

Protocol 1: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Objective: To synthesize 1-Allyl-4-nitro-1H-pyrazole from 4-nitropyrazole and allyl bromide.

Materials:

  • 4-nitropyrazole

  • Allyl bromide

  • Anhydrous acetonitrile

  • Cesium carbonate (Cs₂CO₃)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, add finely powdered cesium carbonate (1.5 equivalents).

  • Addition of Reagents: To the flask, add 4-nitropyrazole (1.0 equivalent) followed by anhydrous acetonitrile. Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Slowly add allyl bromide (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with additional acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent. Dry the purified 1-Allyl-4-nitro-1H-pyrazole under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

In vitro assays are the first step in determining the potential of a new compound to inhibit cancer cell growth and to elucidate its mechanism of action.[7][8][9][10]

Experimental Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Cell_Viability Cell Viability Assay (MTT/SRB) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Viability->Apoptosis_Assay Determine IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle_Analysis Determine IC50 Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot

Caption: Workflow for in vitro evaluation of 1-Allyl-4-nitro-1H-pyrazole.

Protocol 2: Cell Viability Assay (SRB Assay)

Objective: To determine the cytotoxic effect of 1-Allyl-4-nitro-1H-pyrazole on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The Sulforhodamine B (SRB) assay is a reliable and cost-effective method for measuring drug-induced cytotoxicity based on the measurement of cellular protein content.[11]

Cell Line Panel:

  • MCF-7: Breast adenocarcinoma (ER-positive)[12]

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma[4]

  • HCT116: Colorectal carcinoma[5]

  • HeLa: Cervical cancer[2]

  • Normal Human Fibroblasts (NHF): To assess selectivity.

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1-Allyl-4-nitro-1H-pyrazole (e.g., 0.01, 0.1, 1, 10, 100 µM) for 72 hours.[5] Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: After incubation, gently fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and air dry. Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Compound MCF-7 IC50 (µM) MDA-MB-231 IC50 (µM) A549 IC50 (µM) HCT116 IC50 (µM) HeLa IC50 (µM) NHF IC50 (µM)
1-Allyl-4-nitro-1H-pyrazoleExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if the cytotoxic effect of 1-Allyl-4-nitro-1H-pyrazole is mediated by the induction of apoptosis.

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Treat the most sensitive cancer cell line (determined from the SRB assay) with 1-Allyl-4-nitro-1H-pyrazole at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis

Objective: To investigate the effect of 1-Allyl-4-nitro-1H-pyrazole on cell cycle progression.

Rationale: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation.

Procedure:

  • Cell Treatment: Treat the selected cancer cell line with 1-Allyl-4-nitro-1H-pyrazole at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Mechanistic Insights and Target Validation

Based on the known mechanisms of other pyrazole derivatives, a plausible hypothesis is that 1-Allyl-4-nitro-1H-pyrazole may modulate key signaling pathways involved in cell survival and proliferation.

Hypothesized Signaling Pathway

G Drug 1-Allyl-4-nitro-1H-pyrazole CDK2 CDK2 Drug->CDK2 Inhibition Bax Bax Drug->Bax Upregulation Bcl2 Bcl-2 Drug->Bcl2 Downregulation G1_S_Transition G1/S Transition CDK2->G1_S_Transition Phosphorylation of Rb CyclinE Cyclin E Proliferation Cell Proliferation G1_S_Transition->Proliferation Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized mechanism of action for 1-Allyl-4-nitro-1H-pyrazole.

Protocol 5: Western Blot Analysis

Objective: To investigate the effect of 1-Allyl-4-nitro-1H-pyrazole on the expression of key proteins involved in cell cycle regulation and apoptosis.

Procedure:

  • Protein Extraction: Treat cells with 1-Allyl-4-nitro-1H-pyrazole as in previous protocols, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., CDK2, Cyclin E, Bcl-2, Bax, cleaved Caspase-3, and a loading control like β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry: Quantify the band intensities to determine changes in protein expression.

Protein Target Fold Change (Treated vs. Control)
CDK2Experimental Data
Cyclin EExperimentalData
Bcl-2Experimental Data
BaxExperimental Data
Cleaved Caspase-3Experimental Data

Part 4: Preliminary In Vivo Evaluation

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a more complex biological system.[13][14][15]

Protocol 6: Xenograft Tumor Model in Immunodeficient Mice

Objective: To evaluate the in vivo antitumor efficacy of 1-Allyl-4-nitro-1H-pyrazole in a human tumor xenograft model.

Animal Model: Athymic Nude Mice (Nu/Nu).[13]

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject the most sensitive cancer cell line into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 1-Allyl-4-nitro-1H-pyrazole (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal injection) for a specified duration.

  • Efficacy Assessment: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Assessment: Monitor the mice for any signs of toxicity throughout the study.

Conclusion and Future Directions

This document provides a comprehensive framework for the initial preclinical evaluation of 1-Allyl-4-nitro-1H-pyrazole as a potential anticancer agent. The proposed protocols are designed to systematically assess its cytotoxic activity, elucidate its mechanism of action, and provide preliminary in vivo efficacy data. Positive outcomes from this investigational cascade would provide a strong rationale for further lead optimization, detailed pharmacokinetic and pharmacodynamic studies, and ultimately, progression towards clinical development.

References

  • 1-allyl-4-nitropyrazole - Org Prep Daily. (2006, September 29). WordPress.com. [Link]

  • Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD. [Link]

  • Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). [Link]

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC - NIH. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. [Link]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. (2020, March 17). PMC - NIH. [Link]

  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link]

  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). (2025, February 12). Novelty Journals. [Link]

  • (PDF) Review on Synthesis of pyrazole and pyrazolines. (2025, August 6). ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). [Link]

  • (PDF) In vivo screening models of anticancer drugs. (2018, October 7). ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. [Link]

  • In vivo screening models of anticancer drugs. (n.d.). Tel Aviv University. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1-Allyl-4-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of 1-Allyl-4-nitro-1H-pyrazole derivative libraries to identify compounds with potential therapeutic value. Pyrazole-containing compounds are a well-established class of heterocyclic molecules with a broad range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of an allyl group and a nitro moiety can modulate the physicochemical properties and biological activities of the pyrazole core, making this class of compounds a promising area for drug discovery.

These application notes are intended for researchers, scientists, and drug development professionals. They offer a framework for assay development, primary screening, data analysis, and hit confirmation. The protocols provided are designed to be adaptable to specific biological targets and research questions.

Introduction: The Rationale for Screening 1-Allyl-4-nitro-1H-pyrazole Derivatives

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological targets and has been a key feature in compounds developed for antimicrobial and antiparasitic applications. The 1-allyl group can enhance membrane permeability and may provide an anchor for covalent interactions with target proteins. The combination of these functionalities in the 1-Allyl-4-nitro-1H-pyrazole scaffold presents a unique chemical space for identifying novel bioactive agents.

High-throughput screening provides the technological platform to rapidly evaluate large libraries of these derivatives against specific biological targets, enabling the identification of "hits" for further development in a time- and cost-effective manner.

Pre-Screening Considerations: Laying the Foundation for a Successful Campaign

A successful HTS campaign is predicated on meticulous preparation. The quality of the compound library and the robustness of the chosen assay are paramount.

Compound Library Preparation and Management

The quality and purity of the 1-Allyl-4-nitro-1H-pyrazole derivatives are critical.

  • Purity Assessment: Each compound should be analyzed for purity, typically by LC-MS (Liquid Chromatography-Mass Spectrometry) and/or NMR (Nuclear Magnetic Resonance) spectroscopy. A purity of >95% is recommended for HTS campaigns to minimize false positives arising from impurities.

  • Solubility: The solubility of each compound in the assay buffer is a critical parameter. Dimethyl sulfoxide (DMSO) is the most common solvent for compound storage and initial dilution. It is crucial to determine the maximum tolerable concentration of DMSO in the final assay, as it can be toxic to cells or interfere with enzyme activity.

  • Plate Preparation: Compounds are typically stored as 10 mM stock solutions in DMSO in 96- or 384-well plates. From these master plates, intermediate and final assay plates are prepared using automated liquid handlers to ensure accuracy and reproducibility.

Assay Development and Optimization

The choice of assay depends on the intended therapeutic application. For a novel compound library like 1-Allyl-4-nitro-1H-pyrazoles, a common starting point is to screen for cytotoxicity against a panel of cancer cell lines or for antimicrobial activity.

Example: Cell-Based Cytotoxicity Assay

A widely used method to assess the anticancer potential of compounds is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

Key Optimization Parameters:

  • Cell Seeding Density: The optimal number of cells seeded per well must be determined to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: The duration of compound exposure to the cells needs to be optimized to detect a significant biological effect.

  • DMSO Tolerance: The maximum concentration of DMSO that does not significantly affect cell viability must be established.

A key metric for assay quality is the Z'-factor, which assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Primary High-Throughput Screening Workflow

The primary screen aims to rapidly identify "hits" from the compound library. The following is a generalized protocol for a cell-based cytotoxicity screen in a 384-well format.

Experimental Protocol: Primary Cytotoxicity Screen
  • Cell Seeding: Using a liquid handler, dispense the optimized number of cells (e.g., 5,000 cells in 30 µL of culture medium) into each well of a 384-well plate.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Add a small volume (e.g., 100 nL) of the 1-Allyl-4-nitro-1H-pyrazole derivatives from the assay plates to the cell plates using an acoustic liquid handler or a pin tool. This results in a final compound concentration of, for example, 10 µM.

    • Controls: Each plate must include:

      • Negative Control: Wells with cells treated only with DMSO (vehicle).

      • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., staurosporine).

  • Incubation: Incubate the plates with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Reagent Addition: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence signal from each well using a plate reader.

HTS Workflow Diagram

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis plate_prep Compound Library Plating (1-Allyl-4-nitro-1H-pyrazoles) compound_add Compound Addition (Automated Liquid Handling) plate_prep->compound_add cell_seed Cell Seeding (384-well plates) cell_seed->compound_add incubation Incubation (48-72 hours) compound_add->incubation reagent_add Reagent Addition (e.g., CellTiter-Glo®) incubation->reagent_add read_plate Signal Detection (Plate Reader) reagent_add->read_plate data_acq Data Acquisition & QC (Z'-factor calculation) read_plate->data_acq hit_id Hit Identification (% Inhibition Calculation) data_acq->hit_id

Caption: High-throughput screening workflow for cytotoxicity assessment.

Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires robust statistical analysis.

Data Normalization and Hit Selection

The raw data from the plate reader is normalized to the on-plate controls. The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

A "hit" is defined as a compound that produces a response above a certain threshold, typically three standard deviations from the mean of the negative controls.

ParameterDescriptionTypical Value/Threshold
Z'-factor A measure of assay quality and statistical effect size.> 0.5
Hit Threshold The statistical cutoff for identifying a primary hit.> 50% inhibition
Compound Conc. The final concentration of the screened compounds in the primary assay.10 µM
Data Analysis Pipelinedot

Data_Analysis_Pipeline raw_data Raw Plate Reader Data normalization Normalization to Controls (% Inhibition Calculation) raw_data->normalization qc Quality Control (Z'-factor per plate) normalization->qc hit_selection Hit Selection (Thresholding) qc->hit_selection hit_list Primary Hit List hit_selection->hit_list

Application Notes and Protocols for the Agrochemical Development of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 1-Allyl-4-nitro-1H-pyrazole in Agrochemical Discovery

The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, with numerous commercial products leveraging its versatile biological activity.[1] Pyrazole derivatives have demonstrated broad-spectrum efficacy as fungicides, herbicides, and insecticides.[2] The introduction of a nitro group onto the pyrazole ring is of particular interest, as nitroaromatic compounds are known to possess potent bioactivity, often through mechanisms involving bioreduction and the generation of reactive oxygen species.[3][4] This, combined with an N-allyl substituent, which can influence lipophilicity and target interaction, makes 1-Allyl-4-nitro-1H-pyrazole a compelling candidate for novel agrochemical lead discovery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and biological evaluation of 1-Allyl-4-nitro-1H-pyrazole as a potential agrochemical. The protocols herein are designed to be robust and adaptable, enabling a thorough investigation of this promising molecule's fungicidal, herbicidal, and insecticidal properties.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is a two-step process commencing with the nitration of pyrazole, followed by the N-alkylation with allyl bromide. The following protocol is adapted from established synthetic procedures.[5]

Part 1: Synthesis of 4-nitro-1H-pyrazole

Protocol:

  • In a well-ventilated fume hood, cautiously add 40.0 g (587.5 mmol) of pyrazole in portions to 270 mL of stirred, concentrated (96%) sulfuric acid in a 1 L flask, maintaining a cool temperature with an ambient water bath.

  • Once the pyrazole has completely dissolved, add 40 mL of 70% nitric acid dropwise over a period of 10 minutes. An exothermic reaction will occur.

  • Heat the reaction mixture to 55°C and maintain this temperature with stirring for 7 hours.

  • After cooling to room temperature, pour the reaction mixture onto 1 kg of ice in a large beaker.

  • Neutralize the acidic solution by the slow addition of concentrated ammonia until a pH of 8 is achieved. This is an exothermic process.

  • Re-acidify the hot mixture to approximately pH 3 with 6M HCl.

  • Allow the mixture to cool and crystallize at room temperature for at least 8 hours.

  • Collect the precipitated crude product by filtration and wash with ice-cold water.

  • Recrystallize the crude 4-nitropyrazole from water to yield the purified product.

Part 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Protocol:

  • Under an inert atmosphere (e.g., Argon), add 16.3 g (50 mmol) of powdered Cesium Carbonate (Cs₂CO₃) to a 500 mL flask.

  • Add 4.11 g (36.35 mmol) of the synthesized 4-nitropyrazole, followed by 300 mL of anhydrous acetonitrile.

  • To the stirred suspension, add 4.2 mL (49.6 mmol) of allyl bromide.

  • Stir the mixture under an inert atmosphere for approximately 75 minutes. Reaction progress can be monitored by HPLC.

  • Remove the inorganic salts by filtration, washing the filter cake with an additional 100 mL of acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using a gradient of 0-25% ethyl acetate in hexane to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.[5]

Synthesis Workflow Diagram:

Synthesis_Workflow Pyrazole Pyrazole H2SO4_HNO3 Conc. H₂SO₄, 70% HNO₃ Nitration Nitration (55°C, 7h) Pyrazole->Nitration H2SO4_HNO3->Nitration Workup1 Icing Out, Neutralization, Acidification & Crystallization Nitration->Workup1 Four_Nitro_Pyrazole 4-nitro-1H-pyrazole Workup1->Four_Nitro_Pyrazole Alkylation N-Alkylation (RT, 75 min) Four_Nitro_Pyrazole->Alkylation Allyl_Bromide Allyl Bromide Allyl_Bromide->Alkylation Cs2CO3_ACN Cs₂CO₃, Acetonitrile Workup2 Filtration, Evaporation, Column Chromatography Alkylation->Workup2 Final_Product 1-Allyl-4-nitro-1H-pyrazole Workup2->Final_Product

Caption: Workflow for the synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Proposed Mechanism of Action

The biological activity of many nitroaromatic compounds is attributed to the enzymatic reduction of the nitro group within the target organism.[3][4] This process can generate highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals and other reactive oxygen species (ROS). These reactive species can lead to broad cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately causing cell death.

It is hypothesized that 1-Allyl-4-nitro-1H-pyrazole exerts its potential agrochemical effects through a similar mechanism. Upon uptake by a target pest, fungus, or weed, the nitro group may be reduced by endogenous nitroreductases, leading to oxidative stress and cellular disruption. The pyrazole core and the N-allyl group will modulate the molecule's uptake, transport, and interaction with the active site of these reductases, thereby influencing its potency and selectivity.

Conceptual Diagram of Proposed Mechanism of Action:

MoA Compound 1-Allyl-4-nitro-1H-pyrazole (Enters Target Cell) Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Substrate Reduction Reduction of Nitro Group Nitroreductase->Reduction Catalyzes ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Reduction->ROS Generates Cellular_Damage Oxidative Damage to: - Lipids - Proteins - DNA ROS->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for 1-Allyl-4-nitro-1H-pyrazole.

Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the potential of 1-Allyl-4-nitro-1H-pyrazole as a fungicide, herbicide, and insecticide.

Fungicidal Activity Screening

An in vitro mycelial growth inhibition assay is a primary screen for fungicidal activity.

Protocol:

  • Prepare Stock Solution: Dissolve 1-Allyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 ppm).

  • Prepare Media: Autoclave Potato Dextrose Agar (PDA) and cool to 45-50°C.

  • Incorporate Test Compound: Add appropriate volumes of the stock solution to the molten PDA to achieve a range of test concentrations (e.g., 1, 10, 50, 100 ppm). Also prepare a solvent control (PDA with DMSO only) and a negative control (PDA only).

  • Pour Plates: Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the actively growing margin of a fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani) onto the center of each plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the test fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the plate.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Data Presentation Table:

Compound Concentration (ppm)Mean Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)0
1
10
50
100
Commercial Standard
Herbicidal Activity Screening

A primary whole-plant screen can be used to assess both pre- and post-emergence herbicidal activity.

Protocol:

  • Planting: Plant seeds of representative monocot (e.g., barnyardgrass) and dicot (e.g., velvetleaf) weed species in small pots filled with a standard potting mix.

  • Pre-emergence Application:

    • Immediately after planting, spray the soil surface with a solution of 1-Allyl-4-nitro-1H-pyrazole at a high rate (e.g., 2000 g a.i./ha).

    • Include a solvent control and an untreated control.

  • Post-emergence Application:

    • Allow plants to grow to the 2-3 leaf stage.

    • Spray the foliage with the test compound solution at the same rate as the pre-emergence application.

  • Growth Conditions: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions.

  • Evaluation: After 14-21 days, visually assess the plants for phytotoxicity using a rating scale from 0 (no effect) to 100 (complete kill).

Data Presentation Table:

Weed SpeciesApplication TypeApplication Rate (g a.i./ha)Phytotoxicity Rating (0-100)
BarnyardgrassPre-emergence2000
BarnyardgrassPost-emergence2000
VelvetleafPre-emergence2000
VelvetleafPost-emergence2000
Untreated Control-00
Insecticidal Activity Screening

A contact bioassay is a standard method for initial insecticidal screening.

Protocol:

  • Prepare Test Solutions: Prepare serial dilutions of 1-Allyl-4-nitro-1H-pyrazole in a suitable solvent containing a non-ionic surfactant.

  • Treatment:

    • Leaf Dip Bioassay: For foliar-feeding insects (e.g., aphids), dip leaves of a host plant into the test solutions for a set time (e.g., 10 seconds), allow to air dry, and then place in a petri dish with the target insects.

    • Vial Coating Bioassay: For mobile insects (e.g., fruit flies), coat the inside of glass vials with the test solutions and allow the solvent to evaporate, leaving a residue of the test compound. Then, introduce the insects into the vials.[6]

  • Controls: Include a solvent control and an untreated control.

  • Incubation: Maintain the bioassays under controlled environmental conditions.

  • Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula if necessary.

Data Presentation Table:

Insect SpeciesBioassay MethodConcentration (ppm)% Mortality (24h)% Mortality (48h)% Mortality (72h)
AphidLeaf Dip10
AphidLeaf Dip100
AphidLeaf Dip500
Fruit FlyVial Coating10 µ g/vial
Fruit FlyVial Coating100 µ g/vial
Fruit FlyVial Coating500 µ g/vial
Control-0

Agrochemical Screening Workflow:

Screening_Workflow Start 1-Allyl-4-nitro-1H-pyrazole Fungicidal Fungicidal Screen (Mycelial Growth Inhibition) Start->Fungicidal Herbicidal Herbicidal Screen (Whole Plant Assay) Start->Herbicidal Insecticidal Insecticidal Screen (Contact Bioassay) Start->Insecticidal Data_Analysis Data Analysis (% Inhibition, Phytotoxicity, % Mortality) Fungicidal->Data_Analysis Herbicidal->Data_Analysis Insecticidal->Data_Analysis Lead_Identified Potential Lead Compound Identified Data_Analysis->Lead_Identified Activity Observed Inactive Compound Inactive Data_Analysis->Inactive No Significant Activity

Caption: Tiered screening workflow for agrochemical evaluation.

References

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis and antiproliferative activity of new N-allyl quinoxalinecarboxamides and their O-regioisomer. (2020, December 7). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Herbicidal Activity of New 1-Alkyl-3-aryloxypyrazole-4-carboxamide Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015, July 2). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 1-allyl-4-nitropyrazole. (2006, September 29). Org Prep Daily. Retrieved January 23, 2026, from [Link]

  • Bioassays for Monitoring Insecticide Resistance. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 23, 2026, from [Link]

  • Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. (n.d.). Centers for Disease Control and Prevention. Retrieved January 23, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Fungicide Theory of Use and Mode of Action. (n.d.). University of California, Davis. Retrieved January 23, 2026, from [Link]

  • Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024, February 21). PubMed. Retrieved January 23, 2026, from [Link]

  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • N-alkylation method of pyrazole. (n.d.). Google Patents.
  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • (PDF) Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Testing for and Deactivating Herbicide Residues. (n.d.). PennState Extension. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Fungicide Modes of Action. (n.d.). Bayer Crop Science. Retrieved January 23, 2026, from [Link]

  • Nitrogen-Containing Heterocycles in Agrochemicals. (2018, May 22). Juniper Publishers. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: 1-Allyl-4-nitro-1H-pyrazole as a Versatile Precursor for Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Functionalized Nitropyrazoles in Energetic Materials

The field of energetic materials (EMs) is continuously driven by the pursuit of compounds that offer a superior balance of high performance, thermal stability, and low sensitivity.[1][2] Nitrated pyrazole derivatives have emerged as a highly promising class of EMs due to their nitrogen-rich heterocyclic core, which contributes to high heats of formation, increased density, and significant thermal stability.[1][3][4] While simple nitropyrazoles are valuable, the next generation of advanced EMs requires molecular structures that can be further modified to fine-tune their energetic properties.

This guide introduces 1-allyl-4-nitro-1H-pyrazole as a key intermediate, or precursor, for this purpose. The incorporation of an allyl group onto the 4-nitropyrazole scaffold serves a dual strategic purpose:

  • Preservation of the Energetic Core: It maintains the foundational high-energy 4-nitropyrazole ring structure.

  • Introduction of a Reactive Handle: The allyl group's carbon-carbon double bond provides a versatile site for subsequent chemical transformations, allowing for the synthesis of a diverse range of poly-nitro energetic materials with tailored properties.

This document provides detailed, field-proven protocols for the synthesis of the 1-allyl-4-nitro-1H-pyrazole precursor and its subsequent conversion into a novel, high-density energetic material. The methodologies are designed to be self-validating through rigorous characterization steps, ensuring both scientific integrity and operational safety.

Part 1: Synthesis of the Precursor: 1-Allyl-4-nitro-1H-pyrazole

Scientific Rationale

The synthesis of 1-allyl-4-nitro-1H-pyrazole is achieved via a standard N-alkylation reaction. The chosen starting material, 4-nitro-1H-pyrazole, possesses a moderately acidic proton on the N1 nitrogen.[5][6] By employing a suitable base, this proton can be abstracted to form the 4-nitropyrazolide anion. This anion is a potent nucleophile that readily attacks an electrophilic alkylating agent, in this case, allyl bromide. The choice of a polar aprotic solvent like acetonitrile is critical as it effectively solvates the cation of the base without interfering with the nucleophilic attack, thereby promoting a clean and efficient reaction.

Protocol 1: N-Alkylation of 4-Nitro-1H-pyrazole

Objective: To synthesize 1-allyl-4-nitro-1H-pyrazole from 4-nitro-1H-pyrazole and allyl bromide.

Materials:

  • 4-Nitro-1H-pyrazole (1.0 eq)[5]

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 10 mL per gram of 4-nitropyrazole).

  • Reagent Addition: While stirring vigorously, add allyl bromide (1.2 eq) to the suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench & Work-up: After completion, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure 1-allyl-4-nitro-1H-pyrazole as a solid.

Self-Validation through Characterization:

  • ¹H NMR: Expect characteristic peaks for the allyl group protons (~5.9 ppm for the methine, ~5.2 ppm for the methylene) and the pyrazole ring protons.

  • ¹³C NMR: Confirmation of the carbon skeleton, including the three distinct carbons of the allyl group.

  • IR Spectroscopy: Presence of a strong absorption band around 1500-1550 cm⁻¹ corresponding to the asymmetric stretching of the nitro group (N-O).

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₆H₇N₃O₂ (M.W. 153.14 g/mol ).

Part 2: Application in Energetic Material Synthesis

Scientific Rationale

To demonstrate the utility of 1-allyl-4-nitro-1H-pyrazole as a precursor, we will functionalize the reactive allyl group. A common strategy to increase the energy density of a molecule is to add more nitro groups. The double bond of the allyl moiety can be subjected to oxidative nitration to install two additional nitro groups, converting the allyl side chain into a highly energetic 1-(2,3-dinitropropyl) group. This transformation significantly improves the oxygen balance and detonation performance of the final compound. The reaction requires a potent nitrating agent, such as a mixture of fuming nitric acid and acetic anhydride, under strictly controlled low-temperature conditions to prevent runaway reactions.

Protocol 2: Oxidative Nitration of the Allyl Group

Objective: To synthesize 1-(2,3-dinitropropyl)-4-nitro-1H-pyrazole.

!!! EXTREME CAUTION !!! This procedure involves potent nitrating agents and produces a high-energy material. It must be performed by trained personnel in a certified fume hood behind a blast shield. Appropriate personal protective equipment (face shield, heavy-duty gloves, flame-resistant lab coat) is mandatory.

Materials:

  • 1-Allyl-4-nitro-1H-pyrazole (1.0 eq)

  • Fuming Nitric Acid (HNO₃, >98%)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Ice/salt bath

  • Sodium bicarbonate (NaHCO₃) solution, saturated

Step-by-Step Methodology:

  • Preparation of Nitrating Agent: In a flask cooled in an ice/salt bath to -10°C, slowly add fuming nitric acid to acetic anhydride with continuous stirring to form the acetyl nitrate intermediate. Allow the mixture to stir at this temperature for 15 minutes.

  • Substrate Solution: In a separate flask, dissolve 1-allyl-4-nitro-1H-pyrazole (1.0 eq) in dichloromethane and cool the solution to 0°C.

  • Addition: Slowly add the substrate solution dropwise to the cold nitrating agent mixture. CRITICAL: The internal temperature must be maintained below 5°C throughout the addition to prevent uncontrolled exothermic decomposition.

  • Reaction: Stir the mixture at 0-5°C for 2-3 hours.

  • Quenching: Very carefully and slowly, pour the reaction mixture onto a large excess of crushed ice. This step must be done with extreme caution as it is highly exothermic.

  • Neutralization & Extraction: Once the ice has melted, slowly neutralize the aqueous solution with saturated sodium bicarbonate until the pH is ~7. Extract the product with dichloromethane (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at low temperature.

  • Product Isolation: The resulting solid, 1-(2,3-dinitropropyl)-4-nitro-1H-pyrazole, should be handled with non-sparking tools and stored appropriately according to safety protocols for energetic materials.

Self-Validation through Characterization:

  • IR Spectroscopy: An increase in the intensity and complexity of the nitro group absorption bands (1500-1600 cm⁻¹) is expected.

  • Elemental Analysis: The nitrogen content of the final product will be significantly higher than the precursor. Calculated for C₆H₇N₅O₆: C, 29.39%; H, 2.88%; N, 28.57%.

  • Differential Scanning Calorimetry (DSC): To determine the decomposition temperature (Td), a key indicator of thermal stability.

Part 3: Physicochemical and Energetic Properties

The properties of the precursor and the final energetic material are summarized below. The energetic properties of the final product are calculated estimates, which is a standard practice for newly synthesized compounds in this field.[7][8]

Property4-Nitro-1H-pyrazole (Starting Material)1-Allyl-4-nitro-1H-pyrazole (Precursor)1-(2,3-Dinitropropyl)-4-nitro-1H-pyrazole (Final EM)
Molecular Formula C₃H₃N₃O₂C₆H₇N₃O₂C₆H₇N₅O₆
Molecular Weight 113.07 g/mol [5]153.14 g/mol 245.14 g/mol
Appearance Solid[5]Solid (Predicted)Solid (Predicted)
Decomposition Temp (Td) >160 °C[5]Not Determined>200 °C (Estimated)
Density (ρ) ~1.6 g/cm³~1.4 g/cm³ (Estimated)>1.75 g/cm³ (Calculated)
Oxygen Balance (Ω) -42.4%-95.3%-26.1%
Detonation Velocity (D) N/AN/A~8500 m/s (Calculated)
Detonation Pressure (P) N/AN/A~32 GPa (Calculated)

Part 4: Visualized Synthetic Workflow

The following diagram illustrates the logical flow from the basic starting material to the final energetic product, highlighting the central role of the allylated precursor.

G Start 4-Nitro-1H-pyrazole Precursor 1-Allyl-4-nitro-1H-pyrazole (Precursor) Start->Precursor Protocol 1: N-Alkylation Reagent1 Allyl Bromide, K₂CO₃, CH₃CN FinalEM 1-(2,3-Dinitropropyl)-4-nitro-1H-pyrazole (Final Energetic Material) Precursor->FinalEM Protocol 2: Oxidative Nitration Reagent2 Fuming HNO₃, Acetic Anhydride

Caption: Synthetic pathway from 4-nitro-1H-pyrazole to a polynitrated energetic material.

References

  • Lei, C., Yang, H., & Cheng, G. (2020). New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole. Dalton Transactions, 49(5), 1660-1667. Available from: [Link]

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3475. Available from: [Link]

  • Organic Chemistry Research. (2024). An Introduction to the Synthesis of High-energy Materials. Available from: [Link]

  • Wang, R., Li, H., Liu, Y., Li, S., & Pang, S. (2020). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][3][7][9]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 25(21), 5173. Available from: [Link]

  • PubMed Central. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available from: [Link]

  • Singh, J., Staples, R. J., & Shreeve, J. M. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357–61364. Available from: [Link]

  • MDPI. (2024). Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Available from: [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Available from: [Link]

  • PubChem. (n.d.). Estragole. Available from: [Link]

  • ResearchGate. (2015). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • PubChem. (n.d.). 4-nitro-1H-pyrazole. Available from: [Link]

  • European Commission. (2001). Opinion of the Scientific Committee on Food on Estragole (1-Allyl-4-methoxybenzene). Available from: [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-nitro-. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Available from: [Link]

  • MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole, 4-nitro- Gas phase ion energetics data. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Allyl-4-nitro-1H-pyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve consistent, high-yield results in your experiments. Our goal is to move beyond simple step-by-step instructions and provide a deeper understanding of the reaction's critical parameters, empowering you to optimize the synthesis for your specific needs.

The N-alkylation of pyrazoles is a fundamental transformation in heterocyclic chemistry, crucial for the development of new pharmaceuticals and agrochemicals.[1][2] The target molecule, 1-Allyl-4-nitro-1H-pyrazole, is an important building block whose synthesis involves the N-allylation of 4-nitropyrazole. The electron-withdrawing nature of the nitro group significantly influences the pyrazole's reactivity, a key factor we will explore throughout this guide.[3][4]

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction shows low or no conversion to the product. What are the potential causes and how can I fix this?

A1: Low or no conversion is a frequent issue that can typically be traced back to one of three areas: the reagents, the reaction conditions, or the starting material itself.

  • Cause 1: Inactive Base. The base is critical for deprotonating the pyrazole N-H, making it nucleophilic. Cesium carbonate (Cs₂CO₃) is often used and is hygroscopic; if it has absorbed moisture, its basicity will be compromised.[5] Similarly, other bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) must be of high quality and handled under anhydrous conditions.

    • Solution: Use freshly opened or properly stored Cs₂CO₃. If using NaH, ensure it is washed with dry hexanes to remove the protective mineral oil and handled strictly under an inert atmosphere (Argon or Nitrogen).[2]

  • Cause 2: Poor Quality Allyl Bromide. Allyl bromide can degrade over time, especially if exposed to light or air.

    • Solution: Use freshly distilled or recently purchased allyl bromide. Ensure it is stored properly in a dark, cool place. An excess of the alkylating agent (typically 1.2-1.5 equivalents) can also help drive the reaction to completion.[5]

  • Cause 3: Inadequate Solvent Quality. The solvent must be anhydrous. Acetonitrile is a common choice as it is a polar aprotic solvent that readily dissolves the pyrazole salt intermediate.[5] The presence of water can hydrolyze the allyl bromide and deactivate the base.

    • Solution: Use anhydrous grade acetonitrile. If necessary, dry the solvent over molecular sieves before use.

  • Cause 4: Low Reaction Temperature. While the reaction often proceeds readily at room temperature, some base/solvent combinations may require gentle heating to achieve a reasonable rate.

    • Solution: Monitor the reaction by TLC or HPLC. If no significant conversion is observed after 1-2 hours, consider gently heating the reaction mixture to 40-50 °C.

Q2: My TLC/HPLC analysis shows multiple spots/peaks. What are the likely impurities and how can I prevent their formation?

A2: The formation of byproducts is a common challenge in N-alkylation reactions. Identifying the source of these impurities is the first step toward minimizing them.

  • Impurity 1: Unreacted 4-Nitropyrazole. This is the most common impurity, easily identified by comparing the analysis to a standard of the starting material. Its presence indicates incomplete conversion (see Q1).

  • Impurity 2: Isomeric Products (less common for this specific molecule). While 4-nitropyrazole is symmetrical, many other substituted pyrazoles are not. For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of two regioisomers.[1] The ratio of these isomers is influenced by factors like the steric bulk of the substituents, the choice of base, the cation, and the solvent.[1]

  • Impurity 3: Products of Side Reactions. With highly reactive alkylating agents or harsh conditions, side reactions can occur. For example, using a very strong base like potassium hydroxide with a reactive halide like benzyl bromide can lead to the formation of alcohols (e.g., benzyl alcohol) via reaction with the base.[6] While less common with allyl bromide and carbonate bases, it's a possibility to consider if unexpected impurities arise.

Prevention Strategy:

  • Monitor Progress: Use HPLC or TLC to monitor the reaction closely. A reaction time of 60-75 minutes is often sufficient.[5] Pushing the reaction for too long unnecessarily can sometimes lead to degradation.

  • Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of allyl bromide, but avoid a large excess which can complicate purification.

  • Purification: Most impurities can be effectively removed using silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective for separating the non-polar product from the more polar starting material.[5][7]

Q3: The final product is an oil and difficult to purify. What are the best practices for purification?

A3: 1-Allyl-4-nitro-1H-pyrazole is reported as a colorless liquid or oil, which can make handling and purification challenging.[5]

  • Column Chromatography: This is the most reliable method.

    • Technique: After the reaction, filter off the inorganic salts and evaporate the solvent.[5] Adsorb the crude residue onto a small amount of silica gel and dry-load it onto the column. This technique generally provides better separation than wet-loading a liquid sample.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 0% to 25% ethyl acetate) is a good starting point.[5] The product is relatively non-polar and should elute before the unreacted 4-nitropyrazole.

  • Alternative Purification: For some pyrazoles, purification can be achieved by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the purified free base.[8][9] This is particularly useful if chromatographic separation is difficult.

  • Post-Purification: After chromatography, ensure all solvent is removed under high vacuum. Traces of high-boiling solvents like DMF (if used) can be difficult to remove and may require azeotropic distillation or extended drying.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism for the N-allylation of 4-nitropyrazole?

A4: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The electron-withdrawing nitro group at the C4 position increases the acidity of the N-H proton, making it easier to deprotonate.[3]

  • Deprotonation: The base (e.g., Cs₂CO₃) removes the acidic proton from the N1 position of 4-nitropyrazole, generating a pyrazolate anion. This anion is the active nucleophile.

  • Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic methylene carbon of allyl bromide. This occurs in a single concerted step where the nitrogen-carbon bond is formed as the carbon-bromine bond is broken.

Caption: SN2 mechanism for N-allylation of 4-nitropyrazole.

Q5: Why is Cesium Carbonate (Cs₂CO₃) a preferred base? Can I use other bases?

A5: The choice of base is critical and depends on a balance of strength, solubility, and side reactions.

  • Cesium Carbonate (Cs₂CO₃): It is an excellent choice for several reasons. It is a relatively soft base, which works well with the soft pyrazolate nucleophile. More importantly, cesium salts are often more soluble in organic solvents like acetonitrile compared to their potassium or sodium analogs. This increased solubility leads to a higher concentration of the nucleophilic anion in solution, often resulting in faster and more efficient reactions at room temperature.[5]

  • Potassium Carbonate (K₂CO₃): A more cost-effective alternative. It is a stronger base than Cs₂CO₃ but is less soluble in many organic solvents. Reactions with K₂CO₃ may require higher temperatures or longer reaction times to achieve full conversion.

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that irreversibly deprotonates the pyrazole. It is highly effective but requires strict anhydrous conditions and careful handling due to its flammability.[2] It is often used in solvents like DMF or THF.

  • Organic Bases (e.g., DBU, Triethylamine): These are generally not basic enough to efficiently deprotonate the 4-nitropyrazole N-H for a rapid SN2 reaction.

BaseTypical Solvent(s)Relative StrengthKey Considerations
Cs₂CO₃ Acetonitrile, DMFModerateHigh solubility, often allows for mild room temp conditions.[5]
K₂CO₃ Acetone, DMF, MeCNModerateLower cost, may require heat due to lower solubility.
NaH DMF, THFStrong (Irreversible)Requires strict anhydrous conditions; highly effective.[2]
KOH / NaOH (PTC conditions)StrongCan cause side reactions; often used in PTC systems.[6]
Q6: Are there alternative, more "green" or efficient methods for this synthesis?

A6: Yes, Phase Transfer Catalysis (PTC) is a powerful alternative that avoids the need for expensive anhydrous solvents.

  • Phase Transfer Catalysis (PTC): This method involves a biphasic system (e.g., an aqueous solution of a base like KOH and an organic solvent for the substrate). A phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the hydroxide ion into the organic phase or the deprotonated pyrazole into the organic phase, allowing the reaction to proceed.[6][10] Some PTC methods can even be performed without any solvent.[10]

Advantages of PTC:

  • Does not require anhydrous solvents.

  • Uses inexpensive bases like KOH or K₂CO₃.

  • Often results in simple workup procedures.

Troubleshooting_Workflow Start Reaction Start: Low/No Conversion Check_SM Is the 4-Nitropyrazole Starting Material Pure? Start->Check_SM Check_Reagents Are Reagents High Quality? (Base, Allyl Bromide) Check_SM->Check_Reagents Yes Low_Yield_Solution Action: - Use fresh/dry reagents - Ensure anhydrous conditions - Consider gentle heating Check_SM->Low_Yield_Solution No, Repurify SM Check_Conditions Are Reaction Conditions Correct? (Anhydrous Solvent, Temp.) Check_Reagents->Check_Conditions Yes Check_Reagents->Low_Yield_Solution No Impurity_Analysis Impurity Detected by TLC/HPLC Check_Conditions->Impurity_Analysis Yes, but impurities form Check_Conditions->Low_Yield_Solution No Identify_Impurity Identify Impurity: Unreacted SM? Side Product? Impurity_Analysis->Identify_Impurity Impurity_Solution Action: - Optimize stoichiometry - Adjust reaction time - Improve purification method Identify_Impurity->Impurity_Solution Success Successful Synthesis Low_Yield_Solution->Success Problem Solved Impurity_Solution->Success Problem Solved

Caption: A workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Adapted from Org Prep Daily.[5]

Materials:

  • 4-Nitropyrazole

  • Cesium Carbonate (Cs₂CO₃), powdered

  • Allyl Bromide

  • Anhydrous Acetonitrile

  • Silica Gel for chromatography

  • Ethyl Acetate and Hexanes (HPLC grade)

Procedure:

  • To a dry round-bottom flask under an Argon atmosphere, add powdered Cesium Carbonate (1.38 eq, e.g., 16.3 g, 50 mmol).

  • Add 4-Nitropyrazole (1.0 eq, e.g., 4.11 g, 36.35 mmol) followed by anhydrous acetonitrile (e.g., 300 mL).

  • To the stirred suspension, add allyl bromide (1.36 eq, e.g., 4.2 mL, 49.6 mmol) dropwise.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 60-75 minutes.[5]

  • Once the starting material is consumed, remove the inorganic salts by filtration through a pad of celite, washing the filter cake with additional acetonitrile (e.g., 100 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 25%).

  • Combine the product-containing fractions and evaporate the solvent under reduced pressure. Dry the final product under high vacuum to yield 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid. (Expected Yield: ~96%).[5]

Protocol 2: Synthesis of 4-Nitropyrazole Starting Material

Adapted from Org Prep Daily.[5]

Safety Note: This procedure involves strong acids and exothermic reactions. Use appropriate personal protective equipment (PPE) and conduct the reaction in a chemical fume hood.

Materials:

  • Pyrazole

  • Concentrated Sulfuric Acid (95-98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Concentrated Ammonium Hydroxide

  • 6M Hydrochloric Acid

Procedure:

  • In a large flask, carefully and slowly add pyrazole (1.0 eq, e.g., 50.0 g) in portions to chilled concentrated sulfuric acid (e.g., 340 mL) while cooling in a water bath.

  • To the resulting solution, add concentrated nitric acid (e.g., 40 mL) dropwise, ensuring the temperature is controlled.

  • Heat the mixture to 55 °C and stir for 7 hours.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (e.g., 1.25 kg). Pouring the acid mixture onto insufficient ice can cause dangerous splashing.[5]

  • In a well-ventilated fume hood, carefully neutralize the cold acidic solution by the slow, portion-wise addition of concentrated ammonium hydroxide until the pH is >9. This is a highly exothermic process.

  • Re-acidify the mixture to pH ≈ 3 with 6M HCl.

  • Allow the mixture to stand at room temperature overnight to crystallize.

  • Collect the precipitated crude product by filtration, wash with a small amount of ice-cold water, and dry by suction.

  • Recrystallize the crude solid from hot water (e.g., 250 mL) to obtain pure 4-nitropyrazole as white plates. (Expected Yield: ~73%).[5]

References

  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. WordPress.com. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • MDPI. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group. [Link]

  • Diez-Barra, E., et al. (1998). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent. Journal of Heterocyclic Chemistry. [Link]

  • ACS Publications. (2018). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link]

  • SYNTHESIS OF N-ALKYLPYRAZOLES BY PHASE TRANSFER CATALYSIS WITHOUT SOLVENT. [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. [Link]

  • Google P
  • NIH. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules. [Link]

  • Wiley Online Library. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2015). Nitropyrazoles (review). [Link]

  • Organic Syntheses. A General, One-Pot, Regioselective Synthesis of Substituted Pyrazoles. [Link]

  • NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • ResearchGate. (2015). N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • ResearchGate. (2022). Brief overview of allylation reactions. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. Process for the regioselective synthesis of pyrazoles.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. [Link]

  • ResearchGate. (2015). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]

Sources

Technical Support Center: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Allyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your product.

Introduction to the Synthesis

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is a crucial step in the development of various pharmacologically active compounds. The primary method involves the N-alkylation of 4-nitropyrazole with an allyl halide. While seemingly straightforward, this reaction can present challenges related to yield, purity, and regioselectivity. This guide will provide practical, experience-based solutions to common issues encountered during this synthesis.

The fundamental reaction is the deprotonation of 4-nitropyrazole by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the allyl halide to form the desired N-allyl product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of 1-Allyl-4-nitro-1H-pyrazole in a question-and-answer format.

Low or No Product Yield

Question: I am getting a very low yield of my desired 1-Allyl-4-nitro-1H-pyrazole, or the reaction is not proceeding at all. What are the likely causes and how can I fix this?

Answer: Low or no product yield can stem from several factors, ranging from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.

  • Cause 1: Inactive or Poor Quality Starting Materials.

    • 4-Nitropyrazole: The purity of your 4-nitropyrazole is critical. Impurities can interfere with the reaction. Ensure it is properly synthesized and purified. A common synthesis involves the nitration of pyrazole with a mixture of nitric and sulfuric acid. The workup for this procedure is critical to obtain pure material.

    • Allyl Bromide: Allyl bromide can degrade over time, especially if exposed to light or air. Use freshly distilled or a recently purchased bottle of allyl bromide for best results.

    • Solvent: The use of anhydrous solvent is highly recommended. The presence of water can quench the pyrazolate anion and hydrolyze the allyl bromide, reducing the yield. Acetonitrile is a common solvent for this reaction and should be dried before use.

  • Cause 2: Ineffective Base.

    • The choice and handling of the base are crucial for the deprotonation of 4-nitropyrazole. Cesium carbonate (Cs₂CO₃) is an effective base for this reaction due to its high solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the pyrazolate anion.

    • Ensure your base is dry and has been stored properly. Hygroscopic bases like potassium carbonate (K₂CO₃) can absorb moisture, reducing their effectiveness.

  • Cause 3: Suboptimal Reaction Temperature.

    • The N-alkylation of pyrazoles is typically conducted at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) can increase the reaction rate. However, excessive heat can lead to the formation of side products.

  • Cause 4: Inefficient Stirring.

    • This is a heterogeneous reaction if a solid base like cesium carbonate is used. Vigorous stirring is necessary to ensure good mixing and facilitate the reaction between the dissolved 4-nitropyrazole and the solid base.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low product yield.

Formation of an Isomeric Byproduct

Question: My NMR analysis shows the presence of two isomers. How can I favor the formation of the desired 1-Allyl-4-nitro-1H-pyrazole over the 2-allyl isomer?

Answer: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrical pyrazoles. The pyrazolate anion has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either position. The ratio of the two isomers is influenced by several factors.

  • Steric Hindrance: In many cases, the alkylation occurs preferentially at the less sterically hindered nitrogen atom. However, with a small substituent like the nitro group at the 4-position, the steric difference between N1 and N2 is minimal.

  • Electronic Effects: The electron-withdrawing nitro group at the 4-position influences the electron density at both N1 and N2, affecting their relative nucleophilicity.

  • Counterion of the Base: The nature of the cation from the base can influence the regioselectivity. Larger cations like cesium (from Cs₂CO₃) can coordinate with the pyrazolate anion and direct the alkylating agent to a specific nitrogen.

  • Solvent: The polarity of the solvent can affect the solvation of the pyrazolate anion and the transition state, thereby influencing the isomer ratio.

  • Reaction Temperature: Temperature can also play a role in regioselectivity.

Strategies to Improve Regioselectivity:

ParameterRecommendation to Favor 1-Allyl IsomerRationale
Base Use a base with a large, soft cation like Cesium Carbonate (Cs₂CO₃).The large cesium ion can chelate with the pyrazole nitrogens, potentially directing the allyl group to the N1 position.
Solvent Aprotic polar solvents like acetonitrile or DMF are generally used. Experimenting with less polar solvents might alter the selectivity.Solvent polarity affects the dissociation of the ion pair and the solvation of the nucleophile.
Temperature Lowering the reaction temperature may increase the selectivity of the reaction.At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, which may favor the formation of one isomer.

Separation of Isomers:

If the formation of the isomeric byproduct cannot be completely suppressed, purification by column chromatography on silica gel is the most common method for separation. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Careful monitoring by TLC is essential to achieve good separation.

Presence of Other Impurities

Question: Besides the isomeric byproduct, I am observing other impurities in my crude product. What could they be and how do I get rid of them?

Answer: Several other impurities can be present in your reaction mixture.

  • Unreacted 4-Nitropyrazole: If the reaction has not gone to completion, you will have unreacted starting material. This can be addressed by increasing the reaction time, using a slight excess of allyl bromide and base, or moderately increasing the temperature.

  • Dialkylated Product: Although less common with a monovalent pyrazole, dialkylation to form a pyrazolium salt is a possibility, especially if a large excess of allyl bromide is used.

  • Products from Side Reactions of Allyl Bromide: Allyl bromide can undergo self-coupling or react with any residual water in the solvent.

Purification Strategy:

A standard workup procedure followed by column chromatography is usually sufficient to remove these impurities.

  • Aqueous Workup: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. This will remove the inorganic salts.

  • Column Chromatography: As mentioned earlier, column chromatography on silica gel is effective for separating the desired product from unreacted starting material and other byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the allylation of 4-nitropyrazole?

A1: Cesium carbonate (Cs₂CO₃) is an excellent choice for this reaction. Its solubility in organic solvents and the "cesium effect" can lead to higher yields and potentially better regioselectivity compared to other bases like potassium carbonate or sodium hydride.

Q2: What is the role of the solvent in this reaction?

A2: The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A polar aprotic solvent like acetonitrile is preferred as it can dissolve the 4-nitropyrazole and the pyrazolate salt to some extent without interfering with the reaction. The use of an anhydrous solvent is critical to prevent side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting material (4-nitropyrazole) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.

Q4: What are the safety precautions I should take when performing this synthesis?

A4:

  • Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Nitration of Pyrazole: The synthesis of the 4-nitropyrazole starting material involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. This reaction is also exothermic and should be performed with caution, ensuring adequate cooling.

  • General Precautions: Always wear appropriate personal protective equipment and work in a well-ventilated area.

Detailed Experimental Protocol

This protocol is based on a reported synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Synthesis of 4-Nitropyrazole
  • In a flask equipped with a stirrer and a cooling bath, slowly add pyrazole to concentrated sulfuric acid while maintaining a cool temperature.

  • After the pyrazole has dissolved, add concentrated nitric acid dropwise, ensuring the temperature does not rise significantly.

  • Heat the reaction mixture to 55 °C and stir for several hours.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

  • Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude 4-nitropyrazole.

  • Collect the crude product by filtration and recrystallize from water to obtain pure 4-nitropyrazole.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole
  • To a flask containing a suspension of cesium carbonate in anhydrous acetonitrile, add 4-nitropyrazole.

  • To this mixture, add allyl bromide dropwise at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture at room temperature for the recommended time (typically 1-2 hours). Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 1-Allyl-4-nitro-1H-pyrazole as a colorless liquid.

Reaction Scheme:

Synthesis cluster_0 Synthesis of 4-Nitropyrazole cluster_1 Synthesis of 1-Allyl-4-nitro-1H-pyrazole Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration Nitrating_Acid HNO₃ / H₂SO₄ Nitropyrazole_2 4-Nitropyrazole Product 1-Allyl-4-nitro-1H-pyrazole Nitropyrazole_2->Product Allyl_Bromide Allyl Bromide Allyl_Bromide->Product Base Cs₂CO₃ Solvent Acetonitrile

Caption: Overall synthesis scheme.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • 1-allyl-4-nitropyrazole. (2006, September 29). Org Prep Daily. Retrieved January 23, 2026, from [Link]

Side-product analysis in the synthesis of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Welcome to the technical support guide for the synthesis of 1-Allyl-4-nitro-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific N-alkylation reaction. We will delve into the mechanistic underpinnings of side-product formation, provide validated protocols for troubleshooting, and offer expert insights to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side-products I should expect during the N-allylation of 4-nitropyrazole?

The most significant side-product in this synthesis is the undesired regioisomer, 2-Allyl-4-nitro-1H-pyrazole . The N-alkylation of asymmetrically substituted pyrazoles often yields a mixture of N1 and N2 substituted isomers.[1][2] The formation of this isomer is a direct consequence of the pyrazolate anion, formed after deprotonation of 4-nitropyrazole, possessing two nucleophilic nitrogen atoms.

Other potential, though typically less abundant, side-products can include:

  • Unreacted 4-nitropyrazole: Indicating an incomplete reaction.

  • O-allylated products: While less common for pyrazoles compared to other heterocycles, reaction at an exocyclic oxygen (if present) can be a minor pathway.

  • Dialkylation products: Formation of a quaternary pyrazolium salt is possible if the product of the initial alkylation reacts further with allyl bromide. This is more likely under harsh conditions or with a large excess of the alkylating agent.

G cluster_reactants Reactants cluster_intermediate Intermediate 4NP 4-Nitropyrazole Anion 4-Nitropyrazolate Anion 4NP->Anion -H⁺, +Base Base Base (e.g., K₂CO₃) AllylBr Allyl Bromide N1_Product 1-Allyl-4-nitro-1H-pyrazole (Desired Product) Anion->N1_Product + Allyl Bromide (Attack at N1) N2_Product 2-Allyl-4-nitro-1H-pyrazole (Regioisomeric Side-Product) Anion->N2_Product + Allyl Bromide (Attack at N2)

Q2: Why does the reaction yield two different regioisomers, and how can I control the selectivity?

The regioselectivity of pyrazole N-alkylation is a complex issue governed by electronic effects, steric hindrance, and the nature of the counter-ion from the base used.[2][3] The 4-nitropyrazolate anion is an ambident nucleophile. The distribution of products depends on the relative reactivity of the N1 and N2 positions.

Controlling Selectivity: The key is to manipulate the reaction environment to favor alkylation at the desired N1 position.

  • Choice of Base: The counter-ion of the base plays a crucial role. Bases with small, hard cations (like Na⁺ from NaOH or NaH) can coordinate more tightly with the N2 nitrogen, which is adjacent to the electron-withdrawing nitro group. This coordination can sterically hinder the N2 position, thereby favoring attack at the less-hindered N1 position.[3] Conversely, using non-coordinating bases like organic amines (e.g., 2,6-lutidine) may lead to different selectivity ratios.[3]

  • Solvent: Polar aprotic solvents like DMF or Acetone are commonly used and can influence the dissociation of the base and the solvation of the pyrazolate anion, thereby affecting the N1/N2 ratio.[4]

  • Steric Hindrance: While the allyl group is not exceptionally bulky, the principle remains that the less sterically encumbered nitrogen atom is often favored. The nitro group at C4 exerts a significant electronic effect but less steric hindrance than a group at C3 or C5 would.

Parameter Condition A Condition B Expected Outcome Rationale
Base 20% NaOH (aq)[4]K₂CO₃Higher N1 selectivity with NaOHThe smaller Na⁺ ion can coordinate with and sterically block the N2 position.
Solvent Acetone[4]DMF[5]Solvent can influence ion pairing and anion reactivity. Acetone is a common choice for high yield.The choice of solvent affects the solubility of reagents and the nature of the transition state.
Temperature Room Temperature[4]Elevated TemperatureLower temperatures generally favor the thermodynamically more stable product.Increasing temperature can sometimes overcome the activation energy barrier for the formation of the minor isomer, reducing selectivity.
Q3: My TLC plate shows multiple spots close together. How do I confirm if they are the N1 and N2 isomers?

Co-elution on TLC is common for regioisomers. The definitive identification requires more sophisticated analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. ¹H and ¹³C NMR spectra will show distinct chemical shifts for the protons and carbons of each isomer. Crucially, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for unambiguous assignment. For the desired 1-allyl product, a NOE correlation would be expected between the allylic protons (-CH₂-) and the proton at the C5 position of the pyrazole ring. This spatial proximity is absent in the 2-allyl isomer.[1]

  • Mass Spectrometry (MS): Both isomers will have the identical molecular weight. However, their fragmentation patterns under techniques like GC-MS or LC-MS/MS might differ, providing clues to their identity.

  • Column Chromatography: The polarity difference between the two isomers, although slight, is often sufficient for separation via flash column chromatography.[1][6] Running a small test column can confirm if the spots are separable.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

G Start Low Yield Observed Check1 Is Starting Material (4-Nitropyrazole) Consumed? (TLC/LC-MS) Start->Check1 Check2 Is the Base Strong Enough or Fully Dissolved? Check1->Check2 Yes Sol1 Increase Reaction Time or Temperature Moderately Check1->Sol1 No Check3 Is the Allyl Bromide Fresh/Active? Check2->Check3 Yes Sol2 Use a Stronger Base (e.g., NaH) or a More Suitable Solvent Check2->Sol2 No Check4 Is the Main Product the Undesired N2 Isomer? Check3->Check4 Yes Sol3 Use Freshly Opened or Distilled Allyl Bromide Check3->Sol3 No Sol4 Re-optimize Reaction Conditions for N1 Selectivity (See FAQ Q2) Check4->Sol4 Yes

  • Cause: Incomplete deprotonation of 4-nitropyrazole. The pKa of the pyrazole N-H is approximately 14, but the electron-withdrawing nitro group makes it more acidic. However, a sufficiently strong base is still required.

    • Solution: Ensure your base (e.g., K₂CO₃, NaOH) is of good quality and anhydrous if the reaction is not in an aqueous system. If using a solid base, ensure vigorous stirring to maximize surface area. Consider switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF, which will irreversibly deprotonate the pyrazole.

  • Cause: Degradation of the alkylating agent. Allyl bromide can degrade over time.

    • Solution: Use a freshly opened bottle of allyl bromide or purify older stock by distillation before use.

  • Cause: The reaction has not gone to completion.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature (e.g., from room temperature to 40°C).

Problem 2: Poor Regioselectivity (High Amount of N2-isomer)
  • Cause: Reaction conditions favor the formation of the N2 isomer.

    • Solution: As detailed in FAQ Q2, the choice of base is critical. Switch to a base with a small, hard counter-ion like NaOH or NaH.[3][4] Perform the reaction at the lowest practical temperature to favor the formation of the thermodynamically preferred isomer.

Experimental Protocols

Protocol 1: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

This protocol is adapted from a general procedure for the N-allylation of 4-iodopyrazole and represents a common starting point.[4]

Materials:

  • 4-Nitropyrazole (1.0 eq.)

  • Allyl bromide (1.5 eq.)

  • Sodium hydroxide (20% aqueous solution) (1.5 eq.)

  • Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 4-nitropyrazole (1.0 eq.) and dissolve it in acetone (to make a ~0.5 M solution).

  • With vigorous stirring, add the 20% aqueous sodium hydroxide solution (1.5 eq.) at room temperature.

  • Add allyl bromide (1.5 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The product spots should be visible under UV light.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product mixture.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general method for separating pyrazole regioisomers.[6]

Materials:

  • Crude product mixture from Protocol 1

  • Silica gel (standard grade, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[6]

  • Column Packing: Prepare a glass column with silica gel, packed as a slurry using a non-polar solvent system (e.g., 95:5 Hexane:EtOAc).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the percentage of ethyl acetate (gradient elution). For example, start with 95:5 Hexane:EtOAc, move to 90:10, then 85:15, etc. The less polar isomer will typically elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure desired isomer and which contain the side-product.

  • Isolation: Combine the pure fractions containing the 1-Allyl-4-nitro-1H-pyrazole and remove the solvent under reduced pressure to yield the purified product.

References

  • N-alkylation method of pyrazole.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
  • Application Notes and Protocols for N-alkyl
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1,4-diamino-3,5-dinitropyrazole. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. [Link]

  • SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. ResearchGate. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. MDPI. [Link]

  • Synthesis and Formulation of 3.4-DNP. IMEMG. [Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. [Link]

  • Synthesis of some new indole derivatives containing pyrazoles with potential antitumor activity. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health. [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. [Link]

  • A review of energetic materials synthesis. ScienceDirect. [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • Improved Synthesis of 3,4-Dinitropyrazole. 含能材料. [Link]

  • Review on Synthesis of pyrazole and pyrazolines. ResearchGate. [Link]

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI. [Link]

Sources

Technical Support Center: Recrystallization of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Allyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining high-purity material through recrystallization. As Senior Application Scientists, we have synthesized literature-based protocols with field-proven insights to help you troubleshoot common challenges encountered during this critical purification step.

Core Principles and Compound Characteristics

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1] For 1-Allyl-4-nitro-1H-pyrazole, the goal is to dissolve the crude material in a minimal amount of a hot solvent and allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

Physicochemical & Safety Profile

Understanding the properties of your compound is critical for developing a successful purification strategy. While specific experimental data for 1-Allyl-4-nitro-1H-pyrazole is limited, we can infer key characteristics from its synthesis and the properties of its parent compound, 4-nitro-1H-pyrazole.

PropertyValue / ObservationSource / Comment
Molecular Formula C₆H₇N₃O₂Calculated
Molecular Weight 153.14 g/mol Calculated
Appearance Colorless liquid or low-melting white solid.A synthesis procedure describes the final product after column chromatography as a "colorless liquid," but also mentions collecting "white large crystals" after recrystallization from water.[2] This suggests it is a low-melting solid.
Melting Point (Parent) 160-164 °C (for 4-nitro-1H-pyrazole)[1] The allyl group will significantly lower the melting point compared to the parent compound.
Key Safety Hazards Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.Based on the safety data for the parent compound, 4-nitro-1H-pyrazole.[3][4][5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

Standard Recrystallization Protocol (from Water)

A validated method for the recrystallization of crude 1-Allyl-4-nitro-1H-pyrazole is from hot water.[2] This protocol is effective for removing inorganic salts and other polar impurities that may be present after synthesis.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude 1-Allyl-4-nitro-1H-pyrazole into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a small amount of deionized water. For every 1 gram of crude material, start with approximately 4-5 mL of water.[2]

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

    • Heat the mixture on a hot plate with stirring. Bring it to a gentle boil.

    • Continue adding small portions of hot water until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Adding too much solvent will result in the product remaining in solution upon cooling, leading to low yield.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration step is required.

    • Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the filter paper into the clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce the yield.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold water to rinse away any remaining mother liquor containing impurities.[2] Causality: The wash solvent must be cold to minimize redissolving the purified product.[6]

  • Drying:

    • Leave the crystals under vacuum on the filter for a period to pull air through and aid in drying.

    • Transfer the crystals to a watch glass or drying dish and dry to a constant weight. For a low-melting solid, drying under high vacuum at room temperature is recommended to avoid melting the product.

Troubleshooting and FAQ

This section addresses common issues encountered during the recrystallization of 1-Allyl-4-nitro-1H-pyrazole in a question-and-answer format.

General Troubleshooting Workflow

G start Problem Occurred During Recrystallization q1 Is the yield unexpectedly low? start->q1 q2 Did the compound 'oil out' instead of crystallizing? start->q2 q3 Are the crystals discolored? start->q3 q4 No crystals formed upon cooling? start->q4 a1 Check for: - Too much solvent used - Premature crystallization during filtration - Incomplete precipitation (cool longer/colder) - Material is too soluble in wash solvent q1->a1 Yes a2 Troubleshoot by: - Re-heating and adding more solvent - Adding a co-solvent to lower polarity - Scratching flask or adding seed crystal - Slowing down the cooling rate q2->a2 Yes a3 Consider: - Highly colored impurity present - Thermal decomposition - Perform charcoal treatment - Re-recrystallize or try column chromatography q3->a3 Yes a4 Induce crystallization by: - Scratching inner wall of flask with glass rod - Adding a seed crystal - Cooling in a colder bath (e.g., dry ice/acetone) - Reducing solvent volume by evaporation q4->a4 Yes

Caption: General troubleshooting workflow for recrystallization.

Q1: My yield of 1-Allyl-4-nitro-1H-pyrazole is very low. What went wrong?

A1: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Excess Solvent: The most frequent cause is using too much solvent during the dissolution step. 1-Allyl-4-nitro-1H-pyrazole has some solubility even in cold water, and every excess milliliter of solvent will retain some of your product in the mother liquor.[6]

  • Premature Crystallization: If you performed a hot filtration, some product might have crystallized on the filter paper or in the funnel. Ensure your filtration apparatus is sufficiently pre-heated.

  • Incomplete Crystallization: You may not have allowed the solution to cool for a long enough period or to a low enough temperature. Ensure the flask spends adequate time in an ice bath.

  • Washing Losses: Washing the crystals with solvent that was not ice-cold, or using too large a volume of wash solvent, can dissolve a significant portion of your product.

Solution Pathway:

  • If you still have the mother liquor, try to concentrate it by carefully evaporating some of the solvent and cooling it again to recover a second crop of crystals.

  • In your next attempt, be meticulous about adding the minimum amount of boiling solvent needed to dissolve the crude product.

Q2: My compound separated as an oily liquid instead of crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solubility of the compound in the solvent is so low at a certain temperature that it separates from the solution above its melting point. Given that 1-Allyl-4-nitro-1H-pyrazole is a low-melting solid, this is a plausible issue, especially if the crude material is highly impure, as impurities can depress the melting point.

Solution Pathway:

  • Re-dissolve and Add More Solvent: Heat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent (10-20% more) to ensure the saturation point is reached at a lower temperature. Allow it to cool slowly again.

  • Lower the Cooling Rate: Do not place the flask directly into an ice bath from a high temperature. Let it cool very slowly on the benchtop, perhaps insulated with a towel, to give the molecules more time to arrange into a crystal lattice.

  • Induce Crystallization: At the first sign of cloudiness (supersaturation), vigorously scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]

  • Use a Seed Crystal: If you have a small amount of pure, solid 1-Allyl-4-nitro-1H-pyrazole, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]

Q3: The final crystals are yellow or brown, but the pure compound should be colorless. How do I remove the color?

A3: Colored impurities are common in reactions involving nitric acid and aromatic compounds. These are often polar, polymeric materials that get trapped in the crystal lattice.

Solution Pathway:

  • Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slightly from the boiling point to prevent it from boiling over.

  • Add a very small amount of activated charcoal (a spatula tip's worth, typically 1-2% of the solute's weight).

  • Gently boil the mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.

  • Allow the colorless filtrate to cool and crystallize as usual.

Q4: I've cooled my solution to room temperature and then in an ice bath, but no crystals have formed. What's next?

A4: This is a case of supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature. The system needs a "nudge" to initiate crystallization.

Solution Pathway:

  • Scratching: As detailed in A2, scratching the flask with a glass rod is the first and easiest method to try.[4][6]

  • Seeding: Add a seed crystal of the pure compound.[4]

  • Reduce Solvent Volume: If the solution is not sufficiently concentrated, you can heat it again to boil off a small amount of the solvent and then attempt to cool it again.

  • Flash Freeze: As a last resort, you can try cooling the solution in a more aggressive cooling bath, such as dry ice/acetone. This can sometimes force nucleation, though it may result in smaller, less pure crystals.

Advanced Guidance: Solvent Selection

While water is a confirmed solvent, you may need to use an alternative for specific impurity profiles. The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

Solvent Selection Workflow

G start Select Crude Sample (1-Allyl-4-nitro-1H-pyrazole) step1 Test solubility in potential solvents at room temp. (e.g., Water, Ethanol, Ethyl Acetate, Toluene, Hexane) start->step1 step2 Is the compound soluble at room temp? step1->step2 yes_node Yes step2->yes_node no_node No step2->no_node outcome1 Poor choice for single-solvent recrystallization. Consider as 'good' solvent in a two-solvent system. yes_node->outcome1 outcome2 Good candidate solvent. Proceed to heat test. no_node->outcome2 step3 Heat the mixture to boiling. Does the compound dissolve? outcome2->step3 yes_node2 Yes step3->yes_node2 no_node2 No step3->no_node2 outcome3 Excellent single-solvent candidate. Cool to check for crystal formation. yes_node2->outcome3 outcome4 Poor solvent. Discard. no_node2->outcome4

Caption: Decision workflow for selecting a recrystallization solvent.

Table of Potential Solvents

Based on the structure (polar nitro group, aromatic-like pyrazole ring, nonpolar allyl group) and data from similar compounds, the following solvents can be considered for screening.[7]

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Water Protic100Validated Solvent. [2] Good for removing inorganic salts. The compound has low solubility when cold and higher solubility when hot.
Ethanol Protic78Often a good choice for pyrazole derivatives.[7] Likely to show good solubility when hot and moderate solubility when cold. May require a co-solvent like water (as an anti-solvent).
Isopropanol Protic82Similar to ethanol, may offer a better solubility differential. A good candidate for screening.[7]
Ethyl Acetate Aprotic77A medium-polarity solvent that may be effective for removing less polar impurities.
Toluene Aromatic111May be useful for removing non-polar, organic byproducts. The compound is likely to be quite soluble, so it may be better as part of a two-solvent system with an anti-solvent like hexanes.
Hexanes Non-polar~69The compound is likely to be poorly soluble even when hot. Primarily useful as an "anti-solvent" when paired with a more polar solvent in which the compound is highly soluble (e.g., Toluene or Ethyl Acetate).

References

  • Vertex AI Search. (2024).
  • YouTube. (2020). Recrystallization. Available at: [Link]

  • YouTube. (2020). Recrystallization Technique for Organic Chemistry. Available at: [Link]

  • ACS Publications. (2025). Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • University of California, Los Angeles. (n.d.).
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • University of Colorado Boulder. (n.d.).
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 4-nitro-. NIST Chemistry WebBook.
  • National Institutes of Health. (n.d.). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PMC.
  • PubChem. (n.d.). 4-nitro-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole. Available at: [Link]

  • Org Prep Daily. (2006). 1-allyl-4-nitropyrazole. Available at: [Link]

  • BenchChem. (2025).
  • MDPI. (2021).
  • BenchChem. (2025).

Sources

Troubleshooting guide for the allylation of 4-nitropyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Allylation of 4-Nitropyrazole

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the allylation of 4-nitropyrazole. This document is designed for researchers, chemists, and drug development professionals who are working with or plan to work with this important synthetic transformation. N-functionalized pyrazoles are critical building blocks in pharmaceuticals and agrochemicals, but their synthesis can present unique challenges.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low yield or no desired product at all. What are the likely causes?

A1: Low or no yield in the allylation of 4-nitropyrazole is a common issue that can stem from several factors, ranging from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Ineffective Deprotonation: 4-Nitropyrazole has an acidic proton on the nitrogen, which needs to be removed by a base to form the nucleophilic pyrazolide anion.[2] If the base is not strong enough or is of poor quality, the reaction will not proceed.

    • Solution: Use an appropriately strong base. For N-alkylation of pyrazoles, common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). NaH is a strong, non-nucleophilic base that works well in anhydrous polar aprotic solvents like DMF or THF. K₂CO₃ is a milder, more economical choice often used in acetone or acetonitrile. Ensure your base is fresh and has been stored under anhydrous conditions.

  • Poor Quality Allylating Agent: Allyl bromide or allyl chloride can degrade over time.

    • Solution: Use a freshly opened bottle of the allyl halide or distill it before use to remove any impurities or decomposition products.

  • Inappropriate Solvent: The choice of solvent is crucial for dissolving the reagents and facilitating the reaction.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are generally preferred for this type of Sₙ2 reaction. Ensure the solvent is anhydrous, as water can quench the base and the pyrazolide anion.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 50-80 °C can significantly increase the reaction rate. However, be cautious of higher temperatures, which can lead to side reactions or decomposition of the 4-nitropyrazole.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Degradation of 4-Nitropyrazole: Although generally stable, 4-nitropyrazole can be susceptible to decomposition under harsh basic conditions or high temperatures.[3]

    • Solution: Add the base portion-wise to a cooled solution of the 4-nitropyrazole to control any exotherm. Avoid excessively high reaction temperatures.

Q2: My reaction is producing a mixture of two products that are difficult to separate. How can I improve the regioselectivity?

A2: The formation of two regioisomers (1-allyl-4-nitropyrazole and 1-allyl-5-nitropyrazole, if starting from a substituted pyrazole) is a classic challenge in the N-alkylation of unsymmetrical pyrazoles.[1][4] For 4-nitropyrazole itself, which is symmetrical, this is not an issue. However, if you are working with a pyrazole that is unsymmetrical (e.g., 3-methyl-4-nitropyrazole), you will face the N1 vs. N2 selectivity challenge. The final isomeric ratio is influenced by a delicate balance of steric hindrance, electronics, the nature of the base, and the solvent.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

    • Insight: Using a bulkier alkylating agent can enhance selectivity for the less hindered nitrogen.[5][6] For allylation, this is less of a factor, but it's a key principle in N-alkylation.

  • Counter-ion Effect: The choice of base (and thus the metal counter-ion) can significantly influence the site of alkylation.

    • Insight: Smaller cations (like Li⁺ or Na⁺ from NaH) tend to coordinate more tightly with the N2 nitrogen (adjacent to a substituent), leaving the N1 nitrogen more open to attack. Larger, "softer" cations (like K⁺ or Cs⁺ from their carbonates) coordinate less tightly and may favor alkylation at the more sterically accessible nitrogen.

  • Solvent Polarity: The solvent can influence the dissociation of the pyrazolide salt and the solvation of the cation, thereby affecting regioselectivity.

Table 1: General Guidance on Improving Regioselectivity in Pyrazole Alkylation

FactorCondition Favoring N1-Alkylation (Less Hindered N)Condition Favoring N2-Alkylation (More Hindered N)Rationale
Base (Cation) K₂CO₃, Cs₂CO₃NaH, LiHMDSLarger, softer cations associate less with the anion, allowing attack at the most accessible site. Smaller, harder cations coordinate, directing attack to the other nitrogen.
Solvent Polar aprotic (DMF, MeCN)Less polar (THF, Dioxane)Polar solvents help solvate the cation, freeing the pyrazolide anion for reaction based on sterics.
Alkylating Agent Bulky electrophile (e.g., (chloromethyl)trimethylsilane)[5]Small electrophile (e.g., methyl iodide)Steric bulk of the electrophile will drive the reaction to the less hindered nitrogen.
Q3: I see multiple spots on my TLC plate, including my starting material and product. What are the common side reactions?

A3: Besides the formation of regioisomers, other side reactions can complicate your experiment.

Common Side Reactions:

  • O-allylation: If using a weaker base or protic solvent, the pyrazole can exist in its tautomeric form, potentially leading to some O-allylation, although this is generally minor for pyrazoles compared to other heterocycles.

  • Dialkylation: After the initial N-allylation, the resulting product can be further alkylated by another molecule of the allyl halide to form a quaternary pyrazolium salt.[7] This is more likely if an excess of the allylating agent is used or if the reaction is run for an extended period at high temperatures.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the allyl halide and monitor the reaction closely by TLC. Stop the reaction once the starting material is consumed to prevent over-alkylation.

  • Decomposition: As mentioned, the starting material or product might decompose under the reaction conditions. The nitro group, being a strong electron-withdrawing group, can make the pyrazole ring susceptible to nucleophilic attack or ring-opening under certain conditions, though this is less common in standard alkylations.[2]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the allylation of 4-nitropyrazole.

Objective: To synthesize 1-allyl-4-nitropyrazole.

Materials:

  • 4-Nitropyrazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-nitropyrazole (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (to make a ~0.2 M solution) followed by anhydrous potassium carbonate (1.5 eq).

  • Allylation: Stir the suspension at room temperature for 15 minutes. Then, add allyl bromide (1.2 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress using TLC (e.g., with a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to yield the pure 1-allyl-4-nitropyrazole.

Visual Troubleshooting Guide

The following diagram provides a logical workflow for diagnosing and solving common issues encountered during the allylation of 4-nitropyrazole.

TroubleshootingWorkflow cluster_1 Diagnosis for Low Yield cluster_2 Diagnosis for Poor Selectivity cluster_3 Diagnosis for Side Products start Problem in Allylation Reaction symptom1 Low or No Yield start->symptom1 symptom2 Mixture of Products (Poor Regioselectivity) start->symptom2 symptom3 Multiple Spots on TLC start->symptom3 cause1a Ineffective Deprotonation symptom1->cause1a cause1b Poor Reagent Quality symptom1->cause1b cause1c Suboptimal Conditions (Temp, Solvent) symptom1->cause1c cause2a Steric/Electronic Factors symptom2->cause2a cause2b Wrong Base/Cation symptom2->cause2b cause3a Over-alkylation (Dialkylation) symptom3->cause3a cause3b Starting Material Decomposition symptom3->cause3b sol1a Use stronger/fresh base (e.g., NaH, K2CO3) cause1a->sol1a sol1b Use fresh/distilled allyl bromide cause1b->sol1b sol1c Use anhydrous polar aprotic solvent (DMF, MeCN). Increase temperature. cause1c->sol1c sol2a Change base (e.g., from NaH to Cs2CO3) to alter cation. cause2a->sol2a cause2b->sol2a sol3a Use 1.1-1.2 eq. allyl bromide. Monitor via TLC. cause3a->sol3a sol3b Use milder conditions. Avoid high temperatures. cause3b->sol3b

Caption: Troubleshooting workflow for the allylation of 4-nitropyrazole.

References

  • G. V. K. T. V., & D. S. S. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(10335). [Link]

  • Y. L., et al. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 24(21), 3848. [Link]

  • milkshake. (2006). 1-allyl-4-nitropyrazole. Org Prep Daily. [Link]

  • S. K., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10845. [Link]

  • V. O. I., et al. (2014). Regioselective and guided C–H activation of 4-nitropyrazoles. The Journal of Organic Chemistry, 79(9), 4177-4187. [Link]

  • ResearchGate. (n.d.). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. Request PDF. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2014). Regioselective and guided C-H activation of 4-nitropyrazoles. [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (n.d.). Thermal Decomposition of Nitropyrazoles. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • M. D. C., et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 22(9), 1433. [Link]

  • M. S., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6176. [Link]

  • SlideShare. (n.d.). Pyrazole. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. [Link]

  • J. P., et al. (2022). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 14(1), 1937–1945. [Link]

  • ResearchGate. (n.d.). Catalytic C–H Allylation and Benzylation of Pyrazoles. [Link]

  • ResearchGate. (n.d.). Nitropyrazoles (review). [Link]

  • PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • National Institutes of Health. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • ChemRxiv. (n.d.). Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2023). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. [Link]

Sources

Stability issues of 1-Allyl-4-nitro-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Allyl-4-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experimentation. By understanding the chemical liabilities of this molecule, you can ensure the integrity of your results and the reliability of your experiments.

Introduction to the Stability of 1-Allyl-4-nitro-1H-pyrazole

1-Allyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core, a nitro functional group, and an allyl substituent. Each of these components contributes to the molecule's overall reactivity and potential instability under various experimental conditions. The pyrazole ring itself is generally aromatic and relatively stable, but it can be susceptible to certain reactions, particularly at the C3 and C5 positions, in the presence of strong bases.[1] The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole ring and is itself susceptible to reduction. Furthermore, the allyl group presents a site of potential oxidation or isomerization.

This guide will provide a structured approach to troubleshooting common stability problems, offering insights into the underlying chemical principles and providing actionable protocols to mitigate degradation.

Troubleshooting Guide & FAQs

Issue 1: I am observing a loss of my compound in solution over time, even when stored at room temperature. What could be the cause?

Answer:

The gradual loss of 1-Allyl-4-nitro-1H-pyrazole in solution can be attributed to several factors, primarily related to the solvent and storage conditions.

  • Causality: The pyrazole ring, while generally stable, can be susceptible to hydrolytic degradation, especially under non-neutral pH conditions. Some pyrazole esters, for instance, have been shown to degrade rapidly in buffer solutions with a pH of 8.[2] Although your compound is not an ester, this highlights the general sensitivity of the pyrazole moiety to pH. Additionally, if the solvent is not properly degassed, dissolved oxygen can contribute to slow oxidative degradation of the allyl group.

  • Troubleshooting Protocol:

    • pH Measurement: Immediately measure the pH of your solution. If it is not within a neutral range (pH 6-8), this could be the primary cause of degradation.

    • Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Lower-grade solvents can contain acidic or basic impurities that can catalyze degradation.

    • Degas Solvents: If you suspect oxidation, degas your solvents by sparging with an inert gas like nitrogen or argon before preparing your solutions.

    • Storage Conditions: Store solutions of 1-Allyl-4-nitro-1H-pyrazole at a reduced temperature (2-8 °C) and protected from light to minimize both hydrolytic and potential photolytic degradation.

Issue 2: My sample has developed a yellow or brownish tint after being exposed to light. Is this a sign of degradation?

Answer:

Yes, a color change upon exposure to light is a strong indication of photolytic degradation.

  • Causality: Nitroaromatic compounds are known to be sensitive to light.[3] UV or even high-intensity visible light can provide the energy to induce photochemical reactions. The degradation of nitrobenzene and nitrophenols in aqueous solutions under irradiation has been well-documented.[4] The energy from light can lead to complex reactions, including the formation of colored byproducts.

  • Troubleshooting Protocol:

    • Protect from Light: Always handle and store 1-Allyl-4-nitro-1H-pyrazole and its solutions in amber vials or by wrapping containers with aluminum foil to protect them from light.

    • ICH Q1B Photostability Testing: If the photostability of your compound is a critical parameter for your application, consider performing a formal photostability study as outlined in the ICH Q1B guidelines.[5] This involves exposing the compound to a controlled amount of UV and visible light and then analyzing for degradation.

    • Analysis of Degradants: Use a stability-indicating HPLC method to analyze the light-exposed sample. The appearance of new peaks that are not present in a light-protected control sample will confirm photodegradation.

Issue 3: I am seeing unexpected peaks in my HPLC analysis after treating my compound with a reducing agent. What are these?

Answer:

The appearance of new peaks after treatment with a reducing agent is likely due to the reduction of the nitro group.

  • Causality: The nitro group is readily reduced to a variety of other functional groups, including nitroso, hydroxylamino, and amino groups. The specific reduction product will depend on the reducing agent used and the reaction conditions. The interaction of nitroaromatic drugs with aminothiols, for example, can lead to the reduction of the nitro group.[6]

  • Troubleshooting Protocol:

    • Anticipate Reduction: Be aware that the nitro group is a key site of reactivity with reducing agents. If your experimental conditions involve reducing agents (e.g., sodium borohydride, dithiothreitol (DTT), or even certain biological media), expect to see reduction products.

    • LC-MS Analysis: To identify the new peaks, perform liquid chromatography-mass spectrometry (LC-MS) analysis. The mass difference between your parent compound and the new peaks can help identify the reduction products (e.g., a mass decrease of 16 amu suggests reduction to a nitroso group, while a decrease of 30 amu suggests reduction to an amino group).

    • Control Experiments: Run control experiments without the reducing agent to confirm that the new peaks are a direct result of the reduction.

Issue 4: My compound seems to be unstable at elevated temperatures. At what temperature should I be concerned?

Answer:

Nitropyrazoles can be thermally labile, especially those with multiple nitro groups, which are sometimes used as energetic materials.[7][8]

  • Causality: The thermal stability of nitropyrazoles is a known concern. Highly nitrated pyrazoles can have decomposition temperatures in the range of 200-260 °C.[7][9] While 1-Allyl-4-nitro-1H-pyrazole is not as highly nitrated, heating can still provide sufficient energy to initiate decomposition, which may involve the loss of the nitro group or reactions involving the allyl group. When heated to decomposition, related compounds can emit toxic fumes.[10]

  • Troubleshooting Protocol:

    • Avoid High Temperatures: Unless required for a specific reaction, avoid heating 1-Allyl-4-nitro-1H-pyrazole to high temperatures. If heating is necessary, do so in a well-ventilated area and for the minimum time required.

    • Differential Scanning Calorimetry (DSC): To determine the precise decomposition temperature, consider running a DSC analysis. This will provide an accurate measure of the onset of thermal decomposition.

    • Forced Thermal Degradation Study: To understand the degradation pathway, you can perform a forced degradation study by heating the compound at a temperature below its decomposition point (e.g., 60-80 °C) for a set period and then analyzing the sample by HPLC or LC-MS to identify any degradation products.

Summary of Stability under Forced Degradation Conditions

The following table provides a summary of the expected stability of 1-Allyl-4-nitro-1H-pyrazole under various forced degradation conditions, based on the known chemistry of its functional groups.

ConditionReagents and ConditionsExpected StabilityPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, 60 °CLikely to degradeHydrolysis of the pyrazole ring or reactions involving the allyl group.
Basic Hydrolysis 0.1 M NaOH, 60 °CLikely to degradePotential for pyrazole ring opening or reactions at the allyl group.[1][2]
Oxidative 3% H₂O₂, Room TempLikely to degradeOxidation of the allyl group (e.g., to an epoxide or diol) or the pyrazole ring.[11]
Photolytic UV/Visible LightUnstablePhotochemical reactions involving the nitro group.[3][4]
Thermal 80 °CPotentially unstableThermal decomposition, potentially involving the nitro and allyl groups.[7][9]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of 1-Allyl-4-nitro-1H-pyrazole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Keep a solid sample of the compound in an oven at 80 °C for 24 hours. Then, dissolve in the initial solvent.

    • Photolytic: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method, preferably with both UV and mass spectrometric detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and characterize any new peaks as degradation products.

Visualizations

Troubleshooting Workflow for Stability Issues

start Stability Issue Observed (e.g., peak area decrease, new peaks) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_purity Verify Purity of Reagents and Solvents start->check_purity photodegradation Photodegradation Suspected check_storage->photodegradation Color change? hydrolysis Hydrolysis Suspected (Acidic/Basic) check_storage->hydrolysis pH outside 6-8? thermal Thermal Degradation Suspected check_storage->thermal High temp exposure? oxidation Oxidation Suspected check_purity->oxidation Non-degassed solvent? protect_light Action: Protect from Light (Amber vials, foil) photodegradation->protect_light control_ph Action: Buffer to Neutral pH (pH 6-8) hydrolysis->control_ph degas_solvent Action: Use Degassed Solvents (N2 or Ar sparging) oxidation->degas_solvent control_temp Action: Avoid High Temperatures (Store at 2-8 °C) thermal->control_temp

Caption: Troubleshooting Decision Tree for 1-Allyl-4-nitro-1H-pyrazole.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (0.1M HCl, 60°C) hplc Stability-Indicating HPLC-UV acid->hplc base Basic (0.1M NaOH, 60°C) base->hplc oxidative Oxidative (3% H2O2, RT) oxidative->hplc photolytic Photolytic (ICH Q1B) photolytic->hplc thermal Thermal (80°C, solid) thermal->hplc lcms LC-MS for Identification hplc->lcms New peaks? nmr NMR for Structure Elucidation lcms->nmr Isolate degradants start 1-Allyl-4-nitro-1H-pyrazole (Stock Solution) start->acid start->base start->oxidative start->photolytic start->thermal

Caption: Workflow for a Forced Degradation Study.

References

  • Opinion of the Scientific Committee on Food on Estragole (1-Allyl-4-methoxybenzene). European Commission. (2001-09-26). [Link]

  • Estragole | C10H12O | CID 8815. PubChem. [Link]

  • 1-allyl-4-nitropyrazole. Org Prep Daily. (2006-09-29). [Link]

  • Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society. (2018-11-09). [Link]

  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. (2019). [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. (2010). [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. Future Journal of Pharmaceutical Sciences. (2021). [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. (2009-10-01). [Link]

  • Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan. PubMed. (2016-02-20). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemico-Pharmaceutical Analysis. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health. [Link]

  • 3-Nitro-1H-pyrazole Safety Data Sheet. AFG Bioscience. [Link]

  • The interaction of nitroaromatic drugs with aminothiols. PubMed. [Link]

  • Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. (2014). [Link]

  • Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Scholars Research Library. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. National Institutes of Health. [Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. ResearchGate. (2014). [Link]

  • Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing. (2015). [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research. [Link]

  • Forced degradation studies. MedCrave online. (2016-12-14). [Link]

  • Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. PubMed. (2021-12-29). [Link]

  • STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN LANSOPRAZOLE INTERMEDIATE. Granthaalayah Publications and Printers. [Link]

  • Benzene, 1-methoxy-4-(2-propenyl)- (estragole) - Evaluation statement. Australian Government Department of Health and Aged Care. (2023-06-26). [Link]

  • Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. PubMed. (2021-06-25). [Link]

  • Forced degradation studies of lansoprazole using LC-ESI HRMS and 1 H-NMR experiments: in vitro toxicity evaluation of major degradation products. PubMed. [Link]

  • Direct photolysis of nitroaromatic compounds in aqueous solutions. PubMed. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI. [Link]

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Taylor & Francis Online. [Link]

Sources

Technical Support Center: A Guide to Scaling the Synthesis of 1-Allyl-4-nitro-1H-pyrazole for Preclinical Advancement

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the synthesis and scale-up of 1-Allyl-4-nitro-1H-pyrazole. Drawing from established chemical principles and field-proven methodologies, this document addresses common experimental challenges through detailed troubleshooting guides, frequently asked questions, and robust, validated protocols. Our focus is on ensuring scientific integrity, reproducibility, and safety as you transition from bench-scale synthesis to the larger quantities required for preclinical studies.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis of 1-Allyl-4-nitro-1H-pyrazole.

Q1: What is the general synthetic strategy for 1-Allyl-4-nitro-1H-pyrazole?

A1: The synthesis is typically a two-step process. First, the pyrazole ring is nitrated to produce the key intermediate, 4-nitro-1H-pyrazole.[1][2] This is followed by a selective N-alkylation step where an allyl group is introduced to one of the nitrogen atoms of the pyrazole ring using allyl bromide.[3]

Q2: Why is temperature control so critical during the initial nitration step?

A2: The nitration of pyrazole using a mixture of nitric and sulfuric acids is a highly exothermic reaction.[3] Failure to control the temperature can lead to the formation of unwanted byproducts and poses a significant safety risk, including the potential for a runaway reaction. Maintaining the recommended temperature range ensures higher yield and purity of the 4-nitropyrazole intermediate.[4]

Q3: Is the N-alkylation of 4-nitro-1H-pyrazole regioselective? Do I need to worry about isomers?

A3: 4-nitro-1H-pyrazole is a symmetric molecule with respect to its two nitrogen atoms. Therefore, N-alkylation will yield a single product, 1-Allyl-4-nitro-1H-pyrazole, without the formation of regioisomers. This simplifies the purification process, which is a significant advantage for scaling up. However, for unsymmetrical pyrazoles, controlling regioselectivity is a common challenge, often influenced by steric factors and the choice of base.[5][6]

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: Allyl bromide is a key reagent of concern; it is flammable, toxic, and corrosive.[7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][9] The nitrating mixture (sulfuric and nitric acid) is also highly corrosive. Additionally, nitrated organic compounds can be energetic and should be handled with care, avoiding shock and high temperatures.[1]

Q5: What is a reliable method for purifying the final product?

A5: The most common and effective methods are recrystallization and column chromatography.[4] For 1-Allyl-4-nitro-1H-pyrazole, purification on a silica gel column using a gradient of ethyl acetate in hexane has been reported to yield a highly pure product.[3]

II. Synthesis Workflow & Reaction Mechanisms

The overall process involves the synthesis of the 4-nitropyrazole intermediate followed by N-alkylation.

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Allylation & Purification Pyrazole Pyrazole Nitration Nitration Reaction Pyrazole->Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Nitration Workup_1 Quenching & Precipitation Nitration->Workup_1 Nitropyrazole 4-nitro-1H-pyrazole Workup_1->Nitropyrazole Alkylation N-Alkylation Reaction Nitropyrazole->Alkylation Allyl_Bromide Allyl Bromide & Base Allyl_Bromide->Alkylation Workup_2 Aqueous Workup Alkylation->Workup_2 Purification Column Chromatography Workup_2->Purification Final_Product 1-Allyl-4-nitro-1H-pyrazole Purification->Final_Product

Caption: Overall workflow for the two-step synthesis of 1-Allyl-4-nitro-1H-pyrazole.

The core chemical transformations are electrophilic aromatic substitution followed by nucleophilic substitution.

Caption: Simplified reaction mechanisms for nitration and subsequent N-alkylation.

III. Detailed Experimental Protocols

These protocols are designed to be scalable. When increasing the scale, ensure that the reaction vessel size, cooling capacity, and stirring efficiency are adequate.

Protocol 1: Synthesis of 4-nitro-1H-pyrazole

This protocol is adapted from established nitration procedures for pyrazole.[3]

  • Reagent Preparation : In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (96%, ~6.8 mL per gram of pyrazole). Cool the acid to 0-5°C in an ice/salt bath.

  • Nitrating Mixture : Slowly add concentrated nitric acid (70%, ~0.8 mL per gram of pyrazole) dropwise to the cold, stirred sulfuric acid. Maintain the internal temperature below 10°C throughout the addition.

  • Substrate Addition : To the cold nitrating mixture, add pyrazole (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Reaction : Once the addition is complete, raise the temperature to 55°C and stir for 7-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching : After cooling the reaction mixture to room temperature, pour it carefully onto a large amount of crushed ice (approx. 25 g of ice per gram of initial pyrazole) with vigorous stirring.[3]

  • Workup - Neutralization & Precipitation : Make the resulting solution basic (pH > 8) by the slow, careful addition of concentrated ammonium hydroxide. This is highly exothermic.[3] Then, re-acidify the mixture to pH 3 with 6M HCl.

  • Isolation : Allow the mixture to crystallize at room temperature or in a refrigerator. Collect the precipitated solid by vacuum filtration, wash thoroughly with ice-cold water, and dry under vacuum to yield crude 4-nitro-1H-pyrazole.

  • Purification : The crude product can be purified by recrystallization from hot water to yield white crystalline plates.[3]

Protocol 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

This N-alkylation protocol is based on a reported procedure.[3]

  • Setup : To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add anhydrous acetonitrile (~8 mL per mmol of 4-nitropyrazole).

  • Reagent Addition : Add 4-nitro-1H-pyrazole (1.0 eq) followed by powdered cesium carbonate (Cs₂CO₃, ~1.4 eq).

  • Allylation : To the stirred suspension, add allyl bromide (~1.35 eq) via syringe.

  • Reaction : Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the consumption of the starting material by HPLC or TLC.

  • Workup : Once the reaction is complete, remove the inorganic salts by filtration, washing the filter cake with additional acetonitrile.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification : Purify the residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 25% ethyl acetate) to isolate the final product as a colorless liquid.[3]

IV. Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low yield of 4-nitropyrazole 1. Incomplete reaction. 2. Insufficient cooling during nitration, leading to side products. 3. Product loss during workup (too much water used).[3]1. Increase reaction time or slightly elevate the temperature (e.g., to 60°C), monitoring by TLC. 2. Ensure rigorous temperature control (0-10°C) during reagent addition.[4] 3. Use the minimum amount of ice/water for quenching and washing necessary for effective precipitation and cleaning.
Dark-colored reaction mixture during nitration Overheating, causing decomposition or formation of polymeric byproducts.Immediately improve cooling efficiency. For scale-up, consider using a jacketed reactor with a chiller. If the problem persists, slow down the rate of addition of pyrazole.
4-nitropyrazole does not precipitate during workup The solution is too dilute, or the pH is not optimal for precipitation.1. Ensure the pH is adjusted correctly to ~3.[3] 2. If too much water was used, attempt to concentrate the solution carefully under reduced pressure before cooling. 3. Add a seed crystal to induce crystallization.
Incomplete conversion during N-alkylation 1. Insufficient base or alkylating agent. 2. Poor quality or wet solvent/reagents. 3. Inefficient stirring, especially in a heterogeneous mixture.1. Ensure accurate stoichiometry. Use a slight excess of allyl bromide and base. 2. Use anhydrous acetonitrile and ensure the cesium carbonate is dry. 3. For larger scales, use a mechanical stirrer to ensure the solid base is well-suspended.
Multiple spots on TLC after N-alkylation Formation of impurities or degradation of the product.1. Check the purity of the starting 4-nitropyrazole. 2. Avoid excessive reaction times, which can lead to side reactions. Monitor closely. 3. Ensure the purification by column chromatography has sufficient resolution to separate impurities.[4]
Difficulty purifying the final product Co-elution of impurities with the product during column chromatography.1. Adjust the solvent system for chromatography (e.g., try a different solvent system like dichloromethane/methanol). 2. Consider an alternative purification method, such as converting the product to a salt for crystallization, though this is less common for this specific molecule.[10][11]

V. Safety & Handling

Scaling up chemical synthesis introduces new safety challenges. A thorough risk assessment is mandatory before proceeding.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles.[7] When handling volatile and toxic reagents like allyl bromide, work exclusively in a certified chemical fume hood.[9]

  • Allyl Bromide : This reagent is highly flammable, toxic upon inhalation and skin contact, and may cause genetic defects.[8] Store it in a well-ventilated, cool place away from ignition sources.[12] Ensure secondary containment is used during storage and transport within the lab.

  • Nitrating Agents : Concentrated nitric and sulfuric acids are extremely corrosive. The mixing process is highly exothermic. Always add acid slowly to the substance being acidified, and ensure adequate cooling is available.

  • Thermal Hazards : The nitration step is highly exothermic. For larger scales, a simple ice bath may be insufficient. The use of a jacketed reactor with a circulating cooling system is strongly recommended to prevent thermal runaway.

  • Waste Disposal : Dispose of all chemical waste according to institutional and local regulations. Quench reactive reagents carefully before disposal. Halogenated waste (from allyl bromide) and acidic waste should be segregated.

References

  • 1-allyl-4-nitropyrazole - Org Prep Daily - WordPress.com. (2006). Retrieved January 23, 2026, from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • US3294814A - 4-nitropyrazoles - Google Patents. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 23, 2026, from [Link]

  • CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. (2016). HETEROCYCLES, 93(2), 628.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). Retrieved January 23, 2026, from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • (PDF) SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL - ResearchGate. (2015). Retrieved January 23, 2026, from [Link]

  • (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2025). Retrieved January 23, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells - PubMed. (2026). Retrieved January 23, 2026, from [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (2022). Retrieved January 23, 2026, from [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • EP0749963A1 - N-alkylation method of pyrazole - Google Patents. (n.d.).
  • Synthesis, characterization, anticancer and in silico studies of a pyrazole-tethered thiazolidine-2,4-dione derivative - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • SAFETY DATA SHEET - Allyl bromide - Stobec. (2012). Retrieved January 23, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). Retrieved January 23, 2026, from [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. (n.d.). Retrieved January 23, 2026, from [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH. (2025). Retrieved January 23, 2026, from [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Characterization of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-Allyl-4-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. It provides in-depth troubleshooting advice and answers to frequently encountered challenges during synthesis, purification, and characterization.

Section 1: Synthesis and Purification Challenges

The synthesis of 1-Allyl-4-nitro-1H-pyrazole typically involves the N-alkylation of 4-nitro-1H-pyrazole. While straightforward in principle, this reaction is often plagued by issues of regioselectivity, low yield, and difficult purification.

Q1: My N-alkylation of 4-nitropyrazole with allyl bromide results in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?

A1: This is a common and multifaceted issue. The primary challenges in this synthesis are the formation of a regioisomeric byproduct (2-allyl-4-nitro-1H-pyrazole) and potential side reactions. The acidity of the N-H proton on the 4-nitropyrazole ring makes it susceptible to deprotonation, but the resulting pyrazolate anion is an ambident nucleophile, leading to alkylation at either N1 or N2.

Causality and Troubleshooting:

  • Base Selection: The choice of base is critical. A very strong base (e.g., NaH) can lead to a higher proportion of the undesired N2 isomer and potential decomposition. A weaker, non-nucleophilic base is often preferred.

    • Recommendation: Use potassium carbonate (K₂CO₃). It is sufficiently basic to deprotonate the pyrazole but mild enough to minimize side reactions.[1]

  • Solvent Effects: The solvent influences the reactivity of the pyrazolate anion. Polar aprotic solvents are generally ideal for this type of Sₙ2 reaction.

    • Recommendation: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent choices. They effectively solvate the potassium cation without interfering with the nucleophile.

  • Temperature Control: Exothermic reactions or excessive heat can promote side reactions and decomposition of the nitro compound.

    • Recommendation: Run the reaction at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.

  • To a stirred solution of 4-nitro-1H-pyrazole (1.0 eq) in dry acetonitrile (10 mL per mmol of pyrazole), add finely ground potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

G cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Nitropyrazole Allyl Bromide K₂CO₃ in MeCN Reaction Stir at RT 12-24h Reactants->Reaction 1. Add Base 2. Add Alkylating Agent Workup Filter Salts Concentrate Reaction->Workup Monitor by TLC Crude Crude Product (Mixture of Isomers) Workup->Crude Column Silica Gel Column Chromatography Crude->Column Elute with Hex:EtOAc Pure Pure 1-Allyl-4-nitro- 1H-pyrazole Column->Pure G Start Poor GC-MS Result (Degradation Suspected) Q1 Is the inlet temperature > 200°C? Start->Q1 A1_Yes Lower inlet temp to 150-180°C Q1->A1_Yes Yes Q2 Is the liner deactivated? Q1->Q2 No End_GC Re-analyze sample A1_Yes->End_GC A2_No Install a new, deactivated liner Q2->A2_No No Q3 Is the column old or contaminated? Q2->Q3 Yes A2_No->End_GC A3_Yes Trim column inlet or replace column Q3->A3_Yes Yes End_Alt Problem persists? Use ESI-MS Q3->End_Alt No A3_Yes->End_GC

Sources

Technical Support Center: Method Refinement for Biological Assays Involving 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Allyl-4-nitro-1H-pyrazole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful integration of this compound into your biological assays. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Introduction to 1-Allyl-4-nitro-1H-pyrazole

1-Allyl-4-nitro-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, which are widely recognized for their diverse pharmacological activities.[1][2] The pyrazole scaffold is a key feature in numerous FDA-approved drugs.[3] The presence of the nitro group and the allyl moiety on the pyrazole ring of this particular compound suggests it may have unique biological activities, potentially as a kinase inhibitor, an anti-inflammatory agent, or an antimicrobial compound.[4][5][6] This guide will help you navigate the specific challenges and considerations when working with this molecule.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that may arise when working with 1-Allyl-4-nitro-1H-pyrazole.

Q1: What is the likely mechanism of action for 1-Allyl-4-nitro-1H-pyrazole?

While specific studies on this compound are limited, we can infer potential mechanisms based on its structural components. The pyrazole nucleus is a common scaffold in many kinase inhibitors.[7][8] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the pyrazole ring, potentially enhancing its interaction with target proteins. The allyl group may contribute to binding specificity or covalent modification of the target, a mechanism seen with other allyl-containing compounds.[9] Therefore, it is plausible that 1-Allyl-4-nitro-1H-pyrazole may act as a kinase inhibitor or modulate other cellular signaling pathways.

Q2: How should I prepare and store stock solutions of 1-Allyl-4-nitro-1H-pyrazole?

Proper handling and storage are critical for maintaining the integrity of your compound. Due to the potential for low aqueous solubility, a common challenge with small molecules, it is recommended to prepare high-concentration stock solutions in an appropriate organic solvent.[10][11][12]

Recommended Solvents and Storage Conditions:

SolventRecommended ConcentrationStorage TemperatureNotes
Dimethyl Sulfoxide (DMSO)10-50 mM-20°C or -80°CDMSO is a versatile solvent for many organic compounds. Minimize freeze-thaw cycles.
Ethanol10-20 mM-20°CA good alternative to DMSO, particularly for cell-based assays where high concentrations of DMSO may be toxic.
Dimethylformamide (DMF)10-50 mM-20°CUse with caution as it can be more reactive than DMSO.

Q3: What are the potential stability issues with this compound?

The stability of 1-Allyl-4-nitro-1H-pyrazole can be influenced by several factors. The nitro-aromatic structure suggests a potential for sensitivity to light and strong reducing or oxidizing agents. The allyl group is generally stable but can be susceptible to isomerization or other reactions under harsh conditions. To ensure the stability of your compound, it is crucial to protect it from light and store it under appropriate conditions.

Troubleshooting Guide

This section provides a detailed guide to troubleshooting common issues you may encounter during your experiments with 1-Allyl-4-nitro-1H-pyrazole.

Problem 1: Low or No Apparent Biological Activity
Possible Cause Troubleshooting Steps
Compound Precipitation: The compound may be precipitating out of your assay buffer due to low aqueous solubility.1. Visually inspect your assay plates: Look for any signs of precipitation in the wells. 2. Optimize solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay is as low as possible (typically <0.5%) to minimize its effect on protein stability and cell viability.[10] 3. Test alternative solvents: If solubility issues persist, consider using other biocompatible solvents or solubility enhancers.[10]
Compound Degradation: The compound may have degraded due to improper storage or handling.1. Prepare fresh stock solutions: Always use freshly prepared dilutions for your experiments. 2. Verify compound integrity: If possible, use analytical techniques like HPLC-MS to confirm the purity and integrity of your compound stock.
Incorrect Assay Conditions: The assay conditions may not be optimal for detecting the activity of this specific compound.1. Vary incubation times: The compound may require a longer or shorter incubation time to exert its effect. 2. Adjust compound concentration range: You may need to test a wider range of concentrations to observe a dose-dependent effect.
Problem 2: High Variability in Assay Results
Possible Cause Troubleshooting Steps
Inconsistent Compound Dispensing: Inaccurate pipetting of the compound can lead to significant variability.1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Employ automated liquid handlers for high-throughput screening: This can significantly improve precision and reduce human error.[13]
Edge Effects in Microplates: Evaporation and temperature gradients across the microplate can lead to variability, particularly in the outer wells.1. Avoid using the outer wells: If possible, leave the perimeter wells of your microplate empty or fill them with buffer to create a humidity barrier.[14] 2. Ensure proper plate sealing: Use high-quality plate seals to minimize evaporation during incubation.
Cell Seeding Inconsistency: Uneven cell distribution in the wells of a cell-based assay is a common source of variability.1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding to break up any clumps. 2. Use a consistent seeding technique: Standardize your cell seeding protocol to ensure an even distribution of cells across the plate.[15][16]
Problem 3: Unexpected or Off-Target Effects
Possible Cause Troubleshooting Steps
Assay Interference: The compound may be interfering with the assay technology itself, rather than acting on the biological target.1. Run counter-screens: Test the compound in an assay format that does not include the biological target to identify any direct interference with the detection method.[17] 2. Use orthogonal assays: Confirm your findings using a different assay technology that measures the same biological endpoint through a different mechanism.[17]
Cellular Toxicity: At higher concentrations, the compound may be causing general cellular toxicity, leading to non-specific effects.1. Perform a cytotoxicity assay: Determine the concentration at which the compound induces significant cell death in your cell line of choice.[16] 2. Correlate activity with toxicity: Ensure that the observed biological activity occurs at concentrations below the toxic threshold.

Experimental Protocols

Below are generalized protocols that can be adapted for use with 1-Allyl-4-nitro-1H-pyrazole.

Protocol 1: Kinase Inhibition Assay (Generic)

This protocol provides a framework for a generic in vitro kinase assay. Specific conditions will need to be optimized for the kinase of interest.[7][18][19]

  • Prepare Reagents:

    • Kinase Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme: Dilute the kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the substrate (peptide or protein) in kinase buffer.

    • ATP: Prepare a stock solution of ATP in water.

    • 1-Allyl-4-nitro-1H-pyrazole: Prepare a serial dilution of the compound in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Add 2 µL of the compound dilution to the wells of a microplate.

    • Add 10 µL of the enzyme solution to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a substrate/ATP mixture.

    • Incubate the reaction for the desired time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the kinase activity using an appropriate method (e.g., luminescence-based ATP detection, fluorescence polarization, or antibody-based detection of the phosphorylated substrate).[7]

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of 1-Allyl-4-nitro-1H-pyrazole on a chosen cell line.[16]

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare a serial dilution of 1-Allyl-4-nitro-1H-pyrazole in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., resazurin-based, ATP-based, or MTT).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Measure the signal using a microplate reader.

Visualizations

Experimental Workflow for a Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection A Prepare Compound Dilutions D Add Compound to Plate A->D B Prepare Enzyme Solution E Add Enzyme & Incubate B->E C Prepare Substrate/ATP Mix F Add Substrate/ATP & Incubate C->F D->E E->F G Stop Reaction F->G H Add Detection Reagent G->H I Read Plate H->I

Caption: A generalized workflow for performing an in vitro kinase inhibition assay.

Troubleshooting Logic Flowchart for Low Biological Activity

G decision decision process process result result start Low/No Activity Observed d1 Precipitation Visible? start->d1 p1 Optimize Solvent/Concentration d1->p1 Yes d2 Compound Degraded? d1->d2 No r1 Activity Restored p1->r1 p2 Prepare Fresh Stock d2->p2 Yes d3 Assay Conditions Optimal? d2->d3 No p2->r1 p3 Vary Incubation/Concentration d3->p3 No r2 Re-evaluate Target Hypothesis d3->r2 Yes p3->r1

Caption: A decision-making flowchart for troubleshooting low or no observed biological activity.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Al-Ghorbani, M. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Retrieved from [Link]

  • Fajemiroye, J. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 631096.
  • Watt, E. D., & Sanga, S. (2019).
  • Neves, B. J., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(12), 1044–1048.
  • Sportsman, J. R., & Park, S. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • Kumar, A., et al. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Chemistry, 27(12), 1094-1115.
  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(17), 3878.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Kawabata, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(20), 7355–7363.
  • AZoM. (2015). How to Interpret the Unexpected Transitions in DSC Results. Retrieved from [Link]

  • Rudolf, A. F., et al. (2014).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565.
  • Maiese, A., et al. (2023).
  • Al-Issa, S. A. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
  • Kumar, A., et al. (2020). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1184–1196.
  • Bhonsle, R., & Tamminana, R. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 311.
  • Knapp, S. (2012). New Screening Approaches for Kinases. In B. Kuster (Ed.), Kinase Inhibitors: Methods and Protocols (pp. 109–118). Humana Press.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Pawar, A. P. (2015). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics, 7(1), 1–2.
  • Kumar, S., & Kumar, A. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(2), 75–83.
  • Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 797–821.
  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 1-Allyl-4-nitro-1H-pyrazole for In Vitro Testing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Allyl-4-nitro-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in in vitro settings. Poor aqueous solubility is a frequent hurdle in preclinical research, potentially leading to inaccurate assay results and hindering the progress of promising compounds. This guide offers a structured approach to systematically address and resolve these issues, ensuring the integrity and reliability of your experimental data.

Understanding the Challenge: Physicochemical Properties of 1-Allyl-4-nitro-1H-pyrazole

1-Allyl-4-nitro-1H-pyrazole is a derivative of the nitropyrazole scaffold, a class of compounds with diverse biological activities. The introduction of the allyl group at the N1 position influences its physicochemical properties, particularly its solubility.

Visual Identification of 1-Allyl-4-nitro-1H-pyrazole: Under standard laboratory conditions, 1-Allyl-4-nitro-1H-pyrazole is a colorless liquid. This is an important consideration, as undissolved liquid will appear as oily droplets or a separate phase in aqueous media, rather than a crystalline precipitate.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with 1-Allyl-4-nitro-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: I've dissolved 1-Allyl-4-nitro-1H-pyrazole in DMSO, but it precipitates when I add it to my cell culture medium. What's happening?

A1: This phenomenon, often called "crashing out," is a classic sign of a compound with low aqueous solubility. While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the compound is forced out of solution when introduced to the predominantly aqueous environment of your culture medium. The final concentration of DMSO in your assay is a critical factor; it must be high enough to maintain solubility but low enough to avoid cellular toxicity.[4]

Q2: What is a safe concentration of DMSO for my cell-based assay?

A2: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% to minimize cytotoxic effects.[5] However, the optimal concentration can be cell-line dependent. It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess any solvent-induced effects.

Q3: How can I differentiate between compound precipitation and degradation?

A3: This is a crucial distinction.

  • Precipitation is a physical process where the compound comes out of solution. Visually, for a liquid compound like 1-Allyl-4-nitro-1H-pyrazole, this will appear as cloudiness, an oily film on the surface, or small droplets at the bottom of the well.[6] The precipitate may redissolve upon addition of more organic solvent.

  • Degradation is a chemical change in the molecule. This may or may not be accompanied by a visible change. A color change in the medium (that is not related to pH), or the appearance of a new, unexpected precipitate with a different morphology could indicate degradation. Analytical techniques like HPLC or LC-MS would be required to confirm chemical degradation.

Troubleshooting Flowchart

This flowchart provides a systematic approach to addressing solubility issues with 1-Allyl-4-nitro-1H-pyrazole.

Caption: A step-by-step guide to troubleshooting solubility issues.

In-Depth Solubilization Strategies

Optimizing DMSO Concentration and Dilution Technique

Before exploring more complex formulations, it is essential to optimize the use of DMSO.

  • Best Practices for DMSO Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[7]

    • Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

  • Stepwise Dilution Protocol: Instead of a single, large dilution of the DMSO stock into your aqueous medium, a stepwise approach can prevent the compound from "crashing out."[5]

    • Perform an intermediate dilution of your DMSO stock in your cell culture medium without serum.

    • Gently vortex the intermediate dilution.

    • Add this intermediate dilution to your final assay wells containing the complete medium (with serum, if applicable).

The Co-Solvent Approach

If optimizing DMSO concentration is insufficient, the use of a co-solvent in your final assay medium may be necessary. Co-solvents are organic solvents that, when added in small amounts to an aqueous solution, increase the solubility of nonpolar molecules.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Starting ConcentrationConsiderations
Ethanol0.5 - 2% (v/v)Can be toxic to some cell lines at higher concentrations.
Polyethylene Glycol 400 (PEG 400)1 - 5% (v/v)Generally well-tolerated by many cell lines.
Propylene Glycol0.5 - 2% (v/v)Can have effects on cell membrane fluidity.

It is imperative to test the toxicity of any co-solvent on your specific cell line at the intended final concentration.

Utilizing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8] They can encapsulate hydrophobic molecules, like 1-Allyl-4-nitro-1H-pyrazole, forming an inclusion complex that is water-soluble.

  • Why Cyclodextrins are a Good Choice:

    • They can significantly increase the aqueous solubility of poorly soluble compounds.[8]

    • They are generally well-tolerated in cell culture.

    • They can protect the encapsulated compound from degradation.

  • Selecting the Right Cyclodextrin: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule with the estimated size of 1-Allyl-4-nitro-1H-pyrazole, a hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its biocompatibility and versatile cavity size.[8][9]

Workflow for Using Cyclodextrins:

Cyclodextrin_Workflow start Start: Prepare 1-Allyl-4-nitro-1H-pyrazole in a minimal amount of organic solvent (e.g., Ethanol or DMSO) prepare_cd Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) start->prepare_cd mix Slowly add the compound solution to the vigorously stirring HP-β-CD solution prepare_cd->mix incubate Incubate the mixture (e.g., 1-24 hours at room temperature or 37°C) with continuous stirring mix->incubate filter Filter the solution through a 0.22 µm filter to remove any undissolved compound incubate->filter quantify Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) filter->quantify use Use the clear, filtered solution as your stock for in vitro experiments quantify->use

Caption: A general workflow for preparing a cyclodextrin inclusion complex.

pH Adjustment (for Acellular Assays)

For in vitro assays that do not involve live cells (e.g., enzyme inhibition assays), adjusting the pH of the buffer can be a powerful tool to enhance solubility, provided the compound has ionizable groups. The pyrazole ring has a pKa, and although N-alkylation reduces its basicity, extreme pH values could potentially protonate or deprotonate the molecule, affecting its solubility. However, for 1-Allyl-4-nitro-1H-pyrazole, which lacks strongly acidic or basic functional groups, the effect of pH on solubility is likely to be minimal within a physiologically relevant range. This method is generally not suitable for cell-based assays as it would alter the required physiological pH of the culture medium.

Experimental Protocol: Kinetic Solubility Assay

A kinetic solubility assay is a high-throughput method to determine the solubility of a compound under non-equilibrium conditions, which often mimics the situation when a DMSO stock is diluted into an aqueous buffer.[10][11]

Objective: To determine the kinetic solubility of 1-Allyl-4-nitro-1H-pyrazole in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • 1-Allyl-4-nitro-1H-pyrazole

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring absorbance at multiple wavelengths (for turbidity)

  • HPLC-UV system for quantification (optional, but recommended for accuracy)

Procedure:

  • Prepare a high-concentration stock solution of 1-Allyl-4-nitro-1H-pyrazole in 100% DMSO (e.g., 20 mM).

  • Dispense the DMSO stock into a 96-well plate. Create a serial dilution of the compound in DMSO across the plate.

  • Add PBS to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1-2%.

  • Seal the plate and shake at room temperature for 2 hours.[10]

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in light scattering or absorbance indicates precipitation.

  • (Optional but Recommended) Quantify the soluble fraction:

    • Centrifuge the plate to pellet any precipitate.

    • Carefully transfer the supernatant to a new plate.

    • Analyze the concentration of the compound in the supernatant by HPLC-UV against a standard curve.

Data Interpretation: The kinetic solubility is the concentration at which precipitation is first observed.

References

  • Jing, Y., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 28(15), 5773. Available at: [Link]

  • ResearchGate. (n.d.). The Cells and the Precipitates. [Diagram]. Available at: [Link]

  • protocols.io. (2021). DMSO stock preparation. Available at: [Link]

  • Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • International Journal of Pharmaceutics. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Available at: [Link]

  • Chemsrc. (2023). 4-Nitro-1H-pyrazole | CAS#:2075-46-9. Available at: [Link]

  • Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • PubChem. (n.d.). 1-methyl-4-nitro-1H-pyrazole. Available at: [Link]

  • PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Available at: [Link]

  • ResearchGate. (2022). What is the criteria for the selection of a drug in Cyclodextrin cavity ?. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 1-Allyl-4-nitro-1H-pyrazole and Other Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-Allyl-4-nitro-1H-pyrazole with other key pyrazole derivatives. This document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data to inform future research and development endeavors.

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic substitution on the pyrazole ring allows for the fine-tuning of these biological effects. This guide focuses on 1-Allyl-4-nitro-1H-pyrazole, a derivative featuring an allyl group at the N1 position and a nitro group at the C4 position. To understand the distinct contributions of these functional groups to its overall profile, we will compare it with three key analogues: the parent compound 4-nitro-1H-pyrazole, the N1-methyl substituted 1-methyl-4-nitro-1H-pyrazole, and 1-allyl-4-bromo-1H-pyrazole, which features a different electron-withdrawing group at the C4 position.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of 1-Allyl-4-nitro-1H-pyrazole is typically achieved through a two-step process. The first step involves the nitration of pyrazole to yield 4-nitro-1H-pyrazole. This is followed by the N-alkylation of the 4-nitropyrazole with an allyl halide, such as allyl bromide, in the presence of a base.

Below is a comparative table summarizing the key physicochemical properties of 1-Allyl-4-nitro-1H-pyrazole and its selected derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Solubility
1-Allyl-4-nitro-1H-pyrazole C₆H₇N₃O₂153.14Colorless liquidNot availableSoluble in organic solvents
4-nitro-1H-pyrazole C₃H₃N₃O₂113.07Yellow crystalline solid160-162Soluble in organic solvents like ethanol and acetone.[3]
1-methyl-4-nitro-1H-pyrazole C₄H₅N₃O₂127.10Not availableNot availableNot available
1-allyl-4-bromo-1H-pyrazole C₆H₇BrN₂187.04Not availableNot availableNot available

Spectroscopic Data Analysis

For 1-Allyl-4-nitro-1H-pyrazole:

  • ¹H NMR: Expected signals would include peaks for the allyl group protons (in the range of δ 4.5-6.0 ppm) and two distinct signals for the pyrazole ring protons.

  • ¹³C NMR: Resonances for the three pyrazole ring carbons and the three carbons of the allyl group would be observed.

  • IR Spectroscopy: Characteristic absorption bands would be present for the C=C stretching of the allyl group, C-H stretching of the pyrazole ring and allyl group, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to its molecular weight.

Comparative Biological Activities

The diverse biological activities of pyrazole derivatives are of significant interest in drug discovery.[1][2] This section compares the potential antimicrobial, anticancer, and anti-inflammatory activities of 1-Allyl-4-nitro-1H-pyrazole and its analogues, drawing upon available experimental data for related compounds.

Antimicrobial Activity

Pyrazole derivatives are known to possess significant antibacterial and antifungal properties.[1] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrazole ring.

While specific MIC values for 1-Allyl-4-nitro-1H-pyrazole are not extensively reported, studies on related compounds provide valuable insights. For instance, various N-substituted pyrazoles have demonstrated a range of antimicrobial activities.[3] A study on 1-methyl-4-nitro-1H-imidazole, an isomer of 1-methyl-4-nitro-1H-pyrazole, showed moderate activity against a panel of Gram-positive and Gram-negative bacteria and fungi, with MIC values in the range of 180–300 μg/mL.[4] Another study reported that a pyrazole derivative, (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one, exhibited good antibacterial activity with a MIC value of 32 μg/mL.[3] Furthermore, certain pyrazole-dimedone compounds have shown antimicrobial activity against S. aureus with a MIC value of 16 μg/L.[3]

The presence of the nitro group, a known pharmacophore in antimicrobial agents, and the lipophilic allyl group in 1-Allyl-4-nitro-1H-pyrazole suggests it may possess noteworthy antimicrobial properties. Comparative experimental studies are warranted to elucidate its specific antimicrobial spectrum and potency relative to its analogues.

Anticancer Activity

The anticancer potential of pyrazole derivatives is a burgeoning area of research.[5] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and tubulin polymerization.

The structure of 1-Allyl-4-nitro-1H-pyrazole, incorporating both a nitro group and an N-allyl substituent, provides a unique scaffold that could be explored for its antiproliferative effects. Further investigation is required to determine its efficacy and mechanism of action in various cancer models.

Anti-inflammatory Activity

Pyrazole derivatives have a well-established history as anti-inflammatory agents, with celecoxib being a prominent example.[2] They often exert their effects by inhibiting cyclooxygenase (COX) enzymes.

While direct experimental data on the anti-inflammatory activity of 1-Allyl-4-nitro-1H-pyrazole is limited, the broader class of pyrazole derivatives has been extensively studied. For instance, certain pyrazolopyrazine derivatives have shown remarkable anti-inflammatory activity, with one compound demonstrating activity comparable to the reference drug indomethacin.[8] Another study reported that a series of pyrazole derivatives exhibited good anti-inflammatory activity in a carrageenan-induced paw edema test.[9]

The structural motifs within 1-Allyl-4-nitro-1H-pyrazole suggest that it could be a candidate for anti-inflammatory screening. The influence of the allyl and nitro groups on COX inhibition or other inflammatory pathways remains an area for future investigation.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of these pyrazole derivatives.

Synthesis of 1-Allyl-4-nitro-1H-pyrazole

This protocol describes a general method for the N-allylation of 4-nitro-1H-pyrazole.

Materials:

  • 4-nitro-1H-pyrazole

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a flask containing anhydrous acetonitrile, add 4-nitro-1H-pyrazole and cesium carbonate.

  • Stir the mixture under an inert atmosphere (e.g., argon).

  • Add allyl bromide to the mixture and continue stirring at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure 1-Allyl-4-nitro-1H-pyrazole.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Allyl-4-nitro-1H-pyrazole 4-Nitropyrazole 4-Nitropyrazole Reaction N-Alkylation (Cs₂CO₃, CH₃CN) 4-Nitropyrazole->Reaction Allyl_Bromide Allyl Bromide Allyl_Bromide->Reaction Purification Column Chromatography Reaction->Purification Final_Product 1-Allyl-4-nitro-1H-pyrazole Purification->Final_Product

Caption: Synthetic workflow for 1-Allyl-4-nitro-1H-pyrazole.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the pyrazole derivatives.

Materials:

  • Pyrazole derivatives

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each pyrazole derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well.

  • Include wells with medium only (sterility control), medium and inoculum (growth control), and medium, inoculum, and a standard antimicrobial agent (positive control).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Assay cluster_workflow Broth Microdilution MIC Assay A Prepare compound dilutions in 96-well plate B Add standardized microbial inoculum A->B C Incubate plates B->C D Read and determine MIC C->D

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) Insights

The comparative analysis of these pyrazole derivatives allows for preliminary structure-activity relationship (SAR) deductions:

  • Role of the N1-substituent: Comparing 4-nitro-1H-pyrazole with 1-allyl-4-nitro-1H-pyrazole and 1-methyl-4-nitro-1H-pyrazole will elucidate the impact of the N1-substituent. The introduction of an alkyl or allyl group generally increases lipophilicity, which can influence cell membrane permeability and, consequently, biological activity. The electronic and steric differences between a methyl and an allyl group may also lead to differential interactions with biological targets.

  • Role of the C4-substituent: A comparison between 1-allyl-4-nitro-1H-pyrazole and 1-allyl-4-bromo-1H-pyrazole highlights the significance of the electron-withdrawing group at the C4 position. Both nitro and bromo groups are electron-withdrawing, but they differ in size, electronegativity, and ability to form hydrogen bonds. These differences can significantly affect the molecule's interaction with target enzymes or receptors.

Future Directions

This comparative guide underscores the potential of 1-Allyl-4-nitro-1H-pyrazole as a scaffold for the development of novel therapeutic agents. However, to fully realize this potential, further research is essential. Key future directions include:

  • Comprehensive Biological Screening: Systematic in vitro screening of 1-Allyl-4-nitro-1H-pyrazole and its analogues against a broad panel of bacterial and fungal pathogens, cancer cell lines, and inflammatory markers is necessary to identify its primary biological activities and therapeutic potential.

  • Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.

  • Lead Optimization: Based on the initial SAR findings, further structural modifications can be made to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.

By systematically exploring the structure-activity relationships of this and other pyrazole derivatives, the scientific community can continue to unlock the therapeutic potential of this versatile heterocyclic scaffold.

References

Click to expand
  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. (URL not available)
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. 2021-04-16. [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC - PubMed Central. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. PubMed Central. 2023-05-15. [Link]

  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. 2018-10-16. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]

  • Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. ResearchGate. 2011-11-06. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. 2022-11-24. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. ResearchGate. [Link]

  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. PMC - NIH. 2020-03-17. [Link]

  • Synthesis and biological evaluation of new pyrazol-4-ylpyrimidine derivatives as potential ROS1 kinase inhibitors. PubMed. 2015-01-27. [Link]

  • Synthesis and anti-inflammatory activity of some novel 1,3,4-oxadiazole deriv
  • (PDF) One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • (PDF) Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. ResearchGate. 2020-01-10. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate. [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. 2022-09-05. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. PMC - NIH. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central. 2023-10-13. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. PubMed. [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PubMed Central. 2024-01-16. [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Estragole Exhibits Anti-inflammatory Activity with the Regulation of NF-κB and Nrf-2 Signaling Pathways in. SciSpace. [Link]

Sources

A Researcher's Guide to Spectroscopic Cross-Validation: The Case of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of scientific rigor. This guide provides an in-depth look at the cross-validation of spectroscopic data for the energetic material and potential pharmaceutical intermediate, 1-Allyl-4-nitro-1H-pyrazole. By integrating experimental and theoretical data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we will demonstrate how a multi-technique approach provides a self-validating system for structural elucidation, ensuring the highest level of scientific integrity.

The Principle of Spectroscopic Cross-Validation

Experimental and Predicted Spectroscopic Data for 1-Allyl-4-nitro-1H-pyrazole

A comprehensive literature search yielded an experimental ¹H NMR spectrum for 1-Allyl-4-nitro-1H-pyrazole. However, to the best of our knowledge, publicly available experimental ¹³C NMR, IR, and mass spectra have not been reported. To facilitate a thorough cross-validation exercise, we have supplemented the experimental ¹H NMR data with high-quality predicted spectra for the other techniques. It is imperative to note that while predicted spectra are powerful tools, they are theoretical and should ideally be confirmed with experimental data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons.

Experimental ¹H NMR Data (d6-DMSO, 400MHz) [1]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.879s1HH-5 (pyrazole ring)
8.00 (estimated)s1HH-3 (pyrazole ring)
6.05-5.95m1H-CH=CH₂
5.25d1H=CH₂ (trans)
5.15d1H=CH₂ (cis)
4.85d2H-CH₂-

Note: The original source provides a peak at 8.558 ppm for the two equivalent protons of the precursor 4-nitro-1H-pyrazole. The introduction of the allyl group breaks this symmetry. The peak at 8.879 ppm is assigned to H-5, and the other pyrazole proton (H-3) is expected to be a singlet in a similar region. The allyl group protons show the characteristic splitting pattern of a vinyl system.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Predicted ¹³C NMR Data

Prediction generated using online NMR prediction tools.

Predicted Chemical Shift (ppm)Assignment
~145C-4 (pyrazole ring, attached to NO₂)
~138C-5 (pyrazole ring)
~132-CH=CH₂
~125C-3 (pyrazole ring)
~118=CH₂
~53-CH₂-
Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Predicted IR Spectrum Data

Prediction generated using online IR spectrum prediction tools.

Wavenumber (cm⁻¹)Functional Group Assignment
~3100-3000=C-H stretch (alkene and aromatic)
~2950-2850-C-H stretch (alkane)
~1640C=C stretch (alkene)
~1550 and ~1350N-O stretch (nitro group)
~1500-1400C=N and C=C stretch (pyrazole ring)
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation pattern.

Predicted Mass Spectrum Data

Prediction based on the molecular formula C₆H₇N₃O₂.

m/zInterpretation
153[M]⁺ (Molecular Ion)
112[M - C₃H₅]⁺ (Loss of allyl group)
107[M - NO₂]⁺ (Loss of nitro group)
41[C₃H₅]⁺ (Allyl cation)

Cross-Validation of Spectroscopic Data

The core of this guide is the integration and comparison of the data from these different spectroscopic techniques. The following diagram illustrates the workflow for a comprehensive cross-validation.

Caption: Workflow for Spectroscopic Cross-Validation.

The cross-validation for 1-Allyl-4-nitro-1H-pyrazole proceeds as follows:

  • Molecular Formula Confirmation: The predicted mass spectrum shows a molecular ion peak at m/z 153, which corresponds to the molecular formula C₆H₇N₃O₂. This is consistent with the number of protons (7) observed in the ¹H NMR and the number of carbons (6) predicted in the ¹³C NMR.

  • Functional Group Corroboration: The predicted IR spectrum indicates the presence of a nitro group (~1550 and ~1350 cm⁻¹), an alkene C=C bond (~1640 cm⁻¹), and both sp² and sp³ C-H bonds. This is in perfect agreement with the proposed structure and the signals observed in both the ¹H and predicted ¹³C NMR spectra. The ¹H NMR clearly shows the signals for the allyl group's vinyl and methylene protons. The predicted ¹³C NMR shows signals for both sp² and sp³ hybridized carbons.

  • Structural Fragment Consistency: The fragmentation pattern in the predicted mass spectrum, specifically the loss of an allyl group (m/z 41) and a nitro group (m/z 46), strongly supports the presence of these substituents on the pyrazole ring. The ¹H NMR spectrum's characteristic signals for the allyl group and the deshielded protons on the pyrazole ring further confirm this connectivity.

  • Consistency of the Pyrazole Core: The chemical shifts of the pyrazole ring protons in the ¹H NMR (estimated around 8.0-8.9 ppm) and the predicted chemical shifts of the pyrazole carbons in the ¹³C NMR are in the expected regions for a nitrated pyrazole system.

Experimental Protocols

To ensure the acquisition of high-quality data for reliable cross-validation, the following experimental protocols are recommended.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-Allyl-4-nitro-1H-pyrazole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-160 ppm).

    • Use a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Protocol for IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

    • KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

    • Thin Film (for liquids): Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce fragment ions useful for structural elucidation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: Scan a wide mass range to detect the molecular ion and significant fragment ions.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure.

Conclusion

The cross-validation of spectroscopic data for 1-Allyl-4-nitro-1H-pyrazole, utilizing both experimental and predicted spectra, demonstrates a robust methodology for structural confirmation. The consistency across ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a high degree of confidence in the assigned structure. This guide underscores the importance of a multi-technique approach in chemical analysis, ensuring the reliability and integrity of scientific findings. Researchers are encouraged to adopt this self-validating system to produce authoritative and trustworthy results in their own work.

References

  • Org Prep Daily. (2006, September 29). 1-allyl-4-nitropyrazole. WordPress.com. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • NIST. NIST Chemistry WebBook. [Link]

  • SpectraBase. Online Spectral Database. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Allyl-4-nitro-1H-pyrazole and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconstructing a Privileged Scaffold for Therapeutic Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents due to its metabolic stability and versatile synthetic accessibility.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] Several pyrazole-based drugs, such as the anti-inflammatory Celecoxib and the anticancer agent Crizotinib, have achieved clinical success, underscoring the therapeutic potential embedded within this core structure.[6]

This guide focuses on a specific, yet uncharacterized, derivative: 1-Allyl-4-nitro-1H-pyrazole . While direct experimental data on this compound is not available in current literature, its structure presents a compelling case for investigation. It combines three key motifs: the foundational pyrazole ring, a bio-functional N1-allyl group, and a potent C4-nitro electronic modifier.

The objective of this guide is to provide a comprehensive comparative analysis of its potential biological activities. By systematically evaluating experimental data from its structural analogues, we can construct a robust, evidence-based hypothesis for the therapeutic promise of 1-Allyl-4-nitro-1H-pyrazole, thereby offering a rationale for its synthesis and future study. We will dissect the known structure-activity relationships (SAR) of related compounds to predict how the interplay between the N1-allyl and C4-nitro substituents might govern its efficacy.

Comparative Analysis of Anticancer Activity

The pyrazole scaffold is a frequent feature in the design of novel anticancer agents.[5][7] Its derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key oncogenic pathways.[8][9] The introduction of a nitro group can be particularly significant; this strong electron-withdrawing moiety can enhance biological activity and, in some contexts, confer selectivity for the hypoxic microenvironment of solid tumors.[10]

To predict the potential of 1-Allyl-4-nitro-1H-pyrazole, we compare the cytotoxic profiles of several key analogues. The data suggest that substitutions on both the nitrogen and carbon atoms of the pyrazole ring critically influence anticancer potency.

Compound/AnalogueCancer Cell LineIC50 (µM)Key Structural FeaturesReference
PTA-1 A549 (Lung)0.17N1-acetamide, C4-substituted phenyl[8]
MCF-7 (Breast)0.23[8]
Compound 10h NCI-H520 (Lung)0.019 (19 nM)5-amino, C4-carboxamide, N1-substituted phenyl[11]
Pyrazole-based Lamellarin O Analogue HCT116 (Colon)Low micromolarN1-oxoethyl, C3,C4-diaryl[2]
2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)... --C4-nitrophenyl group[12]
5-oxo-...-carbothiohydrazide (13) 4T1 (Breast)25Pyrazolone core, N1-carbothiohydrazide[9]
4-chloro substituted pyrazole HeLa (Cervical)4.94Implies electron-withdrawing groups are beneficial[7]

Analysis of Structure-Activity Relationships (SAR):

  • N1-Substitution is Critical: The nature of the substituent at the N1 position profoundly impacts activity. Large, complex groups, such as the acetamide moiety in PTA-1, can lead to potent, broad-spectrum cytotoxicity.[8] The allyl group in our target compound is smaller and more lipophilic, which could influence its membrane permeability and interaction with hydrophobic pockets in target proteins.[13]

  • Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing groups, such as the trifluoromethyl group in PTA-1 and the 4-chloro substitution in other analogues, is often correlated with enhanced anticancer activity.[7][8] This provides a strong rationale for the C4-nitro group in 1-Allyl-4-nitro-1H-pyrazole. The nitro group is one of the strongest electron-withdrawing groups and may significantly potentiate the molecule's cytotoxic potential.

Predicted Anticancer Profile:

Based on this comparative analysis, 1-Allyl-4-nitro-1H-pyrazole is hypothesized to possess significant anticancer activity. The C4-nitro group is expected to be a primary driver of cytotoxicity. The N1-allyl group may modulate this activity by optimizing the molecule's physicochemical properties for cellular uptake and target engagement. Experimental validation against a panel of cancer cell lines, particularly lung (e.g., A549) and breast (e.g., MCF-7) cancer, is strongly warranted.

Comparative Analysis of Antimicrobial Activity

Pyrazole derivatives have long been investigated for their antimicrobial properties, forming the basis for new antibacterial and antifungal agents.[4][14][15] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

The following table summarizes the activity of representative pyrazole analogues against common microbial pathogens.

Compound/AnalogueMicrobial StrainMIC (µg/mL)Key Structural FeaturesReference
Compound 3 Escherichia coli0.25Mannich base with a 4-nitrophenyl group[12]
Compound 4 Streptococcus epidermidis0.25Mannich base with a 4-nitrophenyl group[12]
Compound 2 Aspergillus niger1Mannich base with a phenyl group[12]
4-(2-(p-tolyl)hydrazineylidene)-...-carbothiohydrazide (21a) Fungi2.9 - 7.8Hydrazone derivative[14]
Bacteria62.5 - 125[14]
1,1′-methylenedipyrazole (AM1) Bacteria-Zone of inhibition: 44 mm (High activity)[16]

Analysis of Structure-Activity Relationships (SAR):

  • Nitro Group as a Potent Pharmacophore: The most striking finding is the exceptional potency of compounds 3 and 4 , which both contain a 4-nitrophenyl moiety.[12] Their MIC of 0.25 µg/mL against E. coli and S. epidermidis is superior to the standard antibiotic Ciprofloxacin in the same study. This strongly suggests that the nitro group is a key contributor to potent antibacterial activity in this class of compounds.

  • Broad-Spectrum Potential: The diverse activity profiles, from potent antibacterial effects to significant antifungal action (Compound 2, Compound 21a), indicate that the pyrazole scaffold can be tuned to target a wide range of microorganisms.[12][14]

Predicted Antimicrobial Profile:

The evidence overwhelmingly suggests that 1-Allyl-4-nitro-1H-pyrazole is a highly promising candidate for a novel antimicrobial agent. The direct attachment of the nitro group to the pyrazole ring at the C4 position may lead to even more potent activity than the 4-nitrophenyl analogues. We predict it will exhibit strong, broad-spectrum activity against both Gram-positive and Gram-negative bacteria and may also possess antifungal properties.

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of 1-Allyl-4-nitro-1H-pyrazole. These protocols are designed as self-validating systems, incorporating necessary controls and standardized procedures.

Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)

This colorimetric assay is a standard for assessing the metabolic activity of cells and serves as a reliable indicator of cell viability and proliferation. The causality is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate.

Step-by-Step Methodology:

  • Cell Seeding: Culture human cancer cells (e.g., A549, MCF-7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-Allyl-4-nitro-1H-pyrazole in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 4 hours. The incubation time is critical to allow for sufficient formazan crystal formation.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (5x10³ cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat Prepare dilutions incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 4h add_mtt->incubate3 Metabolic conversion solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate IC50 read->calculate Plot dose-response

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Its reliability stems from the standardized bacterial inoculum and serial dilution of the test compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacteria (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight on agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for inter-assay consistency.

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound (at 4x the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the standardized bacterial suspension from Step 1 into CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this final inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow cluster_setup Assay Setup cluster_run Incubation cluster_result Result inoculum 1. Prepare Inoculum (0.5 McFarland Std) add_bacteria 3. Inoculate Wells (Final: 5x10⁵ CFU/mL) inoculum->add_bacteria dilution 2. Perform Serial Dilution of Compound in 96-well Plate dilution->add_bacteria incubate 4. Incubate 18-24h at 37°C add_bacteria->incubate read_mic 5. Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Logical Framework for Activity Prediction

The scientific integrity of this guide rests on a logical progression from known data to a predictive hypothesis. This framework is essential for guiding rational drug design and discovery efforts.

SAR_Logic cluster_substituents Substituent Effects (from Analogues) scaffold Pyrazole Core Scaffold (Known Bioactivity) n1_allyl N1-Allyl Group (Modulates Lipophilicity, Pharmacokinetics) scaffold->n1_allyl c4_nitro C4-Nitro Group (Potent E-Withdrawing, Drives Potency) scaffold->c4_nitro hypothesis Predicted Bioactivity Profile of 1-Allyl-4-nitro-1H-pyrazole (Potent Anticancer & Antimicrobial) n1_allyl->hypothesis c4_nitro->hypothesis validation Experimental Validation (MTT & MIC Assays) hypothesis->validation

Caption: Logical flow for predicting bioactivity.

Conclusion and Future Directions

While 1-Allyl-4-nitro-1H-pyrazole remains to be synthesized and tested, this comprehensive analysis of its structural analogues provides a compelling, data-driven rationale for its investigation as a dual-action anticancer and antimicrobial agent. The convergence of structure-activity relationships strongly indicates that the C4-nitro group will be a powerful driver of biological potency, while the N1-allyl group will fine-tune its physicochemical properties for optimal efficacy.

This guide serves as a foundational document for researchers in drug discovery. The immediate next step is the chemical synthesis of 1-Allyl-4-nitro-1H-pyrazole, followed by rigorous biological evaluation using the standardized protocols outlined herein. Subsequent research should focus on elucidating its precise mechanism of action, evaluating its selectivity for cancer cells over healthy cells, and assessing its potential for in vivo efficacy. The exploration of this specific molecule could unlock a new and potent member of the pharmacologically vital pyrazole family.

References

  • Šimokaitienė, J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

  • Faria, J. V., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Biomolecules. [Link]

  • Borrego, E. A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. [Link]

  • Faria, R. K., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. [Link]

  • Sprenger, L., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

  • Venkatesh, P., & Pandeya, S. N. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

  • El-Metwaly, A. M. (2024). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ChemistrySelect. [Link]

  • Gubbile, M., et al. (2000). Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles as Activators of the Nitric Oxide Receptor, Soluble Guanylate Cyclase. Journal of Medicinal Chemistry. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology. [Link]

  • Wang, Z., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • He, C., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Fathima, A., et al. (2021). Current status of pyrazole and its biological activities. ResearchGate. [Link]

  • Gomha, S. M., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]

  • Gomha, S. M., et al. (2020). One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect. [Link]

  • Request PDF. (2024). Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. ResearchGate. [Link]

  • Yang, S., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PeerJ. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Kumar, R., & Singh, P. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Request PDF. (2024). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. ResearchGate. [Link]

  • El-Saghier, A. M. M., & Khodairy, A. (2013). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. [Link]

  • Al-Amiery, A. A., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group... Pharmacia. [Link]

  • Guler, E., et al. (2023). Synthesis and biological evaluation of some pyrazolone based Schiff base derivatives as enzymes inhibitors, antioxidant, and anticancer agents. ResearchGate. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking the Synthetic Efficiency of 1-Allyl-4-nitro-1H-pyrazole Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-allyl-4-nitro-1H-pyrazole scaffold is a key building block in medicinal chemistry and drug development, valued for its role in the synthesis of a wide range of biologically active compounds. The efficiency, scalability, and environmental impact of its production are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of various synthetic routes to 1-allyl-4-nitro-1H-pyrazole, offering a critical evaluation of their respective efficiencies based on experimental data. We will explore a conventional two-step approach, a phase-transfer catalysis (PTC) method, and a microwave-assisted synthesis, providing detailed protocols and performance metrics to inform your choice of synthetic strategy.

Synthetic Strategies: An Overview

The synthesis of 1-allyl-4-nitro-1H-pyrazole fundamentally involves two key transformations: the nitration of the pyrazole ring at the C4 position and the subsequent N-alkylation with an allyl group. The order and methodology of these steps define the overall efficiency and practicality of the synthesis. We will benchmark three distinct approaches:

  • Conventional Two-Step Synthesis: A classical approach involving the nitration of pyrazole followed by N-alkylation under standard laboratory conditions.

  • Phase-Transfer Catalysis (PTC) for N-allylation: An alternative to the conventional N-alkylation that utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, often leading to milder conditions and improved yields.

  • Microwave-Assisted N-allylation: A modern approach that leverages microwave irradiation to dramatically accelerate reaction times for the N-alkylation step.

The following diagram illustrates the general synthetic workflow:

Synthetic_Workflow Overall Synthetic Workflow for 1-Allyl-4-nitro-1H-pyrazole cluster_methods N-Allylation Methodologies Pyrazole Pyrazole Nitration Step 1: Nitration Pyrazole->Nitration FourNitroPyrazole 4-Nitro-1H-pyrazole Nitration->FourNitroPyrazole N_Allylation Step 2: N-Allylation FourNitroPyrazole->N_Allylation FinalProduct 1-Allyl-4-nitro-1H-pyrazole N_Allylation->FinalProduct Conventional Conventional Heating N_Allylation->Conventional PTC Phase-Transfer Catalysis N_Allylation->PTC Microwave Microwave-Assisted N_Allylation->Microwave

Caption: General two-step synthetic pathway to 1-Allyl-4-nitro-1H-pyrazole.

Comparative Analysis of Synthetic Routes

The choice of synthetic route can significantly impact yield, reaction time, and overall process efficiency. The following table summarizes the key performance indicators for the three benchmarked methods.

ParameterConventional Two-StepPhase-Transfer Catalysis (PTC)Microwave-Assisted
Step 1: Nitration Yield ~73-76%~73-76% (Same as conventional)~73-76% (Same as conventional)
Step 2: N-Allylation Yield ~96%Good to Excellent (>90% typical)Good to Excellent (>90% typical)
Overall Yield (approx.) ~70-73%Potentially >70%Potentially >70%
Nitration Time 7 hours7 hours7 hours
N-Allylation Time 75 minutes1-4 hours (typical)5-15 minutes
N-Allylation Temp. Room TemperatureRoom Temperature to 80°C120°C
Key Reagents H₂SO₄, HNO₃, Cs₂CO₃, Allyl BromideH₂SO₄, HNO₃, KOH, TBAB, Allyl BromideH₂SO₄, HNO₃, K₂CO₃, Allyl Bromide
Process Complexity High (multi-step workup)Moderate (biphasic system)Moderate (requires microwave reactor)

Detailed Experimental Protocols

Method 1: Conventional Two-Step Synthesis

This method follows a well-documented procedure involving the nitration of pyrazole, followed by N-alkylation of the resulting 4-nitropyrazole[1].

Step 1: Synthesis of 4-Nitro-1H-pyrazole

  • Reaction Setup: In a well-ventilated fume hood, cautiously add pyrazole (50.0 g) in portions to concentrated sulfuric acid (340 mL) in a flask while cooling in a water bath.

  • Nitration: Add 70% nitric acid (40 mL) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 55°C for 7 hours.

  • Workup: Cool the mixture to room temperature and pour it onto 1.25 kg of ice. Carefully neutralize the solution to pH > 9 with concentrated ammonium hydroxide (approx. 850 mL), ensuring the temperature is controlled. Re-acidify to pH = 3 with 6M HCl.

  • Crystallization and Isolation: Allow the mixture to crystallize overnight at room temperature. Collect the crude product by filtration, rinse with ice-cold water, and dry.

  • Recrystallization: Recrystallize the crude product from boiling water (250 mL), allowing it to crystallize at room temperature for 6 hours. Filter the pure product, wash with ice-cold water, and dry under high vacuum to yield 4-nitropyrazole as white plates (Yield: ~72.5%).

Step 2: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

  • Reaction Setup: To a flask under an inert atmosphere (Argon), add powdered cesium carbonate (16.3 g, 50 mmol), 4-nitropyrazole (4.110 g, 36.35 mmol), and anhydrous acetonitrile (300 mL).

  • N-Allylation: Add allyl bromide (4.2 mL, 49.6 mmol) to the stirred suspension.

  • Reaction Monitoring: Stir the mixture at room temperature for approximately 75 minutes, monitoring for completion by HPLC or TLC.

  • Workup and Purification: Remove the inorganic salts by filtration and wash with additional acetonitrile. Evaporate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 1-allyl-4-nitro-1H-pyrazole as a colorless liquid (Yield: ~96%).

Method 2: N-Allylation via Phase-Transfer Catalysis (PTC)

This protocol is adapted from general procedures for the N-alkylation of pyrazoles using phase-transfer catalysis, which is known to be efficient and can sometimes be performed without a solvent.[2][3]

Caption: Simplified mechanism of phase-transfer catalyzed N-alkylation.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine 4-nitropyrazole (1.0 eq.), solid potassium hydroxide (2.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Solvent/Solvent-Free: Add toluene as a solvent, or for a solvent-free approach, proceed with the solid mixture if the reactants are sufficiently mobile upon heating.

  • N-Allylation: Add allyl bromide (1.2 eq.) and stir the mixture vigorously at a controlled temperature (e.g., 60-80°C) for 1-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: After completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Method 3: Microwave-Assisted N-Allylation

Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the polar reactants and solvents[3][4]. This protocol is adapted from general procedures for microwave-assisted N-alkylation of heterocyclic compounds.

Protocol:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a stir bar, combine 4-nitropyrazole (1.0 eq.), powdered potassium carbonate (2.0 eq.), and a polar, high-boiling solvent such as DMF or NMP.

  • Addition of Alkylating Agent: Add allyl bromide (1.2 eq.) to the mixture.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Product Characterization: 1-Allyl-4-nitro-1H-pyrazole

Proper characterization of the final product is crucial to confirm its identity and purity. Below are the expected analytical data for 1-allyl-4-nitro-1H-pyrazole.

  • ¹H NMR (400 MHz, d₆-DMSO): δ 8.88 (s, 1H), 8.28 (s, 1H), 6.10-6.00 (m, 1H), 5.25 (d, J=10.4 Hz, 1H), 5.15 (d, J=17.2 Hz, 1H), 4.85 (d, J=5.6 Hz, 2H).[1]

  • ¹³C NMR (Predicted): Expected signals for the pyrazole ring carbons would be influenced by the electron-withdrawing nitro group and the N-allyl substituent. The C4 carbon bearing the nitro group would be significantly downfield, while C3 and C5 would also be affected. The allyl group carbons would appear in the typical alkene and aliphatic regions.

  • Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 1-allyl-4-nitro-1H-pyrazole. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and NO.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (N-O stretching) typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). Additionally, C-H stretching from the pyrazole ring and the allyl group, as well as C=C stretching from the allyl group, would be observable.

Conclusion and Recommendations

This guide has benchmarked three distinct synthetic routes for the production of 1-allyl-4-nitro-1H-pyrazole.

  • The conventional two-step synthesis is a reliable and well-documented method, providing a good baseline for comparison. However, it involves relatively long reaction times for the nitration step and requires careful handling of strong acids and bases during workup.

  • Phase-transfer catalysis offers a compelling alternative for the N-alkylation step. It can proceed under milder conditions, potentially with or without a solvent, which can simplify the procedure and reduce the environmental impact. The yields are generally high, making it an attractive option for both lab-scale and larger-scale synthesis.

  • Microwave-assisted synthesis provides the most significant advantage in terms of reaction time for the N-alkylation, reducing it from hours to minutes. This rapid heating can also lead to cleaner reactions and higher yields in some cases. The main drawback is the requirement for specialized microwave reactor equipment.

For researchers prioritizing speed and high-throughput synthesis, the microwave-assisted method is highly recommended. For those seeking a balance of efficiency, mild reaction conditions, and scalability without the need for specialized equipment, phase-transfer catalysis presents an excellent choice. The conventional method remains a viable option, particularly when the necessary equipment for the alternative methods is unavailable. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and time constraints.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Available at: [Link]

  • 1-allyl-4-nitropyrazole. Org Prep Daily. Available at: [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]

  • Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. YouTube. Available at: [Link] (Note: A representative URL is used as the original may be specific to a session).

Sources

In Vitro Validation of Anticancer Properties: A Comparative Guide to 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, heterocyclic compounds have emerged as a promising frontier. Among these, pyrazole derivatives have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of a novel pyrazole derivative, 1-Allyl-4-nitro-1H-pyrazole .

This document is designed not as a rigid protocol but as a dynamic guide, empowering researchers to objectively assess the compound's performance against established anticancer agents, Doxorubicin and Cisplatin. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols and presenting data with scientific integrity.

Rationale and Comparative Framework

The core of this guide is a head-to-head comparison of 1-Allyl-4-nitro-1H-pyrazole with two widely used chemotherapeutic drugs:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, leading to cytotoxicity.[3][4]

  • Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis and cell cycle arrest.[5]

By comparing our novel compound to these standards, we can benchmark its efficacy and gain insights into its potential mechanism of action. The selection of a diverse panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), is crucial to assess the compound's broad-spectrum activity.[6][7]

Experimental Validation: A Step-by-Step Approach

A multi-faceted approach is essential for a thorough in vitro evaluation. We will employ a series of assays to investigate cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Assessment of Cytotoxicity

The initial step is to determine the concentration-dependent cytotoxic effect of 1-Allyl-4-nitro-1H-pyrazole. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency. We will utilize two robust colorimetric assays for this purpose: the MTT and SRB assays.[8]

Experimental Workflow for Cytotoxicity Assays

Cytotoxicity Workflow cluster_setup Cell Seeding & Treatment cluster_mtt MTT Assay cluster_srb SRB Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt MTT Path fix Fix cells with TCA incubate2->fix SRB Path incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add solubilizing agent incubate_mtt->add_solubilizer read_mtt Read absorbance at 570 nm add_solubilizer->read_mtt plot Plot dose-response curves read_mtt->plot stain Stain with SRB dye fix->stain wash Wash with acetic acid stain->wash solubilize Solubilize dye with Tris buffer wash->solubilize read_srb Read absorbance at 515 nm solubilize->read_srb read_srb->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for MTT and SRB cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 1-Allyl-4-nitro-1H-pyrazole, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Sulforhodamine B (SRB) Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[9]

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.[9]

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how 1-Allyl-4-nitro-1H-pyrazole induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V-FITC and Propidium Iodide (PI) assay is a widely accepted method for this purpose.[10] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of necrotic cells with compromised membranes.[10]

Experimental Workflow for Apoptosis Assay

Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis treat Treat cells with IC50 concentration of compounds harvest Harvest cells (including supernatant) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 min in the dark add_stains->incubate acquire Acquire data on a flow cytometer incubate->acquire analyze Analyze dot plots to quantify cell populations acquire->analyze

Caption: Workflow for Annexin V-FITC and PI apoptosis assay.

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the respective IC50 concentrations of 1-Allyl-4-nitro-1H-pyrazole and the control drugs for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells, including the supernatant containing any detached cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[11][12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Four populations can be distinguished: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Investigating Cell Cycle Perturbations

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of DNA content using propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Experimental Workflow for Cell Cycle Analysis

Cell Cycle Analysis Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Flow Cytometry Analysis treat Treat cells with IC50 concentration of compounds harvest Harvest cells treat->harvest wash Wash with PBS harvest->wash fix Fix cells in cold 70% ethanol wash->fix rehydrate Rehydrate cells in PBS fix->rehydrate rnase Treat with RNase A rehydrate->rnase stain_pi Stain with Propidium Iodide rnase->stain_pi acquire Acquire data on a flow cytometer stain_pi->acquire analyze_hist Analyze DNA content histograms acquire->analyze_hist

Caption: Workflow for cell cycle analysis using PI staining.

Protocol 4: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentrations of the test compounds for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[14]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.[14][15] Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Data Presentation

For a clear and objective comparison, the quantitative data from these experiments should be summarized in tables.

Table 1: Comparative Cytotoxicity (IC50 in µM) of 1-Allyl-4-nitro-1H-pyrazole and Standard Anticancer Drugs

CompoundMCF-7A549HeLa
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value][Insert experimental value]

Table 2: Comparative Analysis of Apoptosis Induction (% of Apoptotic Cells)

Treatment (at IC50)Early Apoptosis (Annexin V+/PI-)Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-7
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value]
A549
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value]
HeLa
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value]

Table 3: Comparative Effects on Cell Cycle Distribution (% of Cells in Each Phase)

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
MCF-7
Control[Insert experimental value][Insert experimental value][Insert experimental value]
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value][Insert experimental value]
A549
Control[Insert experimental value][Insert experimental value][Insert experimental value]
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value][Insert experimental value]
HeLa
Control[Insert experimental value][Insert experimental value][Insert experimental value]
1-Allyl-4-nitro-1H-pyrazole[Insert experimental value][Insert experimental value][Insert experimental value]
Doxorubicin[Insert experimental value][Insert experimental value][Insert experimental value]
Cisplatin[Insert experimental value][Insert experimental value][Insert experimental value]

Discussion and Mechanistic Insights

The data generated from these experiments will provide a comprehensive profile of the in vitro anticancer properties of 1-Allyl-4-nitro-1H-pyrazole. A thorough discussion should interpret these findings in the context of the comparative data.

For instance, if 1-Allyl-4-nitro-1H-pyrazole exhibits a low IC50 value, induces a significant percentage of apoptotic cells, and causes cell cycle arrest at a specific phase (e.g., G2/M), it would suggest a potent and specific mechanism of action. Comparing these results to the known mechanisms of Doxorubicin and Cisplatin can provide further clues. For example, a G2/M arrest is a known effect of DNA damaging agents like cisplatin.[5]

The presence of the nitro group in the pyrazole ring is noteworthy, as nitro-substituted compounds have been explored for their anticancer activities.[16] This structural feature may contribute to the observed biological effects, a point that should be highlighted in the discussion.

Conclusion and Future Directions

This guide outlines a robust and logical framework for the initial in vitro validation of 1-Allyl-4-nitro-1H-pyrazole as a potential anticancer agent. The comparative approach provides essential context for evaluating its efficacy and potential. Favorable results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for key apoptotic and cell cycle regulatory proteins) and eventual progression to in vivo animal models. The journey from a novel compound to a potential therapeutic is long, but rigorous in vitro validation is the critical first step.

References

  • International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.
  • Novelty Journals. (2025, February 12). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review).
  • SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.
  • Yadav, A., et al. (2024, December 25). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives.
  • Al-Majid, A. M., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Institutes of Health.
  • IJNRD. (2023, June 6). Mini review on anticancer activities of Pyrazole Derivatives.
  • Sigma-Aldrich. (n.d.). Flow Cytometry Protocol.
  • National Institutes of Health. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines.
  • National Institutes of Health. (n.d.). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • National Institutes of Health. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • National Institutes of Health. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • MDPI. (2023, July 30). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • IntechOpen. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • MDPI. (2024, December 20). Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • MDPI. (2023, December 15). In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh.
  • ResearchGate. (n.d.). Comparison of sulforhodamine B (SRB) and tetrazolium assay (MTT).
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • ACS Publications. (2023, April 12). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega.
  • PubMed. (n.d.). A comparison of clonogenic, microtetrazolium and sulforhodamine B assays for determination of cisplatin cytotoxicity in human ovarian carcinoma cell lines.
  • ResearchGate. (2019, June 29). In-vitro Models in Anticancer Screening.
  • Remedy Publications LLC. (2020, November 23). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry.
  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
  • Frontiers. (2020, November 17). In Vitro Study of Synergic Effect of Cisplatin and Low Molecular Weight Heparin on Oral Squamous Cell Carcinoma.
  • National Institutes of Health. (n.d.). In vitro study of the anticancer activity of various doxorubicin-containing dispersions.
  • ACS Publications. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • National Institutes of Health. (n.d.). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition.
  • National Institutes of Health. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • ResearchGate. (n.d.). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms OPEN ACCESS.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry.
  • Net Journals. (2019, April 17). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung.
  • R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Nature. (n.d.). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated....

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Allyl-4-nitro-1H-pyrazole Derivatives in Antimicrobial and Antifungal Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Pyrazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4] The introduction of a nitro group at the C4 position is a common strategy to enhance the biological activity of heterocyclic compounds, often imparting potent antimicrobial and cytotoxic effects. Furthermore, the substituent at the N1 position plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the pyrazole ring. The 1-allyl group, in particular, is of interest due to its potential to interact with biological targets and influence the overall lipophilicity and metabolic stability of the molecule.

This guide focuses on the 1-Allyl-4-nitro-1H-pyrazole scaffold, exploring how modifications at other positions of the pyrazole ring can impact its antimicrobial and antifungal efficacy.

Synthetic Strategy: A Pathway to 1-Allyl-4-nitro-1H-pyrazole Derivatives

The synthesis of 1-Allyl-4-nitro-1H-pyrazole derivatives can be achieved through a straightforward N-alkylation of a 4-nitropyrazole precursor. A general and adaptable protocol is outlined below, based on established methods for the N-alkylation of pyrazoles.[2]

Experimental Protocol: Synthesis of 1-Allyl-4-nitro-1H-pyrazole

Materials:

  • 4-Nitropyrazole

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the pyrazole salt.

  • Add allyl bromide (1.2 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-Allyl-4-nitro-1H-pyrazole.

This synthetic route can be adapted to introduce various substituents at the C3 and C5 positions of the pyrazole ring by starting with the appropriately substituted 4-nitropyrazole.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 4-Nitropyrazole Intermediate Pyrazole Salt Start->Intermediate Base Reagents K₂CO₃, DMF Product 1-Allyl-4-nitro-1H-pyrazole Intermediate->Product Alkylation Allylation Allyl Bromide Workup Workup & Purification Product->Workup

Caption: General synthetic workflow for 1-Allyl-4-nitro-1H-pyrazole.

Structure-Activity Relationship (SAR) Analysis

Due to the limited availability of direct comparative data for a series of 1-Allyl-4-nitro-1H-pyrazole derivatives, the following SAR discussion is based on extrapolations from studies on analogous 4-nitropyrazoles and other substituted pyrazoles with reported antimicrobial and antifungal activities.

The Role of the 4-Nitro Group

The presence of a nitro group at the C4 position of the pyrazole ring is a critical determinant of biological activity. This electron-withdrawing group can significantly influence the electronic properties of the heterocyclic system and is often associated with enhanced antimicrobial and antifungal effects.[5] Studies on various nitrated heterocyclic compounds have shown that the nitro group can participate in bioreductive activation within microbial cells, leading to the formation of cytotoxic radical species that damage cellular macromolecules.

Influence of Substituents at the N1-Position

The nature of the substituent at the N1 position of the pyrazole ring has a profound impact on the compound's biological profile. The allyl group in the target scaffold is expected to contribute to the overall lipophilicity of the molecule. This property is crucial for membrane permeability, a key factor in reaching intracellular targets in microbial cells.

Impact of Substituents at the C3 and C5 Positions

Systematic variation of substituents at the C3 and C5 positions of the pyrazole ring is a common strategy in drug discovery to optimize potency and selectivity. Based on broader studies of pyrazole derivatives, the following trends can be anticipated:

  • Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the C3 and/or C5 positions can lead to enhanced antimicrobial and antifungal activity.[2][6] These groups can engage in π-π stacking or hydrophobic interactions with biological targets. The electronic nature of these aromatic rings (i.e., the presence of electron-donating or electron-withdrawing groups) can further modulate the activity. For instance, in a series of 1,3,5-trisubstituted pyrazoles, compounds with a pyridyl moiety showed good inhibitory activity against Escherichia coli, Staphylococcus aureus, Pyricularia oryzae, and Rhizoctonia solani.[2]

  • Alkyl and Cycloalkyl Substituents: The presence of straight-chain or cycloalkyl groups can influence the lipophilicity and steric profile of the molecule. In a study on pyrazole analogues with antifungal activity, straight-chain or cycloalkyl moieties at the R1 substituent were found to be key for activity.[7]

  • Hydrogen Bonding Moieties: The incorporation of groups capable of forming hydrogen bonds, such as hydroxyl or amino groups, can enhance the interaction with biological targets.

Table 1: Anticipated SAR Trends for 1-Allyl-4-nitro-1H-pyrazole Derivatives

PositionSubstituent TypeExpected Impact on ActivityRationale
C3 Aryl/HeteroarylPotential for increased activityπ-π stacking and hydrophobic interactions with target sites.[2][6]
Electron-withdrawing groups on Aryl ringMay enhance activityModulation of electronic properties.
Bulky alkyl groupsMay decrease activitySteric hindrance at the active site.
C5 Aryl/HeteroarylPotential for increased activitySimilar to C3 substituents, can enhance target binding.[2]
Small alkyl groupsMay be well-tolerated or slightly increase activityFavorable steric and lipophilic contributions.
Hydrogen bond donors/acceptorsMay increase activityEnhanced binding affinity to target enzymes.

Diagram of Key SAR Insights:

SAR Core 1-Allyl-4-nitro-1H-pyrazole N1 N1-Allyl Group - Modulates lipophilicity - Influences membrane permeability Core->N1 C4 C4-Nitro Group - Key for antimicrobial activity - Bioreductive activation Core->C4 C3_C5 C3 & C5 Substituents - Fine-tune activity & selectivity - Aryl/heteroaryl groups often beneficial Core->C3_C5

Sources

A Predictive Head-to-Head Comparison for a Novel Pyrazole Moiety: Evaluating 1-Allyl-4-nitro-1H-pyrazole Against Commercial Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Agronomic Importance of the Pyrazole Scaffold

To researchers, scientists, and drug development professionals, the pyrazole ring system is a well-recognized "biologically privileged" scaffold.[1] This five-membered aromatic heterocycle is a cornerstone in the development of a multitude of commercial products, from pharmaceuticals to high-performance agrochemicals.[2][3] In the agricultural sector, pyrazole derivatives have been successfully commercialized as potent fungicides, insecticides, and herbicides, underscoring the versatility and robustness of this chemical class.[4]

This guide introduces a novel, yet-to-be-extensively-characterized compound, 1-Allyl-4-nitro-1H-pyrazole . While comprehensive biological data for this specific molecule is not yet publicly available, its structural features—a pyrazole core, a nitro group at the 4-position, and an allyl group at the 1-position—suggest a strong potential for herbicidal activity. Drawing upon established knowledge of related compounds and known structure-activity relationships, this document will provide a predictive head-to-head comparison with a leading commercial pyrazole-based herbicide, Topramezone .

The Contender: 1-Allyl-4-nitro-1H-pyrazole - A Profile of Potential

The herbicidal potential of 1-Allyl-4-nitro-1H-pyrazole can be inferred from its constituent parts:

  • The Pyrazole Core: As previously mentioned, this forms the backbone of many successful herbicides.[4]

  • The 4-Nitro Group: The presence of a nitro group on the pyrazole ring is a key feature in several patented herbicidal compounds. This electron-withdrawing group can significantly influence the molecule's electronic properties and its interaction with biological targets.

  • The 1-Allyl Group: Alkyl and alkenyl substitutions at the N1 position of the pyrazole ring are common in bioactive molecules and can modulate properties such as lipophilicity, metabolic stability, and target binding.

Based on these features, it is hypothesized that 1-Allyl-4-nitro-1H-pyrazole may function as an inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a critical enzyme in the plant's tyrosine catabolism pathway, which is responsible for the biosynthesis of plastoquinone and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photooxidation, the plant's photosynthetic machinery is destroyed, resulting in characteristic bleaching of the leaves, followed by necrosis and death.[5][6] Several commercial pyrazole herbicides, including Topramezone, share this mechanism of action.[7]

The Commercial Benchmark: Topramezone

Topramezone is a selective, post-emergence herbicide used for the control of a wide range of broadleaf and grass weeds in crops such as corn.[7][8] It is a potent inhibitor of the HPPD enzyme, leading to the classic bleaching symptoms in susceptible weeds.[1][6] Its established efficacy and well-understood mechanism of action make it an ideal benchmark for evaluating new potential HPPD-inhibiting herbicides.

Comparative Framework: A Proposed Experimental Roadmap

To validate the herbicidal potential of 1-Allyl-4-nitro-1H-pyrazole and conduct a meaningful head-to-head comparison with Topramezone, a multi-tiered experimental approach is necessary.

Phase 1: Synthesis and Characterization

The first step is the efficient synthesis of a high-purity sample of 1-Allyl-4-nitro-1H-pyrazole. A potential synthetic route could involve the cyclocondensation of a suitable nitroolefin with an allylhydrazine, a method that has been used for the synthesis of other substituted nitropyrazoles.[9] Full characterization of the synthesized compound using techniques such as NMR, mass spectrometry, and elemental analysis is crucial to confirm its identity and purity.

Diagram 1: Proposed High-Level Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_comparison Comparative Analysis synthesis Synthesis of 1-Allyl-4-nitro-1H-pyrazole purification Purification & Characterization synthesis->purification whole_plant Whole-Plant Bioassays purification->whole_plant ic50 IC50 Determination whole_plant->ic50 moa Mechanism of Action Studies ic50->moa data_analysis Data Analysis & Comparison (vs. Topramezone) moa->data_analysis

Caption: A streamlined workflow from synthesis to comparative analysis.

Phase 2: In Vitro and In Vivo Herbicidal Efficacy

The initial assessment of herbicidal activity should be conducted through whole-plant bioassays on a panel of representative weed species, including both monocots and dicots.

Experimental Protocol: Post-emergence Herbicidal Activity Assay

  • Plant Cultivation: Grow test weed species (e.g., Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed)) in pots containing a standard potting mix in a controlled environment (greenhouse or growth chamber).

  • Treatment Application: When the plants reach the 2-3 leaf stage, apply 1-Allyl-4-nitro-1H-pyrazole and Topramezone at a range of concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). A formulation blank should be used as a negative control.

  • Evaluation: Visually assess the plants for signs of phytotoxicity (e.g., bleaching, stunting, necrosis) at 3, 7, and 14 days after treatment (DAT). Efficacy is typically rated on a scale of 0% (no effect) to 100% (complete plant death).

  • Data Analysis: Determine the dose-response relationship for each compound and weed species.

To quantify and compare the potency of the compounds, the half-maximal inhibitory concentration (IC50) should be determined.

Experimental Protocol: In Vitro HPPD Enzyme Inhibition Assay

  • Enzyme Preparation: Isolate and purify HPPD from a plant source (e.g., Arabidopsis thaliana).

  • Assay Conditions: In a microplate format, combine the purified enzyme with its substrate, 4-hydroxyphenylpyruvate, in the presence of varying concentrations of 1-Allyl-4-nitro-1H-pyrazole and Topramezone.

  • Activity Measurement: The activity of HPPD can be measured spectrophotometrically by monitoring the formation of the product, homogentisate.

  • Data Analysis: Plot the enzyme activity against the inhibitor concentration and calculate the IC50 value for each compound using a suitable nonlinear regression model.

Diagram 2: Hypothetical Mechanism of Action - HPPD Inhibition

G cluster_pathway Tyrosine Catabolism Pathway cluster_inhibition Inhibition tyrosine Tyrosine hpp 4-Hydroxyphenylpyruvate tyrosine->hpp hppd HPPD Enzyme hpp->hppd homogentisate Homogentisate hppd->homogentisate pq_toc Plastoquinone & Tocopherols homogentisate->pq_toc inhibitor 1-Allyl-4-nitro-1H-pyrazole (Hypothesized) Topramezone (Known) inhibitor->hppd Inhibition

Caption: Inhibition of the HPPD enzyme disrupts the tyrosine catabolism pathway.

Data Presentation and Interpretation

The quantitative data from the herbicidal efficacy and enzyme inhibition assays should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Herbicidal Efficacy Data (% Control at 14 DAT)

CompoundRate (g a.i./ha)Setaria viridisAmaranthus retroflexus
1-Allyl-4-nitro-1H-pyrazole 100Data to be determinedData to be determined
Topramezone 10095%98%

Table 2: Hypothetical HPPD Enzyme Inhibition Data

CompoundIC50 (nM)
1-Allyl-4-nitro-1H-pyrazole Data to be determined
Topramezone 15-25

Conclusion and Future Directions

While the herbicidal activity of 1-Allyl-4-nitro-1H-pyrazole remains to be experimentally confirmed, its structural analogy to known pyrazole-based herbicides, particularly HPPD inhibitors, provides a strong rationale for its investigation. The proposed experimental framework outlines a clear path to validating its potential and conducting a rigorous head-to-head comparison with a commercial standard like Topramezone.

Should 1-Allyl-4-nitro-1H-pyrazole demonstrate significant herbicidal activity and potent HPPD inhibition, further studies on its crop selectivity, toxicological profile, and environmental fate would be warranted. The exploration of such novel compounds is essential for the discovery of new modes of action and for managing the growing challenge of herbicide resistance in global agriculture. This predictive guide serves as a foundational blueprint for initiating such an important investigation.

References

  • Chemical Warehouse. (n.d.). Topramezone - Active Ingredient Page. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Topramezone. PubChem Compound Summary for CID 6437169. Retrieved from [Link]

  • TaxTMI. (2024, September 14). Topramezone - The Herbicide - An Introduction. Retrieved from [Link]

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • AERU. (n.d.). Benzofenap (Ref: MY 71). University of Hertfordshire. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial herbicides with pyrazole (A) and pyridine (B) moieties. Retrieved from [Link]

  • Li, Y., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(10), 4363–4376. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6283. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Matsumoto, H., et al. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Pesticide Biochemistry and Physiology, 83(2-3), 97-104. [Link]

  • Liu, X., et al. (2019). Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. Pest Management Science, 75(11), 3023-3031. [Link]

  • Bayer Crop Science US. (n.d.). Huskie Herbicide. Retrieved from [Link]

  • Wang, H., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(9), 4148–4159. [Link]

  • Sharma, S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry, 5, 100877. [Link]

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2016). Molecules, 21(11), 1541. [Link]

  • YouTube. (2024, April 8). Pyrasulfotole Herbicide: Benefits, Usage, and Application. Retrieved from [Link]

  • ResearchGate. (2015). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. Retrieved from [Link]

  • Grossmann, K., & Schiffer, H. (2005). On the mechanism of action and selectivity of the corn herbicide topramezone: a new inhibitor of 4-hydroxyphenylpyruvate dioxygenase. Pest Management Science, 61(5), 423-431. [Link]

  • HerbiGuide. (n.d.). Benzofenap 300. Retrieved from [Link]

  • Wang, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 27(23), 8205. [Link]

  • Weed Technology. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Cambridge Core. [Link]

  • Lin, H., et al. (2023). Structure-based discovery of pyrazole-benzothiadiazole hybrid as human HPPD inhibitors. Structure, 31(12), 1525-1535.e5. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules, 27(15), 4723. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Pyrasulfotole in the product Precept Selective Herbicide. Retrieved from [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 1-Allyl-4-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] Derivatives of this five-membered aromatic heterocycle are integral to numerous clinically approved drugs and serve as vital leads in ongoing drug discovery efforts targeting a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[3][4][5]

This guide focuses on 1-Allyl-4-nitro-1H-pyrazole , a novel derivative whose biological profile has not been extensively characterized in publicly available literature. The unique combination of its structural motifs—the proven pyrazole core, an electron-withdrawing nitro group at the C4 position, and a lipophilic allyl group at the N1 position—suggests a high potential for significant bioactivity.

Instead of a conventional review of existing data, this document serves as a forward-looking, peer-review-level guide for researchers. It outlines a comprehensive strategy to systematically evaluate the biological activities of 1-Allyl-4-nitro-1H-pyrazole. We will provide a rationale for investigating its potential as both an anticancer and antimicrobial agent, propose robust experimental workflows, and establish a framework for comparing its performance against well-characterized alternative compounds. This guide is designed to empower researchers to generate high-quality, reproducible data, thereby elucidating the therapeutic promise of this intriguing molecule.

Section 1: Rationale for Investigation based on Structure-Activity Relationships (SAR)

The chemical architecture of 1-Allyl-4-nitro-1H-pyrazole provides compelling reasons to anticipate significant biological effects. The predicted activity is not based on a single feature but on the synergistic contribution of its three key components.

  • The Pyrazole Core: This heterocyclic ring is a versatile pharmacophore known to interact with a wide range of biological targets. Its derivatives have demonstrated a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[6][7] The planarity and aromaticity of the ring facilitate π-π stacking and hydrogen bonding interactions with biological macromolecules.

  • The 4-Nitro Group (-NO₂): The inclusion of a nitro group, a potent electron-withdrawing moiety, is a classic strategy in medicinal chemistry to modulate electronic properties and enhance bioactivity. In heterocyclic compounds, nitro groups are frequently associated with:

    • Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds are known to be activated via bioreduction in anaerobic or microaerophilic environments, characteristic of many pathogenic bacteria and protozoa like Trypanosoma cruzi.[8] This reduction can generate cytotoxic nitroso and hydroxylamine radicals, leading to cellular damage. Several nitrophenyl pyrazole derivatives have shown promising antimicrobial activity.[9]

    • Anticancer Potential: The addition of electron-withdrawing groups can enhance the antinociceptive and cytotoxic efficacy of pyrazole analogs.[10]

  • The 1-Allyl Group (-CH₂-CH=CH₂): Substitution at the N1 position of the pyrazole ring is a critical determinant of its biological profile. The allyl group is particularly interesting as it can influence several key properties:

    • Lipophilicity and Permeability: The allyl group increases the compound's lipophilicity, which can enhance its ability to cross cellular membranes and reach intracellular targets.

    • Metabolic Stability and Targeting: It may influence how the compound is metabolized and could potentially engage in specific hydrophobic interactions within target protein binding pockets.[10]

Based on this SAR analysis, we hypothesize that 1-Allyl-4-nitro-1H-pyrazole is a prime candidate for investigation as both an anticancer and antimicrobial agent.

Section 2: A Framework for Comparison: Selecting Benchmark Compounds

To contextualize the biological data of our target compound, it is essential to compare its performance against established benchmarks. We propose the following compounds as relevant alternatives.

Compound ClassBenchmark CompoundRationale for SelectionKey Biological Activity
Anticancer PTA-1 (2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide)A recently identified novel pyrazole derivative with potent, broad-spectrum anticancer activity and a partially elucidated mechanism of action involving apoptosis and cell cycle arrest.[11] Provides a modern, relevant benchmark for cytotoxic pyrazoles.Potent cytotoxicity against 17 human cancer cell lines with a favorable selectivity index.[11]
Antibacterial Compound 3 from Al-Abdullah et al. (A nitrophenyl-containing pyrazole derivative)Demonstrated high efficacy against Gram-negative bacteria (E. coli), a challenging target for new antibiotics. The nitro-functional group provides a direct structural parallel to our target compound.[9]Exceedingly high antibacterial activity against E. coli (MIC: 0.25 µg/mL).[9]
Antiparasitic Benznidazole An FDA-approved nitroimidazole drug for Chagas disease. It serves as the clinical standard-of-care and its mechanism is predicated on the bioreduction of its nitro group, a pathway we hypothesize may be relevant for 1-Allyl-4-nitro-1H-pyrazole.[8]Effective against Trypanosoma cruzi.[8]

Section 3: Proposed Experimental Workflows for Biological Characterization

Here, we detail the step-by-step protocols required to generate robust and comparable biological data for 1-Allyl-4-nitro-1H-pyrazole.

Workflow 1: In Vitro Anticancer Cytotoxicity Screening

Causality: The primary question is whether the compound can selectively kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method to quantify metabolic activity, which serves as a proxy for cell viability. A reduction in metabolic activity in treated cells compared to untreated controls indicates cytotoxicity. We select a panel of cell lines representing different cancer types to assess the breadth of activity.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 breast cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., MCF-10A breast epithelial) in their recommended media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Allyl-4-nitro-1H-pyrazole, PTA-1, and a positive control (e.g., Doxorubicin) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with untreated cells (negative control).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Hypothetical Comparative Data Table

CompoundMDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-10A / MDA-MB-231)
1-Allyl-4-nitro-1H-pyrazole[Experimental Value][Experimental Value][Experimental Value][Calculated Value]
PTA-1[11]0.930.174.404.73
Doxorubicin (Positive Control)~0.5~0.2~2.0~4.0

Workflow Visualization: Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture & Seed Cancer & Normal Cells C Treat Cells (72h) (Target, Benchmark, Controls) A->C B Prepare Serial Dilutions of Test Compounds B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Determine IC50 Values G->H

Caption: Workflow for determining IC₅₀ values via MTT assay.

Workflow 2: Antimicrobial Susceptibility Testing

Causality: To determine if the compound can inhibit the growth of pathogenic microbes, the broth microdilution method is the gold standard for quantifying the Minimum Inhibitory Concentration (MIC). This assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a 2-fold serial dilution of 1-Allyl-4-nitro-1H-pyrazole and the benchmark compounds in a 96-well plate using MHB, with concentrations typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).

Hypothetical Comparative Data Table

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
1-Allyl-4-nitro-1H-pyrazole[Experimental Value][Experimental Value]
Benchmark Nitropyrazole[9]0.25>64 (Value not specified)
Ciprofloxacin (Control)≤1≤1

Workflow Visualization: MIC Determination

G A Prepare Serial Dilutions of Compounds in 96-Well Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While the biological landscape of 1-Allyl-4-nitro-1H-pyrazole is currently uncharted, its chemical structure provides a compelling rationale for its investigation as a potential therapeutic agent. The strategic combination of a versatile pyrazole core, a bio-reductively activatable nitro group, and a membrane-permeating allyl substituent positions it as a promising candidate for anticancer and antimicrobial drug discovery programs.

This guide provides a comprehensive, logical, and experimentally robust framework for the systematic evaluation of its biological activity. By employing the detailed workflows for cytotoxicity and antimicrobial susceptibility testing, and by comparing the results to well-chosen benchmarks like PTA-1 and other nitropyrazoles, researchers can generate the critical data needed to validate its therapeutic potential. The proposed protocols are designed to be self-validating through the rigorous use of controls, ensuring the trustworthiness and integrity of the findings. The successful execution of this research plan will unequivocally define the position of 1-Allyl-4-nitro-1H-pyrazole within the vast and pharmacologically significant family of pyrazole derivatives.

References

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5857-5873. [Link]

  • PubChem. Estragole. National Center for Biotechnology Information. [Link]

  • de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638150. [Link]

  • Borrego, E. A., et al. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61357-61364. [Link]

  • Al-Abdullah, E. S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 23(4), 397-403. [Link]

  • Lv, K., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. Molecules, 20(6), 10619-10634. [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 189. [Link]

  • de Souza, A. C. B., et al. (2021). Bioactivity of Novel Pyrazole-Thiazolines Scaffolds against Trypanosoma cruzi: Computational Approaches and 3D Spheroid Model on Drug Discovery for Chagas Disease. Pharmaceuticals, 14(9), 882. [Link]

  • Kamel, G. M., et al. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Sharma, D. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • National Cancer Institute. (2018). The substitution patterns of the pyrazole derivatives. ResearchGate. [Link]

  • Amato, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1664. [Link]

  • Kumar, A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Bekhit, A. A., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2924. [Link]

  • da Silva, E. N., et al. (2018). Synthesis and Antileishmanial Activity of New 1-Aryl-1H-Pyrazole-4-Carboximidamides Derivatives. ResearchGate. [Link]

  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. ResearchGate. [Link]

  • Miniyar, P. B., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]

  • Abadi, A. H., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(11), 3143. [Link]

  • Kamel, G. M., et al. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Acta Chimica Slovenica. [Link]

  • Kumar, A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]

  • Kumar, R., et al. (2023). Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. ResearchGate. [Link]

  • Patterson, S., et al. (2013). Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. Journal of Medicinal Chemistry, 56(11), 4534-4550. [Link]

  • ResearchGate. (2015). Antibacterial activity of aminals and hemiaminals of pyrazole and imidazole. ResearchGate. [Link]

  • Costa, M. S., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1369. [Link]

  • El-Sharkawy, K. A., et al. (2014). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 19(9), 13383-13398. [Link]

  • Yadav, S., et al. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Zhang, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 25(18), 4253. [Link]

  • Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Barbu, I., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • Ahmed, O., et al. (2023). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-Allyl-4-nitro-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Allyl-4-nitro-1H-pyrazole, a compound whose structural motifs—a nitroaromatic pyrazole core and an allyl substituent—necessitate a cautious and informed approach to waste management.

Hazard Profile and Regulatory Context

Understanding the hazard profile of 1-Allyl-4-nitro-1H-pyrazole is foundational to its safe disposal. The molecule's structure suggests a combination of hazards derived from both the nitro-pyrazole and the allyl groups.

  • 4-Nitro-1H-pyrazole Moiety: The Safety Data Sheet for the closely related 4-Nitro-1H-pyrazole indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Nitroaromatic compounds, as a class, are known for their potential toxicity and environmental persistence.

  • Allyl Group Moiety: The allyl group introduces a significant risk of flammability. For instance, Allyl alcohol is classified by the U.S. Environmental Protection Agency (EPA) as a P-listed hazardous waste (P005) due to its ignitability and toxicity.[3] This suggests that 1-Allyl-4-nitro-1H-pyrazole should be treated as potentially ignitable.

Given these considerations, 1-Allyl-4-nitro-1H-pyrazole waste must be managed as hazardous waste . This aligns with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the EPA, which mandate stringent protocols for the handling and disposal of chemicals that are toxic, irritant, and potentially ignitable.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling 1-Allyl-4-nitro-1H-pyrazole for disposal, all personnel must be equipped with the appropriate PPE. The causality behind these choices is to prevent all routes of exposure: dermal, ocular, and inhalation.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a full-face shield.To protect against splashes and potential vapors, addressing the severe eye irritation hazard.[2][4]
Hand Protection Nitrile or neoprene gloves.To prevent skin contact, addressing the skin irritation hazard. These materials offer good resistance to a broad range of chemicals.[5]
Body Protection Chemical-resistant lab coat or apron.To protect against incidental contact and spills.[4]
Respiratory Protection Use in a well-ventilated area or a fume hood.To mitigate the risk of inhaling dust or vapors, addressing the respiratory irritation hazard.[1][5]

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 1-Allyl-4-nitro-1H-pyrazole, ensuring safety and regulatory compliance at each stage.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_container Containerization & Labeling cluster_storage Storage & Disposal A Don Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Is the waste in solid or liquid form? B->C D Collect solid waste in a dedicated, labeled container. C->D Solid E Collect liquid waste in a dedicated, labeled container. C->E Liquid F Do not mix with other waste streams. D->F E->F G Use a compatible, sealable waste container. F->G H Label container with: 'Hazardous Waste' '1-Allyl-4-nitro-1H-pyrazole' 'Toxic, Irritant, Ignitable' G->H I Store in a designated hazardous waste accumulation area. H->I J Arrange for pickup by an approved waste disposal vendor. I->J

Caption: Disposal Workflow for 1-Allyl-4-nitro-1H-pyrazole.

Experimental Protocol for Disposal

For Small Quantities (e.g., < 5 grams or < 25 mL):

  • Preparation: Ensure all necessary PPE is worn and that the disposal activities are conducted within a certified chemical fume hood.

  • Waste Collection (Solid): Carefully transfer the solid 1-Allyl-4-nitro-1H-pyrazole waste into a designated, clean, and dry polyethylene or glass container. Use non-sparking tools for the transfer.

  • Waste Collection (Liquid): If the waste is in a solution, transfer it to a designated, leak-proof, and chemically compatible container (e.g., a glass bottle with a screw cap).

  • Container Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "1-Allyl-4-nitro-1H-pyrazole"

    • The primary hazards: "Toxic," "Irritant," and "Ignitable"

    • The date of accumulation.

  • Temporary Storage: Securely close the container and place it in a designated satellite accumulation area for hazardous waste. This area should be away from heat sources and incompatible materials.

  • Final Disposal: Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[2]

For Large Quantities (e.g., > 5 grams or > 25 mL):

The procedure for larger quantities is fundamentally the same, with an increased emphasis on careful handling to minimize the risk of spills and exposure.

  • Follow steps 1-5 for small quantities.

  • Container Integrity: For larger volumes, ensure the waste container is robust and appropriate for the quantity. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Segregation is Key: It is imperative that 1-Allyl-4-nitro-1H-pyrazole waste is not mixed with other waste streams, particularly strong oxidizing agents, acids, or bases, to prevent potentially violent reactions.[2]

  • Documentation: Maintain a log of the amount of waste being accumulated.

  • Prompt Disposal: Arrange for the disposal of the waste in a timely manner to prevent the accumulation of large quantities in the laboratory.

Emergency Procedures: Preparedness is Paramount

In the event of a spill or accidental exposure, immediate and correct action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is significant, notify your institution's EHS or emergency response team.

    • For minor spills within a fume hood, and if you are trained to do so, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Avoid using combustible materials like paper towels.

    • Carefully collect the absorbed material into a designated hazardous waste container and label it accordingly.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1][2]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of 1-Allyl-4-nitro-1H-pyrazole is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to this synthesized, precautionary protocol, researchers can confidently manage this hazardous waste stream, ensuring that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • International Enviroguard. (2021). How to Safely Work with Toluene. Retrieved from [Link]

  • Occupational Safety and Health Administration. Toluene - Health Hazards and Protective Measures. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-Allyl-4-nitro-1H-pyrazole: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound 1-Allyl-4-nitro-1H-pyrazole represents a class of molecules where comprehensive safety data may not be readily available. This guide provides essential, immediate safety and logistical information for its handling. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, our protocol is synthesized from authoritative data on its core structural analogs: 4-Nitro-1H-pyrazole, the hazardous properties of the allyl functional group, and general safety standards for nitrated aromatic compounds. This approach ensures a robust and cautious framework for laboratory operations.

Hazard Assessment: A Synthesis of Analog Data

The primary hazards associated with 1-Allyl-4-nitro-1H-pyrazole are inferred from its constituent parts: the nitropyrazole core and the allyl group. Safety data sheets for the closely related 4-Nitro-1H-pyrazole consistently classify it as hazardous.[1] The presence of the allyl moiety, as seen in compounds like allyl alcohol, can introduce additional risks, including increased potential for skin absorption and irritation.[2]

Based on this data, 1-Allyl-4-nitro-1H-pyrazole should be handled as a substance that is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][3][4]

Hazard ClassificationGHS Hazard StatementSource
Acute Oral Toxicity H302: Harmful if swallowed[4][5]
Skin Corrosion/Irritation H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity H335: May cause respiratory irritation[3][4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of specific equipment is driven by the potential for inhalation of dust, skin contact, and eye exposure.[6]

Protection TypeMinimum RequirementRecommended for High-Risk TasksRationale
Eye & Face ANSI Z87.1-compliant chemical splash goggles.[7]Face shield worn over chemical splash goggles.Protects against dust particles and potential splashes during weighing or dissolution. A face shield is critical when handling larger quantities or performing energetic reactions.[7]
Hand Disposable Nitrile Gloves.[8]Double-gloving with nitrile gloves.Provides splash protection. The nitropyrazole structure necessitates a robust chemical barrier. The allyl group may enhance skin permeability. Discard and replace gloves immediately upon contamination.[3][8]
Body Flame-resistant lab coat, fully buttoned.[7]Chemical-resistant apron over a lab coat or disposable coveralls.Protects skin and personal clothing from dust and minor spills. For larger quantities or significant splash potential, enhanced chemical-resistant clothing is required.[9][10]
Respiratory Not required if handled exclusively within a certified chemical fume hood.N95-rated dust mask or a NIOSH-approved respirator with organic vapor/acid gas cartridges.Required if there is a risk of generating airborne dust outside of an engineering control. The decision to use respiratory protection should be based on a formal risk assessment.[3]

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is paramount for minimizing exposure. The following protocol outlines the key steps for safely handling 1-Allyl-4-nitro-1H-pyrazole in a laboratory setting.

Workflow Diagram: Handling 1-Allyl-4-nitro-1H-pyrazole

G Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A 1. Verify Fume Hood Certification B 2. Don Full PPE (Goggles, Lab Coat, Gloves) A->B C 3. Weigh Solid Compound on Anti-Static Weigh Paper B->C Proceed to Handling D 4. Add to Solvent in Reaction Vessel C->D E 5. Securely Cap and Label All Containers D->E F 6. Decontaminate Surfaces (e.g., with 70% Ethanol) E->F Proceed to Cleanup G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Doff PPE & Wash Hands Thoroughly G->H

Caption: A step-by-step workflow for the safe handling of 1-Allyl-4-nitro-1H-pyrazole.

Step-by-Step Handling Protocol
  • Engineering Controls : All manipulations of solid 1-Allyl-4-nitro-1H-pyrazole, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne dust.[3]

  • Pre-Operational Checks : Before beginning, ensure all required PPE is available and in good condition. Verify that the fume hood has a current certification and is functioning correctly.

  • Weighing and Transfer :

    • Use an anti-static weigh boat or paper to minimize dispersal of the solid powder.

    • Carefully transfer the weighed compound into the reaction vessel using a powder funnel.

    • Tap the funnel gently to ensure all material is transferred.

  • Housekeeping : Keep the work area clean and uncluttered. Immediately clean up any minor dust or particles using a damp cloth or paper towel, which should then be disposed of as hazardous waste.[3]

  • Personal Hygiene : Do not eat, drink, or smoke in the laboratory.[11] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Spill Management and Disposal Plan

Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a non-negotiable component of laboratory safety.

Spill Cleanup Protocol (for small, manageable spills)
  • Alert Personnel : Immediately alert others in the vicinity of the spill.

  • Isolate the Area : Restrict access to the spill area.

  • Don Additional PPE : If not already worn, don respiratory protection (N95 mask) and double-glove.

  • Contain and Clean :

    • Do NOT dry sweep, as this will generate airborne dust.[3]

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully scoop the material into a designated, labeled hazardous waste container.

    • Perform a final decontamination of the spill surface with an appropriate solvent (e.g., soap and water or ethanol), collecting the cleaning materials as hazardous waste.[12]

  • Report : Report the incident to the laboratory supervisor or safety officer.

Waste Disposal Plan
  • Waste Segregation : All materials contaminated with 1-Allyl-4-nitro-1H-pyrazole are considered hazardous waste. This includes:

    • Excess or unreacted chemical.

    • Contaminated gloves, weigh paper, and paper towels.

    • Solvent rinses from cleaning glassware.

  • Containerization : Use separate, clearly labeled, and sealed containers for solid and liquid hazardous waste.[3]

  • Disposal : Dispose of all waste through your institution's authorized hazardous or special waste collection service, in strict accordance with all local, state, and federal regulations.[1][3][4] Do not discharge any material into drains or sewers.[11][13]

By integrating these safety protocols and PPE requirements into your daily workflow, you can confidently and safely advance your research while upholding the highest standards of laboratory safety.

References

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet: 3-Nitro-1H-pyrazole. Retrieved from [Link]

  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10 Suppl 2(Suppl 2), 313S–317S. Retrieved from [Link]

  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8815, Estragole. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. ResearchGate. Retrieved from [Link]

  • European Commission. (2001). Opinion of the Scientific Committee on Food on Estragole (1-Allyl-4-methoxybenzene). Retrieved from [Link]

  • Chemsrc. (2023). 4-Nitro-1H-pyrazole | CAS#:2075-46-9. Retrieved from [Link]

  • Mondal, B., et al. (2021). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand with Pb(ii), Cd(ii) and Hg(ii) salts: multi-stimuli responsiveness and toxic dye adsorption. RSC Publishing. Retrieved from [Link]

  • Allan Chemical Corporation. (2023). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • Covestro Solution Center. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19895, 1-methyl-4-nitro-1H-pyrazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl alcohol. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Liffner, B., et al. (2021). 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, J., et al. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.